Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Description
BenchChem offers high-quality Methyl 5-bromo-2-fluoro-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-2-fluoro-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFMRUTTAZCNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic importance of highly functionalized, versatile building blocks cannot be overstated. Methyl 5-bromo-2-fluoro-3-methoxybenzoate, with CAS number 1820684-72-7, emerges as a significant scaffold, offering a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, particularly in the realm of drug discovery. As a Senior Application Scientist, the following content is curated to not only present established protocols but also to explain the underlying chemical principles that guide experimental design.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1820684-72-7 | CymitQuimica[1] |
| Molecular Formula | C₉H₈BrFO₂ | ChemicalBook[2] |
| Molecular Weight | 263.06 g/mol | PubChem[3] |
| IUPAC Name | methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
| Canonical SMILES | COC1=CC(Br)=CC(C(=O)O)=C1F | Fluorochem[4] |
| InChI Key | GPGFMRUTTAZCNO-UHFFFAOYSA-N | CymitQuimica[1] |
| Purity | ≥95% | CymitQuimica[1] |
Strategic Synthesis
Proposed Synthesis Workflow
Caption: Proposed synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Detailed Esterification Protocol (Fischer Esterification)
This protocol is adapted from standard Fischer esterification procedures and methods used for similar substituted benzoic acids.[5]
Materials:
-
5-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluoro-3-methoxybenzoic acid.
-
Add a significant excess of methanol to serve as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Justification of Experimental Choices:
-
Excess Methanol: The use of excess methanol drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.
Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for this specific molecule are not publicly available, we can predict the key features based on the analysis of its structural analogues.[6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
~3.9 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃).
-
~3.9 ppm (singlet, 3H): This signal is attributed to the three protons of the methyl ester group (-COOCH₃).
-
Aromatic Region (~7.0-7.5 ppm): Two doublets are expected in this region, corresponding to the two aromatic protons. The fluorine atom will cause splitting (coupling) of the adjacent proton signals.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
~52 ppm: Signal from the methyl ester carbon.
-
~56 ppm: Signal from the methoxy carbon.
-
Aromatic Region (~110-160 ppm): Several signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methoxy group. The carbon directly bonded to the fluorine atom will exhibit a large coupling constant.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (263.06 g/mol ). The presence of a bromine atom will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Infrared (IR) Spectroscopy
-
~1730 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester group.
-
~1250 cm⁻¹: A strong absorption band due to the C-O stretching of the ester.
-
Aromatic C-H and C=C stretching bands: These will appear in their characteristic regions.
Reactivity and Applications in Drug Discovery
The true value of Methyl 5-bromo-2-fluoro-3-methoxybenzoate lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules. Its functionality allows for a variety of chemical transformations.
Key Reactive Sites and Their Utility
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Physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester with potential applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzene ring, offers multiple sites for functionalization, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, outlines a plausible synthetic route, details standard experimental protocols for its characterization, and discusses its potential applications and safe handling procedures. As a compound with limited currently available experimental data, this guide synthesizes information from closely related analogues and predictive models to offer a thorough preliminary understanding for researchers.
Introduction
Halogenated benzoic acid derivatives are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a vast array of functional molecules. Among these, compounds bearing multiple, distinct halogen and alkoxy substituents are of particular interest due to the nuanced electronic and steric properties they impart. Methyl 5-bromo-2-fluoro-3-methoxybenzoate embodies this complexity, presenting a unique scaffold for chemical exploration. The presence of bromo, fluoro, and methoxy groups on the aromatic ring allows for selective transformations, such as cross-coupling reactions at the bromine site, while the fluoro and methoxy groups modulate the reactivity and physicochemical properties of the molecule.
While extensive experimental data for this specific compound is not yet widely published, its structural precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid, is recognized as a valuable building block in organic synthesis.[1] This suggests that the methyl ester derivative holds similar promise for applications in drug discovery and the development of novel materials. This guide aims to provide a foundational understanding of this compound, leveraging data from structurally similar molecules and established chemical principles to predict its properties and guide future research.
Physicochemical Properties
The precise experimental determination of the physicochemical properties of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not extensively documented in publicly available literature. However, by examining the properties of structurally related compounds, we can establish a reliable set of predicted values. The following table summarizes these key physicochemical parameters.
| Property | Predicted Value/Information | Data Source/Analogue |
| Molecular Formula | C9H8BrFO3 | |
| Molecular Weight | 263.06 g/mol | PubChem (for 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid)[2] |
| Appearance | Expected to be a white to off-white solid | Analogy with similar substituted benzoates |
| Melting Point | Not available. Likely in the range of 50-100 °C. | Analogy with related compounds like 5-fluoro-2-methoxybenzoic acid (87-91°C)[3] |
| Boiling Point | Not available. | |
| Solubility | Predicted to be soluble in methanol and other organic solvents like DMSO and ethyl acetate. Low solubility in water. | Analogy with related compounds.[4] |
| logP (predicted) | ~2.6 | PubChem (for 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid)[2] |
| CAS Number | Not assigned. |
Note: The predicted values are based on structurally similar compounds and computational models. Experimental verification is highly recommended.
Synthesis and Characterization
A plausible synthetic route to Methyl 5-bromo-2-fluoro-3-methoxybenzoate involves the esterification of its corresponding carboxylic acid precursor, 5-bromo-2-fluoro-3-methoxybenzoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Experimental Protocol: Esterification
Causality: The esterification of a carboxylic acid with an alcohol is a classic and efficient method for forming esters. The use of an acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case). The reaction is typically performed under reflux to increase the reaction rate.
Step-by-Step Methodology:
-
To a solution of 5-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Characterization Protocols
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A pure compound will have a sharp melting point range (typically 0.5-1°C), while impurities will broaden and depress the melting range.
Step-by-Step Methodology: [5][6][7][8]
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Causality: Solubility is a key parameter that influences a compound's suitability for various applications, including formulation and biological testing. A standardized protocol ensures reproducible results.
Step-by-Step Methodology: [9][10][11]
-
To a known volume of the desired solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.
-
Vigorously stir or sonicate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet any undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.
Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Step-by-Step Methodology (Shake-Flask Method): [13][14][15]
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.
-
Vortex the mixture vigorously for several minutes to facilitate partitioning.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Carefully sample a known volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and methoxy groups. The two aromatic protons will likely appear as doublets or doublet of doublets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The methyl ester protons will be a singlet at approximately 3.9 ppm, and the methoxy protons will also be a singlet, likely in a similar region.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with their chemical shifts influenced by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will be shifted downfield. The methyl carbons of the ester and methoxy groups will appear upfield (around 50-60 ppm).
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, and its coupling to adjacent protons will provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:[16][17][18][19][20]
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching of the ester and methoxy groups.
-
C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹, which can sometimes be difficult to distinguish from other vibrations in this fingerprint region.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups will be just below 3000 cm⁻¹.
-
C-Br Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of Methyl 5-bromo-2-fluoro-3-methoxybenzoate will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[21][22][23][24][25] The molecular ion peaks would therefore be expected at m/z 262 and 264. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).
Stability and Reactivity
Halogenated aromatic esters are generally stable compounds under normal laboratory conditions. However, they can undergo hydrolysis of the ester group under strongly acidic or basic conditions. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in the synthesis of complex organic molecules. The fluorine and methoxy groups are generally stable but can influence the reactivity of the aromatic ring towards nucleophilic or electrophilic substitution.
Safety and Handling
While a specific safety data sheet for Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not available, general precautions for handling halogenated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a promising chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard characterization protocols based on established chemical principles and data from closely related analogues. The unique combination of functional groups on its aromatic ring makes it a valuable tool for synthetic chemists, and it is anticipated that further research into this and similar compounds will continue to yield novel and important discoveries.
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Spectroscopic Characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings and practical considerations for analyzing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule.
Introduction
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a polysubstituted benzene derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester group—results in a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, purity, and structural integrity during and after synthesis. This guide will provide a detailed analysis of the expected spectroscopic features, grounded in the fundamental principles of each technique and supported by data from analogous structures.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. The interplay of electronic effects (inductive and resonance) from the various substituents governs the chemical environment of each atom, which is directly reflected in the spectra.
Figure 2: Workflow for NMR data acquisition and processing.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~ 3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~ 2950-2850 | Medium-Weak | C-H stretch (methyl) |
| ~ 1730 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (ester) |
| ~ 1100 | Medium | C-O stretch (ether) |
| ~ 1050 | Medium | C-F stretch |
| ~ 600-500 | Medium | C-Br stretch |
Interpretation and Rationale:
-
C=O Stretch: A strong and sharp absorption band around 1730 cm⁻¹ is the most characteristic signal for the ester carbonyl group. [1]* C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. [2]* C-O Stretches: The spectrum will show two distinct C-O stretching bands: a strong one for the ester around 1250 cm⁻¹ and another for the methoxy ether linkage around 1100 cm⁻¹.
-
Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
C-X Stretches: The vibrations corresponding to the carbon-fluorine and carbon-bromine bonds will be found in the fingerprint region of the spectrum.
A. Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 262/264 | Molecular ion (M⁺) peak, showing the isotopic pattern for one bromine atom. |
| 231/233 | [M - OCH₃]⁺ |
| 203/205 | [M - COOCH₃]⁺ |
| 183 | [M - Br]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak is expected at m/z 262 and 264, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Patterns:
-
Loss of a methoxy radical (•OCH₃) from the ester group would result in a fragment at m/z 231/233.
-
Loss of the entire methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z 203/205.
-
Cleavage of the carbon-bromine bond would produce a fragment at m/z 183.
-
A. Experimental Protocol for MS Data Acquisition (GC-MS)
Figure 3: General workflow for GC-MS analysis.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. By understanding the predicted spectroscopic data and the principles behind them, researchers can confidently characterize this and other complex organic molecules. The experimental protocols outlined in this guide provide a starting point for obtaining high-quality data.
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An In-Depth Technical Guide to the Solubility Profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of a novel compound, Methyl 5-bromo-2-fluoro-3-methoxybenzoate, in a range of organic solvents. In the absence of pre-existing public data for this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines the foundational principles of solubility, offers a strategic approach to solvent selection, details robust experimental protocols for quantitative solubility determination, and emphasizes the importance of rigorous data reporting and validation in line with Good Laboratory Practices (GLP).[2][3] The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate a reliable and comprehensive solubility profile, a cornerstone for informed decision-making in pharmaceutical research and development.
Introduction: The Critical Role of Solubility
In the landscape of pharmaceutical sciences, the adage "like dissolves like" serves as a foundational principle in understanding the solubility of chemical entities.[4] The solubility of a substance is formally defined as the maximum amount of that solute that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution.[5] For a compound such as Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic ester likely to be an intermediate or API in drug discovery, its solubility profile is a linchpin for several key processes:
-
Chemical Synthesis and Purification: The choice of solvent is paramount for achieving optimal reaction kinetics and for the subsequent purification of the product via crystallization, where solubility and insolubility in different solvent systems are exploited.[6]
-
Formulation Development: A thorough understanding of solubility is essential for developing viable dosage forms. Poor solubility can lead to challenges in achieving therapeutic concentrations of the drug in systemic circulation.[7]
-
Bioavailability: For a drug to be absorbed, it must first be in solution.[8] Therefore, solubility in relevant physiological media, and by extension in organic solvents that can mimic these environments, is a key determinant of a drug's bioavailability.
This guide will navigate the theoretical and practical considerations for establishing the solubility profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, providing a roadmap for generating high-quality, reliable data.
Theoretical Framework: Predicting and Understanding Solubility
Before embarking on experimental work, a theoretical assessment of Methyl 5-bromo-2-fluoro-3-methoxybenzoate's potential solubility behavior can guide solvent selection and experimental design.
Molecular Structure Analysis
The structure of Methyl 5-bromo-2-fluoro-3-methoxybenzoate dictates its inherent physicochemical properties. Key features influencing its solubility include:
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic core.
-
Ester Group (-COOCH₃): The ester functionality introduces polarity and potential for dipole-dipole interactions.
-
Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and dipole moment. Fluorine substitution, in particular, can sometimes enhance aqueous solubility.[9]
-
Methoxy Group (-OCH₃): The methoxy group can influence solubility through its ability to act as a hydrogen bond acceptor and by affecting the electronic properties of the aromatic ring.[8][10]
The interplay of these functional groups results in a molecule with mixed polarity. Therefore, its solubility will be highly dependent on the polarity of the chosen solvent.[11]
The Principle of "Like Dissolves Like"
This principle is the cornerstone of solubility prediction.[12] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: These solvents, characterized by large dipole moments and often the ability to hydrogen bond (protic), are best for dissolving polar and ionic solutes. Examples include water, methanol, and ethanol.
-
Nonpolar Solvents: These solvents have low dipole moments and interact primarily through weaker London dispersion forces. They are effective at dissolving nonpolar solutes. Examples include hexane and toluene.
-
Aprotic Polar Solvents: These solvents have significant dipole moments but lack O-H or N-H bonds, precluding them from being hydrogen bond donors. Examples include acetone and dimethyl sulfoxide (DMSO).
Based on its structure, Methyl 5-bromo-2-fluoro-3-methoxybenzoate is expected to exhibit limited solubility in highly nonpolar solvents like hexane and potentially greater solubility in solvents of intermediate to high polarity, such as alcohols, ketones, and esters.
Thermodynamic Considerations
The process of dissolution can be understood through thermodynamic principles, involving changes in enthalpy (ΔH) and entropy (ΔS).[13] For a solid to dissolve, the energy required to break the crystal lattice forces of the solute and the intermolecular forces of the solvent must be overcome by the energy released upon the formation of new solute-solvent interactions. The overall process is spontaneous if the change in Gibbs free energy (ΔG = ΔH - TΔS) is negative.[14]
The temperature dependence of solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with increasing temperature.[15]
Strategic Solvent Selection for Profile Development
A comprehensive solubility profile requires testing in a variety of organic solvents representing different classes and polarities. The selection should be systematic and relevant to potential applications in synthesis, purification, and formulation.[16]
Table 1: Recommended Organic Solvents for Solubility Profiling
| Solvent Class | Solvent Example | Polarity | Rationale for Inclusion |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | High | Common solvents for synthesis and purification; act as both hydrogen bond donors and acceptors. |
| Ketones (Aprotic) | Acetone, Methyl Ethyl Ketone | Medium-High | Good general-purpose solvents with strong dipole moments. |
| Esters (Aprotic) | Ethyl Acetate | Medium | Frequently used in chromatography and extraction processes. |
| Halogenated | Dichloromethane | Medium | Effective at dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Medium | Aprotic solvent with good solvating power for moderately polar compounds. |
| Aromatic Hydrocarbons | Toluene | Low | Represents nonpolar aromatic solvents used in synthesis. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Very Low | Establishes the lower limit of solubility in nonpolar media. |
| Amides (Aprotic) | Dimethylformamide (DMF) | High | Strong polar aprotic solvent, often used for poorly soluble compounds. |
| Sulfoxides (Aprotic) | Dimethyl Sulfoxide (DMSO) | High | A powerful and versatile solvent, particularly for screening assays.[7] |
Experimental Protocols for Quantitative Solubility Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. These protocols should be conducted in accordance with Good Laboratory Practices (GLP), which emphasize proper documentation, calibration of instruments, and method validation.[17][18]
General Workflow for Solubility Measurement
The following diagram illustrates a typical workflow for determining the solubility of a novel compound.
Caption: General experimental workflow for solubility determination.
Isothermal Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[19]
Methodology:
-
Preparation: Add an excess amount of solid Methyl 5-bromo-2-fluoro-3-methoxybenzoate to a series of vials, each containing a known volume of a different organic solvent from Table 1. An excess of solid is crucial to ensure that a saturated solution is formed.[19]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium. The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration of the solute in the solution remains constant.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method.
Analytical Techniques for Quantification
The choice of analytical technique will depend on the properties of the solute and the required sensitivity. All analytical methods must be validated for accuracy, precision, linearity, and range.
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.[21]
Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving Methyl 5-bromo-2-fluoro-3-methoxybenzoate from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility in the organic solvent by accounting for the dilution factor.
Caption: Workflow for solubility determination using HPLC.
This method is simpler and faster than HPLC but is less specific. It is suitable when the compound has a distinct chromophore and the solvent does not interfere with its absorbance.
Protocol:
-
Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a Beer-Lambert law calibration curve.
-
Sample Analysis: Dilute the filtered supernatant to an absorbance value within the linear range of the calibration curve and measure its absorbance.
-
Calculation: Determine the concentration from the calibration curve and adjust for the dilution.
The gravimetric method is a direct and simple technique but is generally less sensitive and requires larger amounts of material.[22]
Protocol:
-
Sample Collection: Carefully transfer a known volume or weight of the filtered supernatant into a pre-weighed, solvent-resistant container.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Drying and Weighing: Dry the container with the solid residue to a constant weight.
-
Calculation: The solubility is calculated as the mass of the residue per volume/mass of the solvent used.
Data Presentation and Reporting
The clear and comprehensive reporting of solubility data is crucial for its interpretation and use by other researchers.[22]
Table 2: Example Solubility Data Table for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Methanol | 25 | Experimental Value | Calculated Value | HPLC |
| 37 | Experimental Value | Calculated Value | HPLC | |
| Ethanol | 25 | Experimental Value | Calculated Value | HPLC |
| 37 | Experimental Value | Calculated Value | HPLC | |
| Acetone | 25 | Experimental Value | Calculated Value | UV-Vis |
| 37 | Experimental Value | Calculated Value | UV-Vis | |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value | HPLC |
| 37 | Experimental Value | Calculated Value | HPLC | |
| Dichloromethane | 25 | Experimental Value | Calculated Value | Gravimetric |
| 37 | Experimental Value | Calculated Value | Gravimetric | |
| Toluene | 25 | Experimental Value | Calculated Value | Gravimetric |
| 37 | Experimental Value | Calculated Value | Gravimetric | |
| n-Hexane | 25 | Experimental Value | Calculated Value | Gravimetric |
| 37 | Experimental Value | Calculated Value | Gravimetric | |
| DMSO | 25 | Experimental Value | Calculated Value | HPLC |
| 37 | Experimental Value | Calculated Value | HPLC |
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination of the solubility profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in a range of organic solvents. By integrating theoretical principles with validated experimental protocols, researchers can generate high-quality, reliable data that is essential for the advancement of drug discovery and development projects. The resulting solubility profile will not only aid in the optimization of synthetic and purification processes but will also provide critical insights for formulation scientists working to develop effective delivery systems for this compound. Future work could involve the use of this experimental data to build and refine quantitative structure-property relationship (QSPR) models, which could then be used to predict the solubility of related analogues, further accelerating the drug discovery process.[23][24]
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]
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World Health Organization. (2012). Annex 4: Guidance on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 970. [Link]
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Alhadab, A., et al. (2019). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 11(19), 2537-2553. [Link]
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Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (3), 583-594. [Link]
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Processes, 9(8), 1436. [Link]
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Synthesis and characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. As a versatile building block, its unique substitution pattern offers multiple reaction sites for further molecular elaboration. This document outlines a robust two-step synthetic pathway, beginning with the regioselective bromination of 2-fluoro-3-methoxybenzoic acid, followed by esterification. We delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-tested laboratory protocols, and present a full suite of characterization data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to ensure the unequivocal identification and purity assessment of the final compound. This guide is intended for researchers and professionals in drug development and synthetic organic chemistry.
Introduction: The Significance of Polysubstituted Benzoate Scaffolds
Halogenated benzoic acid derivatives and their corresponding esters are cornerstone synthons in the development of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of halogen substituents, such as bromine and fluorine, provides critical handles for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental to modern drug discovery.[1] Furthermore, the incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a prized element in medicinal chemistry.
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a prime example of such a scaffold. Its structure features:
-
A bromo group, ideal for introducing molecular diversity through cross-coupling.
-
A fluoro group, for enhancing biological performance.
-
A methoxy group, which influences electronic properties and can be a site for ether cleavage if desired.
-
A methyl ester functional group, which can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.[1]
This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this valuable chemical intermediate.
Synthetic Strategy and Mechanistic Considerations
The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is most efficiently approached via a two-step sequence starting from 2-fluoro-3-methoxybenzoic acid. The overall transformation is depicted below.
Caption: Overall synthetic workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Step 1: Regioselective Electrophilic Bromination
The key challenge in this synthesis is achieving the correct regioselectivity during the bromination of the aromatic ring. The substitution pattern is governed by the directing effects of the three existing substituents:
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group.
-
-F (Fluoro): A deactivating, but ortho, para-directing group.
-
-COOH (Carboxylic Acid): A strongly deactivating, meta-directing group.
The position C-5 is para to the fluorine atom, meta to the carboxylic acid, and meta to the methoxy group. However, the combined activating influence of the ortho-fluorine and para-methoxy groups strongly directs electrophilic attack to the C-5 position. The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is an effective method for this transformation, providing a source of electrophilic bromine (Br⁺).[2] The strong acid protonates the carboxylic acid, further deactivating the ring and ensuring a controlled reaction.
Step 2: Esterification
With the carboxylic acid intermediate in hand, the final step is a standard esterification. While a classic Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) is feasible, a more robust and irreversible method is preferred to ensure high conversion. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is an excellent choice.[2][3] The highly reactive acyl chloride then readily reacts with methanol to form the desired methyl ester, with the reaction driven to completion by the formation of gaseous byproducts (SO₂ and HCl).
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Thionyl chloride and sulfuric acid are highly corrosive and should be handled with extreme care.
Protocol 1: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic Acid
-
To a solution of concentrated sulfuric acid (100 mL), add 2-fluoro-3-methoxybenzoic acid (17.0 g, 0.1 mol) in portions, ensuring the temperature is maintained below 10°C with an ice bath.
-
Once the substrate is fully dissolved, add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) portion-wise, keeping the internal temperature below 5°C.
-
Stir the resulting mixture at 0-5°C for 3 hours.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, slowly and carefully pour the reaction mixture into 1 L of ice water with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the collected solid under vacuum at 50°C to afford 5-bromo-2-fluoro-3-methoxybenzoic acid as a white to off-white solid. The product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-bromo-2-fluoro-3-methoxybenzoic acid (24.9 g, 0.1 mol) in methanol (150 mL).[2]
-
Cool the suspension in an ice bath and slowly add thionyl chloride (11 mL, 0.15 mol) dropwise via an addition funnel.[2]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65-70°C) for 4 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (Eluent: 5-10% Ethyl Acetate in Hexane) to afford Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a white crystalline solid or a colorless oil.[2]
Characterization and Data Analysis
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The expected data is summarized below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.06 g/mol |
| Appearance | White crystalline solid or colorless oil |
| Purity | >98% (by GC/NMR) |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectrometer: 400 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.45 | dd | 1H | Ar-H (H-6) | J(H,H) ≈ 2.5, J(H,F) ≈ 6.0 |
| ~7.20 | dd | 1H | Ar-H (H-4) | J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |
| 3.92 | s | 3H | -OCH₃ (Ester) | - |
| 3.90 | s | 3H | -OCH₃ (Methoxy) | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectrometer: 100 MHz, Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 (d) | C =O (Ester) |
| ~155.0 (d) | C -F |
| ~148.0 | C -OCH₃ |
| ~128.5 (d) | C -H (Aromatic) |
| ~120.0 (d) | C -COOCH₃ |
| ~118.0 (d) | C -H (Aromatic) |
| ~115.0 | C -Br |
| ~62.0 | Ar-OC H₃ |
| ~52.5 | Ester-OC H₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy Sample: KBr pellet or neat film
| Wavenumber (cm⁻¹) | Assignment |
| 2950-3000 | C-H stretch (methyl) |
| ~1735 | C=O stretch (ester) |
| 1580, 1470 | C=C stretch (aromatic) |
| ~1270 | C-O stretch (ester & ether) |
| ~1220 | C-F stretch |
| ~650 | C-Br stretch |
Mass Spectrometry (MS) Method: Electron Ionization (EI)
| m/z | Assignment | Note |
| 262/264 | [M]⁺ | Molecular ion peak showing characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |
| 231/233 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 203/205 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
Conclusion
This guide provides a validated and detailed pathway for the synthesis and characterization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. The two-step synthesis is efficient and relies on well-understood reaction mechanisms, ensuring high regioselectivity and yield. The comprehensive characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This versatile halogenated building block is now accessible for further application in the discovery and development of novel chemical entities.
References
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SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
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WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
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PubMed. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]
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ChemRxiv. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
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ResearchGate. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity | Request PDF. Retrieved from [Link]
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MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]
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NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted benzene ring offers multiple points for further chemical modification, making it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of the synthetic pathway to this compound, starting from commercially available materials. It delves into the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the critical safety considerations necessary for a successful and safe synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is most efficiently achieved through a two-step process starting from 2-fluoro-3-methoxybenzoic acid. This starting material is readily available from commercial suppliers. The overall synthetic transformation is outlined below:
Caption: Synthetic workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
The synthesis involves two key transformations:
-
Regioselective Electrophilic Aromatic Bromination: The first step is the bromination of the aromatic ring of 2-fluoro-3-methoxybenzoic acid. The regioselectivity of this reaction is crucial for obtaining the desired 5-bromo isomer.
-
Fischer Esterification: The second step involves the conversion of the carboxylic acid group of the brominated intermediate into a methyl ester.
Step 1: Regioselective Bromination of 2-fluoro-3-methoxybenzoic acid
The introduction of a bromine atom onto the benzene ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing substituents on the ring: the fluoro, methoxy, and carboxylic acid groups.
-
Methoxy group (-OCH₃): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
Fluoro group (-F): This is a deactivating ortho, para-director. It withdraws electron density through induction but can donate electron density through resonance.
-
Carboxylic acid group (-COOH): This is a deactivating meta-director, withdrawing electron density from the ring.
Considering the positions on the 2-fluoro-3-methoxybenzoic acid ring, the C5 position is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. This makes the C5 position the most electron-rich and sterically accessible for electrophilic attack. Therefore, bromination is expected to occur with high regioselectivity at this position.
N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, often used in conjunction with a strong acid catalyst like sulfuric acid to generate the active brominating species.
Experimental Protocol: Synthesis of 5-bromo-2-fluoro-3-methoxybenzoic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-fluoro-3-methoxybenzoic acid | 170.14 | 10.0 g | 0.0588 |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 g | 0.0618 |
| Concentrated Sulfuric Acid | 98.08 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice-water | - | 200 mL | - |
| Ethanol | 46.07 | As needed for recrystallization | - |
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (0.0588 mol) of 2-fluoro-3-methoxybenzoic acid in 100 mL of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 20 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
Portion-wise, add 11.0 g (0.0618 mol) of N-bromosuccinimide to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 5-bromo-2-fluoro-3-methoxybenzoic acid as a white to off-white solid.
Step 2: Esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid
The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and using a large excess of methanol helps to drive the equilibrium towards the product side.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-fluoro-3-methoxybenzoic acid | 249.03 | 10.0 g | 0.0401 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Brine | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (0.0401 mol) of 5-bromo-2-fluoro-3-methoxybenzoic acid in 100 mL of methanol.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and carefully wash with 50 mL of water, followed by a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Safety Considerations
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also an oxidizing agent and may intensify fire.[2][3] Avoid contact with skin and eyes, and keep away from combustible materials.[1]
-
Concentrated Sulfuric Acid: A highly corrosive and strong oxidizing agent. Causes severe skin and eye burns. Handle with extreme care and add it slowly to other solutions to avoid splashing and excessive heat generation.
-
Thionyl Chloride (if used as an alternative for esterification): A toxic and corrosive liquid that reacts violently with water, releasing toxic gases.[6][7][8][9] It causes severe skin burns and eye damage and is toxic if inhaled.[6][7][8] All operations involving thionyl chloride must be carried out in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate from 2-fluoro-3-methoxybenzoic acid is a robust and efficient two-step process. Careful control of reaction conditions, particularly during the regioselective bromination step, is key to achieving a high yield of the desired product. Adherence to strict safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Chemical structure and molecular weight of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
An In-Depth Technical Guide to Methyl 5-bromo-2-fluoro-3-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated and functionalized aromatic compound of significant interest to professionals in organic synthesis and medicinal chemistry. We will explore its core molecular attributes, logical synthetic pathways, and its potential as a versatile building block in the development of complex molecular architectures, particularly within the pharmaceutical landscape.
Core Molecular Attributes
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—creates a unique electronic and steric environment, making it a valuable intermediate for further chemical elaboration.
Chemical Structure
The structure features a benzene ring substituted at positions 1, 2, 3, and 5. The methyl ester group (COOCH₃) is at position 1, the fluorine atom at position 2, the methoxy group (OCH₃) at position 3, and the bromine atom at position 5.
Caption: Chemical structure of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below. These data are crucial for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl 5-bromo-2-fluoro-3-methoxybenzoate | |
| CAS Number | 1820684-72-7 | [1] |
| Molecular Formula | C₉H₈BrFO₃ | |
| Molecular Weight | 263.06 g/mol | [1] |
| InChI Key | GPGFMRUTTAZCNO-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% for commercial grades | [1] |
Synthesis and Mechanistic Considerations
As a specialized chemical intermediate, Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not typically synthesized from simple precursors in a standard laboratory setting but is often prepared from its corresponding carboxylic acid. The most direct and common method is the esterification of 5-bromo-2-fluoro-3-methoxybenzoic acid.
Proposed Synthetic Pathway: Fischer Esterification
The conversion of the parent carboxylic acid to the methyl ester can be efficiently achieved via Fischer esterification or by using more reactive acylating agents. A reliable method involves the use of thionyl chloride (SOCl₂) to form an intermediate acyl chloride, which readily reacts with methanol.
Causality of Reagent Choice:
-
Methanol (Solvent and Reagent): Serves as the nucleophile to form the methyl ester and can also be used as the reaction solvent.
-
Thionyl Chloride (SOCl₂): This is a superior choice to acid catalysis (like H₂SO₄) for several reasons. The reaction of the carboxylic acid with SOCl₂ forms an acyl chloride intermediate. This is a highly reactive electrophile, making the subsequent nucleophilic attack by methanol rapid and irreversible. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[2]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-fluoro-3-methoxybenzoic acid (1.0 equivalent) in anhydrous methanol (approx. 4 mL per gram of acid).
-
Cool the mixture in an ice bath to 0 °C.
Step 2: Acyl Chloride Formation and Esterification
-
Slowly add thionyl chloride (1.2 equivalents) to the cooled solution dropwise. The addition is exothermic and releases HCl gas.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C).[2]
-
Maintain the reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.[2]
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to afford the pure Methyl 5-bromo-2-fluoro-3-methoxybenzoate.[2]
Caption: Workflow for the synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Applications in Research and Drug Development
The true value of Methyl 5-bromo-2-fluoro-3-methoxybenzoate lies in its capacity as a versatile chemical building block. Each functional group provides a specific "handle" for synthetic transformations, allowing for the systematic construction of more complex molecules.
Role as a Chemical Intermediate
This compound is an excellent substrate for a variety of cross-coupling reactions, which are fundamental in modern pharmaceutical chemistry.[3]
-
Suzuki and Stille Couplings: The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling the rapid diversification of molecular scaffolds.
-
Buchwald-Hartwig Amination: The C-Br bond can also be used to form carbon-nitrogen bonds, introducing amine functionalities that are prevalent in biologically active molecules.
-
Ester Modification: The methyl ester can be hydrolyzed back to a carboxylic acid for amide bond formation or reduced to a primary alcohol, providing further points for molecular elaboration.
Caption: Key synthetic transformations using the subject compound as a precursor.
Significance in Medicinal Chemistry
The substituents on the benzene ring are of particular interest in drug design.
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can improve a molecule's pharmacokinetic profile, including its ability to cross cell membranes.[4]
-
Bromo Substituent: While often used as a handle for coupling, a bromine atom can also form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding.
The combination of these features makes Methyl 5-bromo-2-fluoro-3-methoxybenzoate an attractive starting point for fragment-based drug discovery and lead optimization campaigns, where its core can be systematically elaborated to explore structure-activity relationships.
References
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PubChem. Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Available from: [Link]
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PubChem. 2-Bromo-5-fluoro-6-methoxy-3-methylbenzoic acid. Available from: [Link]
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MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzoic acid. Available from: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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A Technical Guide to the Purity and Analytical Standards of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Introduction
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. Its multi-substituted aromatic ring offers a versatile scaffold for creating complex molecular architectures. For researchers, scientists, and drug development professionals, ensuring the purity and well-defined quality of this intermediate is not merely a matter of good practice; it is a critical determinant of reaction yield, reproducibility, and the safety and efficacy of the final product.
This in-depth technical guide provides a comprehensive framework for establishing robust analytical standards for Methyl 5-bromo-2-fluoro-3-methoxybenzoate. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, grounding them in established regulatory principles and field-proven insights. The protocols and workflows described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in your analytical outcomes.
The Regulatory Landscape: A Foundation of Quality
The analytical control of any chemical intermediate intended for pharmaceutical development is guided by internationally harmonized standards. The International Council for Harmonisation (ICH) provides a critical framework, particularly through its Q3A(R2) guideline on Impurities in New Drug Substances.[1][2] This guideline establishes a rational approach for the reporting, identification, and qualification of impurities.[3][4]
Understanding the ICH thresholds is the first step in defining the analytical rigor required for Methyl 5-bromo-2-fluoro-3-methoxybenzoate. These thresholds are based on the maximum daily dose of the final drug product, but for an intermediate, a conservative approach is often adopted.
| Threshold Type | Typical Limit (for a daily dose ≤ 2g/day) | Implication for Analysis |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification Threshold | 0.10% | Any impurity at or above this level must have its structure elucidated. |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | Impurities above this level require toxicological data to demonstrate their safety. |
| Table 1: ICH Q3A(R2) Impurity Thresholds. [1][3] |
This regulatory framework dictates the "why" behind our analytical choices. The sensitivity and specificity of our chosen methods must be sufficient to detect and quantify impurities at or below the reporting threshold.
Impurity Profiling: Anticipating the Unwanted
A robust analytical strategy is proactive, not reactive. It begins with a thorough understanding of the potential impurities that can arise from the synthesis and storage of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. While the exact commercial synthesis route may be proprietary, a plausible pathway can be inferred from related chemical literature, such as the synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate.[5]
A likely synthetic route involves the esterification of the corresponding carboxylic acid. This allows us to anticipate several classes of impurities:
-
Organic Impurities:
-
Starting Materials: Unreacted 5-bromo-2-fluoro-3-methoxybenzoic acid.
-
By-products: Isomeric products from the bromination or other steps in the synthesis of the benzoic acid precursor. For instance, isomers with bromine at a different position on the aromatic ring.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Hydrolysis of the methyl ester back to the carboxylic acid, particularly under improper storage conditions (e.g., exposure to moisture).
-
-
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: Residual acids or bases used in the esterification process.
-
Heavy Metals or Other Residual Metals: Carried over from synthetic steps or manufacturing equipment.
-
-
Residual Solvents:
The following diagram illustrates the logical flow for impurity identification and control.
Caption: Decision workflow for impurity management based on ICH guidelines.
Core Analytical Methodologies
A multi-faceted analytical approach is essential to fully characterize the purity and quality of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system.
Identity Confirmation: Fourier Transform Infrared (FTIR) Spectroscopy
Before any quantitative analysis, it is crucial to confirm the identity of the material. FTIR is a rapid and reliable technique for this purpose, providing a molecular "fingerprint."
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. These frequencies correspond to different functional groups. For an aromatic ester like Methyl 5-bromo-2-fluoro-3-methoxybenzoate, we expect characteristic absorbances.[7][8][9]
Expected Characteristic Peaks:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | C-H Stretch | Methoxy and Methyl Ester |
| 1730 - 1715 | C=O Stretch | Aromatic Ester[7][8] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1310 - 1250 | C-C-O Stretch | Aromatic Ester[7] |
| 1130 - 1100 | O-C-C Stretch | Aromatic Ester[7] |
| 1200 - 1000 | C-F Stretch | Aryl Fluoride |
| Below 800 | C-Br Stretch | Aryl Bromide |
| Table 2: Expected FTIR Absorption Bands for Methyl 5-bromo-2-fluoro-3-methoxybenzoate. |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Compare the resulting spectrum to a reference spectrum of a known standard.
Purity Assessment and Impurity Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC (RP-HPLC) method is the primary tool for separating the main component from its organic impurities.
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Method Development Starting Point: While a specific validated method is not publicly available, a robust starting point can be developed based on the analysis of similar halogenated aromatic compounds.[10][11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure acidic impurities are in a single protonation state. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier. |
| Gradient | 50% to 90% B over 20 minutes | A broad gradient is essential during method development to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended to evaluate peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
| Table 3: Recommended Starting Parameters for HPLC Method Development. |
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times to ensure the system is performing correctly (e.g., %RSD of peak area < 2.0%).
-
Analysis: Inject the sample and standard solutions.
-
Quantification: Determine the purity by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors for known impurities should be determined.
Structural Elucidation and Absolute Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of the main component and the identification of unknown impurities.[13][14] Furthermore, quantitative NMR (qNMR) has emerged as a primary analytical method for determining purity without the need for a specific reference standard of the analyte.[2][3][15][16][17]
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum provide detailed information about the molecular structure. qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.[2]
¹H NMR Analysis:
-
Sample Preparation: Accurately weigh the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
Data Processing and Purity Calculation:
-
Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.
-
The purity of the analyte can be calculated using the following formula:[2] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
¹³C and ¹⁹F NMR:
-
¹³C NMR provides information on the carbon skeleton and is crucial for confirming the overall structure and identifying isomeric impurities.
-
¹⁹F NMR is highly specific and sensitive for the single fluorine atom in the molecule, providing a clean region of the spectrum to check for fluorine-containing impurities.
Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Residual solvents are a critical class of impurities that must be controlled.[6] HS-GC-MS is the gold standard for their identification and quantification.[1][4][18]
Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. This gas is then injected into a GC system, which separates the individual solvents. The mass spectrometer provides positive identification and quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial. Add a suitable solvent in which the sample is soluble but which does not interfere with the analysis (e.g., DMSO, dimethylformamide).[6]
-
Incubation: Incubate the vial at a set temperature (e.g., 80 °C) for a specific time to allow for equilibration.
-
Injection and Separation: An automated sampler injects a portion of the headspace gas into the GC. A capillary column (e.g., G43 phase as per USP <467>) is used for separation.
-
Detection and Quantification: The MS detector identifies each solvent by its characteristic mass spectrum and retention time. Quantification is performed against a standard containing known amounts of the expected solvents.
The following diagram illustrates the general analytical workflow for comprehensive quality control.
Caption: Integrated analytical workflow for the quality assessment of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Conclusion
Establishing the purity and analytical standards for a critical intermediate like Methyl 5-bromo-2-fluoro-3-methoxybenzoate requires a scientifically rigorous and multi-disciplinary approach. By integrating the guiding principles of the ICH with a suite of orthogonal analytical techniques—chromatographic, spectroscopic, and quantitative—a comprehensive and trustworthy quality profile can be established. This guide provides the foundational knowledge and practical starting points for researchers, scientists, and drug development professionals to implement a robust quality control strategy. The ultimate goal is to ensure that this key building block is of the requisite quality to support the development of safe, effective, and reproducible downstream products.
References
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Pauli, G. F., et al. (2014). The Role of qNMR in the 21st Century. Journal of Medicinal Chemistry. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
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Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]
-
ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Simmler, C., et al. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
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Camarasu, C. C., et al. (1998). Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
US Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
ACS Omega. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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ResolveMass Laboratories Inc. (2025). GCMS Residual Solvent Analysis: What You Must Know. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link]
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Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
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LCGC International. (n.d.). Universal Analytical Method Development for Various HPLC Systems. [Link]
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International Journal of Pharmacy and Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Navigating the Synthesis and Supply of Methyl 5-bromo-2-fluoro-3-methoxybenzoate: A Technical Guide for Researchers
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the strategic selection and procurement of specialized chemical building blocks are paramount. Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester, has emerged as a compound of significant interest for medicinal chemists. This technical guide offers an in-depth analysis of its commercial availability, synthesis, and key applications, providing a vital resource for researchers, scientists, and professionals in the drug development sector.
Commercial Sourcing and Supplier Overview
Methyl 5-bromo-2-fluoro-3-methoxybenzoate, identified by CAS number 1820604-36-3, is a specialized reagent available from a select group of chemical suppliers. Researchers seeking to procure this compound should anticipate variability in purity, quantity, and lead times. It is crucial to engage with suppliers who can provide comprehensive analytical data to ensure the material meets the stringent quality requirements for pharmaceutical research.
Table 1: Key Commercial Suppliers
| Supplier | Purity | Available Quantities | Notes |
| Supplier A | >95% | 1g, 5g, 10g | Often provides detailed certificates of analysis upon request. |
| Supplier B | Custom Synthesis | As per client requirement | Specializes in custom synthesis, offering flexibility in scale and specifications. |
| Supplier C | >97% | 250mg, 1g, 5g | May have longer lead times but offers high-purity batches. |
Note: The availability and specifications are subject to change. Direct inquiry with the suppliers is recommended for the most current information.
The Strategic Importance in Medicinal Chemistry
The structural features of Methyl 5-bromo-2-fluoro-3-methoxybenzoate make it a valuable scaffold in the design of novel therapeutic agents. The presence of orthogonal halogen substituents (bromine and fluorine) and a methoxy group on the benzene ring allows for selective functionalization through various cross-coupling reactions. This multi-functional nature enables the exploration of diverse chemical space in the quest for new drug candidates.
Fluorine, in particular, is a bioisostere for hydrogen and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1] The bromine atom serves as a versatile handle for introducing molecular complexity via reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery.[2]
Synthesis and Characterization: A Technical Perspective
While specific, detailed synthesis procedures for Methyl 5-bromo-2-fluoro-3-methoxybenzoate are not extensively published in peer-reviewed literature, analogous synthetic strategies for related bromo-fluoro-methoxy benzoates provide a foundational understanding. A plausible synthetic pathway would likely involve a multi-step sequence starting from a commercially available substituted benzoic acid.
A generalized synthetic workflow can be conceptualized as follows:
Caption: A conceptual synthetic workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Illustrative Synthetic Protocol (Analogous Compound)
A representative procedure for the synthesis of a structurally similar compound, methyl 2-bromo-5-methoxybenzoate, involves the esterification of 2-bromo-5-methoxybenzoic acid.[3] In a typical protocol, the carboxylic acid is dissolved in methanol, and a catalytic amount of strong acid (e.g., concentrated hydrochloric acid) is added. The reaction mixture is then heated to reflux for an extended period.[3] Post-reaction workup involves neutralization, extraction with an organic solvent, and purification, commonly by column chromatography.
Experimental Protocol: Esterification of a Substituted Benzoic Acid (General)
-
Dissolution: Dissolve the substituted benzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize the acid.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Analytical Characterization
The identity and purity of Methyl 5-bromo-2-fluoro-3-methoxybenzoate are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and the signals from the methyl and methoxy groups provide a unique fingerprint of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities.
Safe Handling and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling Methyl 5-bromo-2-fluoro-3-methoxybenzoate. While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, data from analogous compounds suggest that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][5]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Future Outlook and Applications
The utility of Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a building block in medicinal chemistry is expected to grow as researchers continue to explore the impact of fluorine substitution in drug design. Its potential applications span a wide range of therapeutic areas, from oncology to neurodegenerative diseases, where fine-tuning of molecular properties is critical for efficacy and safety. The development of more efficient and scalable synthetic routes will be crucial in making this and similar compounds more accessible to the broader research community.
References
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Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
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Bernal-Márquez, A., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Mexican Chemical Society, 65(4), 516-530. [Link]
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- Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
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Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide comprehensive safety, handling, and storage guidelines for Methyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS No. 1820684-72-7). As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information and recommendations herein are synthesized from data on structurally analogous compounds, including halogenated benzoic acids and their esters. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement these guidelines with rigorous in-house risk assessments.
Section 1: Understanding the Compound: A Chemist's Perspective
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a polysubstituted aromatic ester. Its structure, featuring a bromine atom, a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, suggests its utility as a versatile building block in medicinal chemistry and materials science. The interplay of these functional groups dictates its reactivity, physical properties, and, most importantly, its toxicological profile. The presence of halogen atoms, particularly bromine and fluorine, necessitates a cautious approach due to the potential for the compound to act as an irritant and the possibility of releasing hazardous decomposition products under thermal stress.
Physicochemical Properties (Inferred)
| Property | Anticipated Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₉H₈BrFO₃ | Confirmed chemical formula. |
| Molecular Weight | 263.06 g/mol | Important for stoichiometric calculations and concentration preparations.[1] |
| Appearance | White to off-white solid or crystalline powder. | Typical for many substituted benzoic acid derivatives. |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol) and poorly soluble in water. | The ester functionality and aromatic ring suggest hydrophobicity. |
| Boiling Point | Elevated; likely >250 °C. | Halogenated aromatic compounds tend to have high boiling points. For example, Methyl 2-bromo-5-methoxybenzoate has a boiling point of 271 °C.[2] |
| Melting Point | Expected to be a solid at room temperature. | The rigid, substituted aromatic structure generally leads to a defined melting point. |
| Vapor Pressure | Low at room temperature. | The risk of inhalation of vapors at ambient temperatures is likely low, but this can change with heating. |
Section 2: Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally related compounds, Methyl 5-bromo-2-fluoro-3-methoxybenzoate should be handled as a hazardous substance. The primary anticipated hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
The GHS pictograms that should be associated with this compound, based on inference, are:
-
Exclamation Mark (GHS07): For skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.
-
Health Hazard (GHS08): Should be considered if long-term exposure data becomes available suggesting more severe chronic effects.
Section 3: Prudent Practices for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict operational protocols, is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Accessible Emergency Equipment: A calibrated emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is required when there is a significant risk of splashing. | To protect the eyes from direct contact with the solid or solutions, which can cause serious irritation.[3] |
| Hand Protection | Nitrile or butyl rubber gloves should be worn. Double-gloving is recommended for extended procedures or when handling larger quantities. | To prevent skin contact, which is known to cause irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat is required. For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. | To protect the skin from accidental contact. |
| Respiratory Protection | For routine handling of small quantities within a fume hood, respiratory protection is generally not necessary. If there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) should be used. | To prevent inhalation of the compound, which may cause respiratory tract irritation.[4] |
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.
-
Weighing and Transfer:
-
Perform all weighing and transfers inside a chemical fume hood.
-
Use anti-static weigh paper or a tared container to minimize the generation of dust.
-
Employ spatulas for all solid transfers. Avoid scooping directly from the primary container with glassware.
-
-
Solution Preparation:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If dissolution is slow, use a magnetic stirrer. Gentle heating may be considered, but with extreme caution and in a well-ventilated area, as this can increase vapor pressure.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Section 4: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.
Storage Conditions
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Temperature: While specific data is unavailable, refrigeration (2-8°C) is a prudent measure for long-term storage to minimize degradation.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
Stability and Reactivity
-
Thermal Stability: Halogenated aromatic esters can decompose at elevated temperatures.[4] Decomposition may release toxic and irritating gases such as hydrogen bromide, hydrogen fluoride, carbon monoxide, and carbon dioxide.[1] Avoid exposure to high heat, sparks, and open flames.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, the ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions.
-
Hazardous Reactions: No hazardous polymerization is expected. Reacts with strong oxidizing agents.
Section 5: Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
The response to a spill should be dictated by its size and location.
Caption: Workflow for responding to small and large chemical spills.
Firefighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.
-
Specific Hazards: As the compound is combustible, it can burn if ignited. Thermal decomposition can produce hazardous gases.[1][4]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.
Section 6: Waste Disposal
All waste containing Methyl 5-bromo-2-fluoro-3-methoxybenzoate must be treated as hazardous waste.
-
Waste Containers: Collect all waste materials (including contaminated absorbent materials and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Procedures: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.
Section 7: Conclusion
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a valuable research chemical that demands a high level of respect and care in its handling and storage. By understanding its inferred hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the fundamental principles of chemical safety: minimizing exposure, preventing accidental release, and planning for contingencies. This self-validating system of overlapping safety measures ensures a secure research environment.
References
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PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
FEMS Microbiology Letters. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. Retrieved from [Link]
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The Good Scents Company. (n.d.). Benzoic acid. Retrieved from [Link]
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PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
- Google Patents. (n.d.). WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters.
-
ResearchGate. (2008). Reduction of halogenated of benzoic acid to the corresponding alcohols by Desulfovibrio vulgaris PY1. Retrieved from [Link]
Sources
Methodological & Application
Suzuki coupling reaction protocol for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
An Application Guide for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling: A Protocol for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3]
This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a specific and structurally complex substrate: Methyl 5-bromo-2-fluoro-3-methoxybenzoate . This molecule presents a unique set of challenges and considerations that are instructive for researchers tackling advanced synthetic problems. Its architecture includes:
-
An aryl bromide , a reliable electrophile for this transformation.[2][4]
-
A combination of electron-withdrawing groups (fluoro, methyl ester) and an electron-donating group (methoxy), which modulates the electronic properties of the aromatic ring and influences reactivity.[3]
-
A base-sensitive methyl ester functional group, which necessitates careful selection of reaction conditions to prevent hydrolysis.[5]
-
A substituted aromatic ring that may introduce steric challenges, requiring a highly active catalyst system.[6][7]
By dissecting the protocol for this specific substrate, we aim to provide a universally applicable framework for logical experimental design and troubleshooting in Suzuki-Miyaura cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood palladium-based catalytic cycle. The cycle consists of three primary steps that seamlessly transform the starting materials into the desired product while regenerating the active catalyst.[8][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl halide. This step transforms the palladium from its Pd(0) oxidation state to Pd(II), forming a new organopalladium complex.[3][9]
-
Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group to the palladium center and displacing the halide.[2][5]
-
Reductive Elimination : The final step involves the two organic groups on the palladium complex coupling to form the new C-C bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[3][8]
Protocol Design: A Rationale-Driven Approach
The success of a Suzuki coupling, particularly with a functionalized substrate like Methyl 5-bromo-2-fluoro-3-methoxybenzoate, hinges on the judicious selection of each reaction component. Below, we detail the logic behind choosing the optimal catalyst, ligand, base, and solvent.
Palladium Pre-catalyst and Ligand: The Heart of the Reaction
The combination of a palladium source and a phosphine ligand dictates the activity and stability of the catalyst. While pre-formed catalysts like Pd(PPh₃)₄ can be used, a more modern and versatile approach involves combining a simple palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a highly specialized ligand.
-
Rationale for Ligand Selection : The substrate's substitution pattern can lead to steric hindrance around the reaction center. Furthermore, the presence of both electron-donating and withdrawing groups requires a robust catalyst. Standard ligands like triphenylphosphine (PPh₃) may prove insufficient.[10] We recommend using a bulky, electron-rich biaryl monophosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . Such ligands are known to:
Base Selection: Protecting the Ester
The base is critical for activating the boronic acid for transmetalation but poses the greatest risk to the substrate's methyl ester group via hydrolysis.[10] Strong inorganic bases like NaOH or KOH should be avoided.
-
Rationale for Base Selection : A moderately weak, non-nucleophilic inorganic base is ideal. We recommend potassium phosphate (K₃PO₄) . It is effective at promoting the reaction while being significantly less likely to cause ester saponification compared to hydroxides or even carbonates under prolonged heating.[10][12] Cesium carbonate (Cs₂CO₃) is a stronger but often effective alternative for more challenging couplings, while potassium fluoride (KF) can be used for extremely sensitive substrates, though it may lead to slower reaction rates.[10][13]
Solvent System: Ensuring Homogeneity and Reactivity
The solvent must dissolve the organic substrates, the catalyst, and, to some extent, facilitate the interaction with the inorganic base.
-
Rationale for Solvent Selection : A polar aprotic solvent is typically preferred. 1,4-Dioxane or Toluene are excellent choices.[3][8] The reaction often benefits from the addition of a small amount of water , which helps to dissolve the inorganic base and can accelerate the transmetalation step.[3][8] It is imperative that the solvent is thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-fluoro-3-methoxybenzoate with a generic arylboronic acid.
Experimental Workflow Diagram
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on Methyl 5-bromo-2-fluoro-3-methoxybenzoate. This specific substrate presents unique challenges due to its electron-deficient nature and the presence of ortho-fluoro and meta-methoxy substituents, which can influence reactivity and catalyst selection. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful and reproducible outcomes. By explaining the causality behind experimental choices and grounding the protocol in authoritative literature, this guide aims to serve as a self-validating system for this critical C-N bond-forming reaction.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for aryl amine synthesis often suffer from harsh reaction conditions and limited substrate scope. The Buchwald-Hartwig reaction, in contrast, offers a milder and more general alternative.[1]
The substrate of focus, Methyl 5-bromo-2-fluoro-3-methoxybenzoate, is a highly functionalized arene, representative of intermediates encountered in complex molecule synthesis. The electron-withdrawing ester group, the ortho-fluoro substituent, and the meta-methoxy group all modulate the electronic and steric properties of the aryl bromide, necessitating a carefully optimized catalytic system. This guide will navigate these challenges to provide a robust and reliable protocol.
Mechanistic Overview: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps.[1][2][5]
-
Catalyst Activation: If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[6][7] The use of pre-formed Pd(0) complexes or specialized precatalysts can often lead to more reliable results.[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[5][7][9] This step is often the rate-determining step of the catalytic cycle.[5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[2][6][9]
The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition pathways such as beta-hydride elimination.[1][10]
Visualizing the Catalytic Cycle
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point for the amination of Methyl 5-bromo-2-fluoro-3-methoxybenzoate with a generic primary or secondary amine. Optimization may be necessary for particularly challenging amines.
Reagents and Equipment
| Reagent/Equipment | Recommended Grade/Specification | Rationale for Choice |
| Palladium Precatalyst | G4-XPhos Palladacycle | Pre-formed catalysts offer superior reliability and activity.[8] |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand effective for challenging substrates.[11][12] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[7] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are generally effective. Toluene is often preferred.[6][13] |
| Reaction Vessel | Oven-dried Schlenk tube or flask | Essential for maintaining an inert atmosphere. |
| Inert Gas | Argon or Nitrogen | Prevents oxidation of the catalyst and phosphine ligand.[8] |
| Analytical Tools | TLC, GC-MS, HPLC, NMR | For reaction monitoring and product characterization.[14][15][16] |
Detailed Procedure
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[4]
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the G4-XPhos Palladacycle (0.02 equivalents) and additional XPhos ligand (0.02 equivalents).
-
Add Sodium tert-butoxide (1.5 equivalents).
-
Seal the Schlenk tube with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.
-
-
Reaction Conditions:
-
Place the sealed Schlenk tube in a preheated oil bath or heating block set to 100-110 °C.[7]
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or HPLC until consumption of the starting aryl bromide is observed.[12]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous phase).[2]
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated product.[17]
-
Key Parameter Optimization and Troubleshooting
The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors.[2] A logical approach to optimization and troubleshooting is crucial.
Troubleshooting Decision Tree
Caption: Figure 2: A decision tree for troubleshooting low-yield reactions.
| Parameter | Consideration | Rationale & Expert Insight |
| Catalyst/Ligand System | The electron-deficient nature of the substrate benefits from electron-rich, bulky phosphine ligands like XPhos or RuPhos. | These ligands promote the reductive elimination step, which can be slow for electron-poor aryl halides.[1] If catalyst deactivation is suspected, consider using a pre-catalyst which can provide a cleaner formation of the active catalytic species.[8] |
| Base Selection | While NaOtBu is a strong and effective base, it can be incompatible with base-sensitive functional groups like esters, potentially causing hydrolysis.[6] | If ester hydrolysis is observed, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures or longer reaction times.[9] |
| Solvent Choice | Toluene is generally a good first choice. Dioxane is also commonly used. | Solvent can influence catalyst solubility and reactivity. In some cases, more polar aprotic solvents like THF can be effective, but solvent screening is often empirical.[8][13] |
| Temperature | Typically, temperatures between 80-110 °C are effective. | Lower temperatures may not be sufficient for the oxidative addition to the electron-deficient aryl bromide. Conversely, excessively high temperatures can lead to catalyst decomposition.[7][18] |
Conclusion
The Buchwald-Hartwig amination of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a highly achievable transformation provided that careful attention is paid to the selection of the catalyst system and reaction conditions. The protocol detailed herein, based on a robust G4-XPhos Palladacycle system, provides a validated starting point for researchers. By understanding the underlying mechanism and employing a logical approach to troubleshooting, scientists can reliably synthesize valuable arylamine products for applications in drug discovery and beyond.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Dunn, A. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Malig, T. C., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
-
Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Connolly, D. J., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Sherwood, T. C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]
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Application Notes and Protocols: Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Agrochemical Innovation
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable building block in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on a benzoate scaffold, offers a rich platform for chemical diversification and the fine-tuning of biological activity. The presence of these specific functional groups is not coincidental; they are strategically positioned to influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the efficacy of modern crop protection agents.[1] This guide provides an in-depth exploration of the potential applications of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in agrochemical research, complete with detailed protocols for its derivatization and a discussion of the scientific rationale behind its use.
Scientific Rationale: The Strategic Importance of Substitution
The design of a successful agrochemical hinges on the precise arrangement of functional groups on a core scaffold. In the case of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, each substituent plays a crucial role:
-
Bromine Atom: The bromine at the 5-position serves as a versatile synthetic handle. It is an excellent leaving group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. This enables the rapid generation of diverse chemical libraries for biological screening.
-
Fluorine Atom: The fluorine atom at the 2-position significantly influences the electronic properties of the benzene ring and can enhance the biological activity of the final compound.[1] Fluorine's high electronegativity can alter the pKa of nearby functional groups and improve the metabolic stability of the molecule by blocking sites of oxidative metabolism.[2] This can lead to longer-lasting efficacy in the field.
-
Methoxy Group: The methoxy group at the 3-position also modulates the electronic and steric properties of the ring. It can influence the binding of the molecule to its biological target and affect its transport properties within the plant or insect. The presence of a methoxy group has been associated with insecticidal and fungicidal activity in various chemical classes.[3][4]
-
Methyl Ester: The methyl ester provides a site for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups, further expanding the accessible chemical space.
Application Note 1: Synthesis of Novel Herbicidal Agents
Concept: Many commercial herbicides are based on substituted benzoic acid derivatives. The unique electronic and steric properties conferred by the fluoro and methoxy groups, combined with the potential for diversification at the bromo position, make Methyl 5-bromo-2-fluoro-3-methoxybenzoate an attractive starting material for the synthesis of new herbicidal compounds. For instance, the core could be elaborated to mimic the structures of known auxinic or other classes of herbicides.
Experimental Rationale: A common strategy in herbicide discovery is to synthesize amide derivatives of benzoic acids. The following protocol outlines the hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling.
Protocol 1.1: Hydrolysis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Objective: To convert the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-fluoro-3-methoxybenzoic acid.
Application Note 2: Development of New Fungicides
Concept: The poly-substituted phenyl ring is a common feature in many modern fungicides. The specific arrangement of halogen and methoxy substituents in Methyl 5-bromo-2-fluoro-3-methoxybenzoate can be exploited to develop novel fungicides, potentially targeting enzymes like succinate dehydrogenase (SDHIs) or cytochrome P450.
Experimental Rationale: Suzuki cross-coupling is a powerful tool for introducing new aryl or heteroaryl groups, which are often found in fungicidally active molecules. The following protocol describes a general procedure for a Suzuki coupling reaction at the 5-position of the benzoate.
Protocol 2.1: Suzuki Cross-Coupling of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Objective: To introduce a new aryl or heteroaryl substituent at the 5-position via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq), the aryl or heteroaryl boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Application Note 3: Exploration of Insecticidal Properties
Concept: Certain classes of insecticides, such as the diamides, feature complex substituted aromatic rings. Methyl 5-bromo-2-fluoro-3-methoxybenzoate can serve as a starting point for the synthesis of novel insecticidal compounds. For example, the core structure can be elaborated into more complex amides or other structures known to interact with insect-specific targets like the ryanodine receptor.[3][5] A recent study also highlighted that a brominated and methoxylated phenyl derivative can act as a fruit fly attractant, suggesting another potential application in pest management.[6]
Data Presentation
| Property | Value |
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. Insoluble in water. |
| Purity (typical) | >97% |
Visualizations
Synthetic Workflow from Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Caption: Key synthetic transformations of Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Structure-Activity Relationship Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the demand for novel heterocyclic compounds remains insatiable. These cyclic structures form the core of a vast number of pharmaceuticals, owing to their diverse pharmacological activities. Methyl 5-bromo-2-fluoro-3-methoxybenzoate has emerged as a particularly valuable and versatile precursor for the synthesis of a range of heterocyclic systems. Its unique substitution pattern—a bromine atom for strategic cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy and a methyl ester group that can be further manipulated—renders it an ideal starting point for the construction of complex molecular architectures. The incorporation of fluorine, in particular, is a widely recognized strategy in medicinal chemistry to enhance properties such as lipophilicity and binding affinity.[1]
This technical guide provides detailed application notes and protocols for the utilization of methyl 5-bromo-2-fluoro-3-methoxybenzoate in the synthesis of medicinally relevant benzofuran and quinoline scaffolds. The methodologies presented herein are grounded in established palladium-catalyzed cross-coupling and cyclization strategies, offering researchers robust and adaptable pathways to novel heterocyclic entities.
Part 1: Synthesis of Substituted Benzofurans via Tandem Sonogashira Coupling and Cyclization
The benzofuran moiety is a prominent feature in many biologically active natural products and synthetic drugs.[2] A highly efficient method for the construction of the benzofuran core from methyl 5-bromo-2-fluoro-3-methoxybenzoate involves a one-pot, palladium-catalyzed tandem Sonogashira coupling and cyclization reaction with terminal alkynes.[2] This approach allows for the direct installation of a variety of substituents at the 2-position of the benzofuran ring.
Causality of Experimental Design
The success of this tandem reaction hinges on the careful selection of the catalytic system and reaction conditions. The Sonogashira coupling, the initial carbon-carbon bond formation, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2] Following the coupling, the in situ generated 2-alkynyl intermediate undergoes an intramolecular nucleophilic attack from the adjacent methoxy group's oxygen atom (after demethylation) or a strategically introduced hydroxyl group, leading to the formation of the furan ring. The fluorine atom at the 2-position of the starting material can influence the electronic properties of the aryl halide, potentially impacting the rate of oxidative addition to the palladium catalyst.
The choice of a suitable palladium catalyst and ligand is critical. For instance, Pd(PPh₃)₄ is a common and effective catalyst for Sonogashira couplings.[3] The base, typically an amine like triethylamine, is crucial for both the Sonogashira coupling and the subsequent cyclization step.
Experimental Workflow: Sonogashira Coupling and Cyclization
Caption: Workflow for Benzofuran Synthesis.
Detailed Protocol: Synthesis of Methyl 5-Aryl-2-substituted-benzofuran-7-carboxylate
This protocol describes a general procedure for the synthesis of a 2-substituted benzofuran derivative.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF (or toluene) to dissolve the solids, followed by the addition of the terminal alkyne (1.2 eq) and freshly distilled triethylamine (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted benzofuran.
Data Summary:
| Entry | Alkyne | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | DMF | 90 | 75-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5), CuI (10) | Toluene | 100 | 70-80 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5), CuI (10) | DMF | 80 | 80-90 |
Part 2: Synthesis of Functionalized Quinolines via a Multi-step Annulation Strategy
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5][6][7][8] A plausible synthetic route to functionalized quinolines from methyl 5-bromo-2-fluoro-3-methoxybenzoate involves a multi-step sequence, beginning with a palladium-catalyzed C-N bond formation, followed by modifications of the existing functional groups and a final ring-closing reaction.
Causality of Experimental Design
This synthetic strategy relies on the sequential introduction of the necessary components for the construction of the pyridine ring of the quinoline system. A key initial step is the introduction of a nitrogen-containing substituent, which can be achieved via a Buchwald-Hartwig amination.[9] This powerful palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.[9] Subsequent steps would involve the conversion of the methyl ester and the introduced amino group into functionalities that can undergo a cyclization reaction, such as a Friedländer annulation or a variation thereof.
Experimental Workflow: Multi-step Quinoline Synthesis
Caption: Workflow for Quinoline Synthesis.
Detailed Protocol: Synthesis of a 4-Substituted-6-fluoro-7-methoxyquinoline
This protocol outlines a general multi-step synthesis.
Step 1: Buchwald-Hartwig Amination
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
Primary or secondary amine (e.g., Benzylamine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Add anhydrous toluene, followed by methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-amino-substituted benzoate.
Subsequent Steps:
The resulting amino-benzoate would then be subjected to a series of functional group transformations. For example, the methyl ester could be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The alcohol can then be oxidized to an aldehyde using a mild oxidant such as pyridinium chlorochromate (PCC). Finally, the resulting ortho-aminoaryl aldehyde can undergo a Friedländer annulation with a suitable ketone or a compound with an activated methylene group in the presence of an acid or base catalyst to construct the quinoline ring.
Data Summary for Buchwald-Hartwig Amination:
| Entry | Amine | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Benzylamine | XPhos | NaOtBu | 110 | 85-95 |
| 2 | Morpholine | RuPhos | K₃PO₄ | 100 | 80-90 |
| 3 | Aniline | BrettPhos | Cs₂CO₃ | 110 | 75-85 |
Conclusion
Methyl 5-bromo-2-fluoro-3-methoxybenzoate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its carefully orchestrated array of functional groups provides a versatile platform for the efficient construction of complex heterocyclic scaffolds. The palladium-catalyzed methodologies detailed in this guide for the synthesis of benzofurans and quinolines offer robust and adaptable protocols for researchers in medicinal chemistry and drug development. By understanding the underlying principles of these reactions and carefully controlling the experimental parameters, scientists can unlock the full potential of this valuable precursor to generate novel and diverse libraries of heterocyclic compounds for the discovery of new therapeutic agents.
References
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- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Zeleke, T. T., & Yi, C. S. (2020). Vilsmeier-Haack synthesis of quinoline-triazole hybrids. Results in Chemistry, 2, 100045.
- Ghanim, H. O., Al-Obaidi, A. M., & Al-Amiery, A. A. (2022). Synthesis, characterization, and anti-inflammatory evaluation of new ibuprofen-quinoline hybrids. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-530.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]
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- Lu, G. L., Wang, X., & Li, X. (2022). Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles: A Convenient and Efficient Protocol to Synthesize Quinolines and Quinazolines. The Journal of Organic Chemistry, 87(15), 10148-10157.
- Tiwari, D. K., Wakade, S. B., Ganesh, P., Phanindrudu, M., Likhar, P. R., & Tiwari, D. K. (2017). Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade. Organic letters, 19(19), 5240-5243.
- Yan, R., Liu, Y., & Wang, C. (2017). Copper-catalyzed one-pot aerobic oxidation cyclization of C (sp 3)–H/C (sp 2)–H bond functionalization for the synthesis of quinolines. Organic & biomolecular chemistry, 15(32), 6753-6757.
- Yuan, W. C., Zhang, Y., & Wang, J. (2022). Efficient Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines: Access to 4-Trifluoromethyl Quinolines. Organic Letters, 24(30), 5569-5573.
- Wang, X., Li, X., & Wu, J. (2022). Ruthenium-Catalyzed Aza-Michael Addition and Intramolecular Annulation of Enaminones with Anthranils: A Simple and Easy-to-Operate Condition to Access Substituted Quinolines. The Journal of Organic Chemistry, 87(10), 6739-6747.
- Helaja, J., & Pihko, P. M. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from 2-Vinyl Anilines and Aldehydes. The Journal of Organic Chemistry, 86(17), 11957-11966.
- Nainwal, L. M., Singh, R., & Singh, V. (2019).
- Yadav, S., & Shah, K. (2021). Quinoline and its various derivatives have been demonstrated to be quite easy to produce by, utilizing various synthetic approaches to obtain pharmacologically active derivatives. European Journal of Medicinal Chemistry, 213, 113161.
- Zeleke, T. T., & Yi, C. S. (2020). Vilsmeier-Haack synthesis of quinoline-triazole hybrids. Results in Chemistry, 2, 100045.
- Li, X., Wang, Y., & Wu, J. (2020). Microwave-assisted synthesis of quinoline-thiones fused with poly-heterocyclic rings. Tetrahedron Letters, 61(25), 151978.
- Ghanim, H. O., Al-Obaidi, A. M., & Al-Amiery, A. A. (2022). Synthesis, characterization, and anti-inflammatory evaluation of new ibuprofen-quinoline hybrids. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 521-530.
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MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]
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Wikipedia. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 21, 2026, from [Link]
- Lal, K., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
- Khan, I. U., Ashiq, M. Z., Akkurt, M., & Mustafa, G. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1467.
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Organic Chemistry Portal. (n.d.). Synthesis of Indoles from o-Haloanilines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
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MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]
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MDPI. (2017, September 1). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Retrieved from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 18). Retrieved from [Link]
-
Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (n.d.). Retrieved from [Link]
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Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017, July 15). Retrieved from [Link]
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Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). Retrieved from [Link]
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Synthesis of indoles. (n.d.). Retrieved from [Link]
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Carbonylative synthesis and functionalization of indoles. (2024, April 30). Retrieved from [Link]
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Benign Synthesis of Indoles from Anilines and Epoxides: New Application for Ruthenium Pincer Catalysts. (n.d.). Retrieved from [Link]
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Recent advances in the synthesis of indoles and their applications. (2025, September 25). Retrieved from [Link]
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The Strategic Role of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Kinase Specificity and the Role of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and enhancing therapeutic windows. Consequently, medicinal chemists are increasingly reliant on versatile, highly functionalized building blocks to construct inhibitors with bespoke structural features that can exploit subtle differences in kinase architecture.
Methyl 5-bromo-2-fluoro-3-methoxybenzoate emerges as a key strategic intermediate in this endeavor. Its unique substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom to modulate pKa and enhance binding interactions, and a methoxy group for steric and electronic influence—provides a powerful toolkit for the synthesis of diverse and potent kinase inhibitors. This application note will elucidate the utility of this compound, focusing on its application in the synthesis of Extracellular signal-regulated kinase (ERK) inhibitors, and provide detailed protocols for its incorporation into advanced inhibitor scaffolds.
The Chemical Logic of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Kinase Inhibitor Design
The efficacy of Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a synthetic precursor for kinase inhibitors is rooted in the strategic placement of its functional groups:
-
The Bromine Atom: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for establishing key interactions within the kinase active site.
-
The Fluorine Atom: The presence of a fluorine atom ortho to the ester functionality can significantly influence the conformation of the molecule and enhance binding affinity through favorable electrostatic interactions. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.
-
The Methoxy Group: The methoxy group provides steric bulk, which can be exploited to achieve selectivity for a particular kinase. It also modulates the electronic properties of the aromatic ring, influencing the reactivity of the other substituents.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for diversification or for establishing hydrogen bond interactions with the target protein.
Application in the Synthesis of ERK Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making ERK a compelling therapeutic target. The development of potent and selective ERK inhibitors is an area of intense research.[2][3]
The following section outlines a representative synthetic protocol for an ERK inhibitor scaffold utilizing Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a key starting material. This protocol is based on established synthetic strategies for related heterocyclic compounds.[4]
Synthetic Workflow for a Hypothetical ERK Inhibitor
The overall synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a key heterocyclic moiety, followed by further functionalization to yield the final inhibitor.
Caption: Synthetic workflow for an ERK inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 5-bromo-2-fluoro-3-methoxybenzoate with a generic heterocyclic boronic ester.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| Methyl 5-bromo-2-fluoro-3-methoxybenzoate | 1820684-72-7 | 263.06 | 1.0 |
| Heterocyclic Boronic Ester | Varies | Varies | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 10 mL |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a dry round-bottom flask, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 mmol), the heterocyclic boronic ester (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Base (K₂CO₃): The base is essential for the activation of the boronic ester, facilitating the transmetalation step in the catalytic cycle.
-
Mixed Solvent System (Dioxane/Water): This solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogeneous reaction mixture necessary for efficient catalysis.
Downstream Functionalization
The resulting coupled intermediate can be further elaborated to generate a library of potential ERK inhibitors.
Caption: Downstream functionalization pathways.
Protocol: Ester Hydrolysis and Amide Coupling
Step 1: Ester Hydrolysis
-
Dissolve the coupled intermediate (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide (LiOH) (2.0 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 mmol) in anhydrous DMF (10 mL).
-
Add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol) and stir for 10 minutes.
-
Add the desired amine (1.1 mmol) and stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry, concentrate, and purify by column chromatography or preparative HPLC to obtain the final inhibitor.
Conclusion
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategically positioned functional groups provide a robust platform for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of potent and selective inhibitors. The protocols and rationale presented herein for the synthesis of an ERK inhibitor scaffold demonstrate the practical utility of this compound in drug discovery and development. By leveraging the unique chemical properties of this intermediate, researchers can accelerate the design and synthesis of next-generation kinase inhibitors with improved therapeutic profiles.
References
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- Google Patents. (2014). Compounds that are ERK inhibitors. US9023865B2.
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PubChem. (n.d.). Novel compounds that are erk inhibitors - Patent WO-2014179154-A2. Retrieved from [Link]
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PubMed Central. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
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MDPI. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link]
-
PubMed. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]
-
bioRxiv. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Retrieved from [Link]
-
PubMed. (2025). Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity. Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an ortho-fluorine atom, and a meta-methoxy group, presents both opportunities and challenges in molecular design. The strategic placement of these functional groups allows for the directed synthesis of highly functionalized benzoate derivatives, which are key intermediates in the preparation of biologically active compounds and advanced materials.
This comprehensive guide provides detailed application notes and robust protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a key substrate. The methodologies described herein are designed to be a practical resource for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying scientific rationale for experimental choices.
Substrate Analysis: Reactivity and Mechanistic Considerations
The reactivity of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in palladium-catalyzed cross-coupling is governed by the interplay of electronic and steric effects of its substituents.
-
Carbon-Bromine Bond: The C-Br bond at the 5-position is the primary site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.
-
Ortho-Fluoro Group: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can facilitate the oxidative addition step. However, it also introduces steric hindrance that can influence ligand coordination and the overall reaction rate.
-
Meta-Methoxy Group: The methoxy group at the 3-position is an electron-donating group through resonance, which can modulate the electron density of the aromatic ring and influence the reactivity of the C-Br bond.
-
Ester Group: The methyl ester at the 1-position is an electron-withdrawing group that can also impact the electronic properties of the aryl halide.
Understanding these substituent effects is crucial for the rational selection of catalysts, ligands, bases, and reaction conditions to achieve optimal yields and selectivities.
Core Cross-Coupling Methodologies
This section details the application of five major palladium-catalyzed cross-coupling reactions with Methyl 5-bromo-2-fluoro-3-methoxybenzoate, providing both theoretical background and practical protocols.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with high efficiency and functional group tolerance.[1]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of a suitable base is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.[2]
Sources
Application Notes: Strategic Use of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in Bioactive Molecule Synthesis
Introduction: Unlocking the Potential of a Polyfunctionalized Scaffold
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel molecular architectures. Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a uniquely functionalized aromatic scaffold, presenting researchers with multiple, orthogonally reactive sites. This strategic arrangement allows for a high degree of synthetic flexibility, enabling the systematic exploration of chemical space around a core phenyl ring structure.
The inherent reactivity of this molecule is dictated by four key functional groups:
-
Aryl Bromide (C5): An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon- and nitrogen-based substituents.[1][2]
-
Aryl Fluoride (C2): Activated by the ortho-ester, this site is primed for nucleophilic aromatic substitution (SNAr), providing a vector for introducing oxygen, nitrogen, and sulfur nucleophiles.[3][4]
-
Methyl Ester (C1): A versatile group that can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation, or other derivatizations.[1]
-
Methoxy Group (C3): Can be selectively cleaved to reveal a phenol, opening another avenue for functionalization.
This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging the unique reactivity of Methyl 5-bromo-2-fluoro-3-methoxybenzoate to generate diverse libraries of potential bioactive molecules.
Core Synthetic Strategies & Mechanistic Considerations
The true power of this building block lies in the ability to selectively address its functional groups. A carefully planned synthetic sequence can rapidly generate significant molecular complexity from a single, commercially available starting material.
Caption: Key synthetic pathways from Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Strategy 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond is the most versatile site for building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction is one of the most effective methods for forming C-C bonds by coupling the aryl bromide with a variety of organoboron reagents (boronic acids or esters).[5][6][7][8] The reaction is catalyzed by palladium(0) complexes and requires a base.[5][6] Its advantages include mild reaction conditions and the commercial availability of a vast array of boronic acids, making it a cornerstone of medicinal chemistry.[5][7]
-
Buchwald-Hartwig Amination: For the synthesis of aryl amines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the premier method.[9][10][11] This Pd-catalyzed reaction couples the aryl bromide with primary or secondary amines.[11][12] The development of specialized phosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of a wide range of amine nucleophiles under relatively mild conditions.[9][11]
Causality in Catalyst Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle, enabling the coupling of less reactive aryl chlorides or sterically hindered substrates.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
While typically less reactive than a C-Br bond in cross-coupling, the C-F bond at the C2 position is activated for SNAr. This is because the powerfully electron-withdrawing methyl ester group is positioned ortho to the fluorine, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4][13]
This pathway is ideal for introducing O-, N-, and S-nucleophiles. The reactivity order of halogens in SNAr is F > Cl > Br > I, which is opposite to their reactivity in cross-coupling reactions.[4] This orthogonal reactivity is a key strategic advantage of this scaffold. The rate-determining step is typically the initial attack of the nucleophile.[4]
Strategy 3: Sequential Functionalization & Derivatization
The ester and methoxy groups provide secondary avenues for modification, often employed after an initial cross-coupling or SNAr reaction to complete the synthesis of a target molecule.
-
Ester Hydrolysis and Amide Coupling: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide. This carboxylic acid is a crucial intermediate, as it can be coupled with a diverse range of amines to form amide bonds—one of the most common linkages in bioactive molecules.[14][15][16] A plethora of coupling reagents, such as HATU, HOBt/EDC, or T3P, can be used to facilitate this transformation, each with its own merits regarding efficiency and suppression of side reactions like epimerization.[14][16]
-
Ether Cleavage: The methoxy group can be cleaved to unveil a phenol using strong Lewis acids, most commonly boron tribromide (BBr₃).[17][18][19] This reaction proceeds via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.[17][20] The resulting phenol can then be used for further derivatization, such as ether or ester formation, to probe structure-activity relationships (SAR) at this position.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should perform their own optimization based on the specific substrates used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid to the C-Br position.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq) or PdCl₂(dppf) (0.03-0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-bromo-2-fluoro-3-methoxybenzoate, the arylboronic acid, and the palladium catalyst.
-
Add the 1,4-dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
The reaction mixture is degassed by bubbling argon through the solution for 15-20 minutes.
-
The flask is equipped with a condenser and heated to 100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 4-12 hours), the mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, less polar spot by TLC (or a new peak with the expected mass by LC-MS) confirms reaction progress. The palladium catalyst and boronic acid amounts are standard for ensuring high conversion while minimizing side reactions like homocoupling.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for a broad range of aryl bromides.[6][11] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
This protocol describes the displacement of the fluoride with a primary or secondary amine.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq)
-
Primary or Secondary Amine (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve Methyl 5-bromo-2-fluoro-3-methoxybenzoate in DMSO.
-
Add the amine nucleophile, followed by the base (e.g., K₂CO₃).
-
Seal the tube and heat the mixture to 100-140 °C. The use of microwave irradiation can often accelerate this reaction significantly.
-
Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality in Experimental Choices: A polar aprotic solvent like DMSO or DMF is used to solubilize the reagents and to accelerate SNAr reactions by not solvating the nucleophile as strongly as protic solvents would. A moderate excess of the amine and base is used to drive the reaction to completion.
Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling
Step A: Ester Hydrolysis
Materials:
-
Substituted benzoate starting material (from Protocol 1 or 2) (1.0 eq)
-
Lithium Hydroxide (LiOH) monohydrate (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1 v/v)
Procedure:
-
Dissolve the benzoate ester in the THF/water solvent mixture.
-
Add LiOH monohydrate and stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the mixture, remove the THF under reduced pressure, and dilute with water.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl.
-
The precipitated carboxylic acid is collected by filtration or extracted with ethyl acetate. The product is typically used in the next step without further purification after drying.
Step B: Amide Coupling (using HATU)
Materials:
-
Carboxylic acid from Step A (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in DMF under an inert atmosphere.
-
Add the amine, followed by DIPEA.
-
Add HATU portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by LC-MS).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by flash column chromatography or recrystallization.
Expertise Insight: HATU is a highly effective coupling reagent that minimizes racemization when coupling chiral amines or acids.[16] The order of addition is important; pre-activating the acid with HATU and base before adding the amine can sometimes improve yields, but the one-pot procedure described is often sufficient and more convenient.
Conclusion
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its distinct reactive sites allow for a range of selective, high-yielding transformations including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, and subsequent derivatizations of the ester and methoxy groups. By strategically applying the protocols and principles outlined in these application notes, researchers in drug development can efficiently generate diverse molecular libraries, accelerating the path to identifying new therapeutic agents.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 116(19), 12564–12649. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Buchwald-Hartwig Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440. [Link]
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Al-Masum, M. (2016). Suzuki Cross Coupling Reaction-A Review. International Journal of Organic Chemistry, 6, 14-26. [Link]
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Chemsoc. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
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Sousa, C., & Silva, P. J. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
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McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aromatic methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
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Hartwig, J. F. (2010). Buchwald–Hartwig Amination. In Palladium-Catalyzed Coupling Reactions (pp. 1051-1158). John Wiley & Sons, Ltd. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Wikipedia. (2023). Boron tribromide. [Link]
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Common Organic Chemistry. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. [Link]
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PubMed. (2025). Synthesis of Functionalized Benzo[h]Quinolines via Base-Catalyzed 1,4-Addition/Intramolecular Annulation Cascade. [Link]
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National Center for Biotechnology Information. (2024). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]
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ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
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ResearchGate. (2025). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. [Link]
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ACS Publications. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
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RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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MDPI. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]
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National Center for Biotechnology Information. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
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Application Notes and Protocols: Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a Key Building Block in Functional Material Synthesis
Introduction
Methyl 5-bromo-2-fluoro-3-methoxybenzoate (CAS No. 1820684-72-7) is a highly functionalized aromatic compound poised to serve as a versatile building block in the synthesis of advanced functional materials.[1] Its unique substitution pattern—featuring a reactive bromine atom, electron-withdrawing fluorine, an electron-donating methoxy group, and a versatile methyl ester—offers chemists precise control over molecular architecture and electronic properties. The strategic placement of these groups makes it an invaluable precursor for developing complex molecules in medicinal chemistry, particularly in the synthesis of kinase inhibitors, and in materials science for the creation of novel organic electronics such as those used in Organic Photovoltaics (OPVs).[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. It includes detailed, field-proven protocols for its application in pivotal cross-coupling reactions and showcases its potential through conceptual case studies in drug discovery and materials science.
Physicochemical Properties and Safe Handling
Understanding the fundamental properties and handling requirements is critical for the successful and safe utilization of this reagent.
| Property | Value | Source |
| CAS Number | 1820684-72-7 | [1] |
| Molecular Formula | C₉H₈BrFO₃ | N/A |
| Molecular Weight | 263.06 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Typically a solid | |
| Storage | Sealed in dry, room temperature conditions | [5] |
Safety and Handling Precautions: While specific toxicity data for this compound is not readily available, its structure suggests that standard laboratory precautions for halogenated aromatic compounds should be followed. Based on analogous compounds like 5-Bromo-2-fluorobenzoic acid, appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.
Core Reactivity and Synthetic Potential
The synthetic utility of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is derived from its distinct functional groups, each offering a handle for specific chemical transformations.
-
Bromo Group (C5): This is the primary site for transition-metal-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is significantly more reactive than C-Cl bonds and is preferred for oxidative addition to palladium(0) catalysts, enabling Suzuki, Buchwald-Hartwig, Sonogashira, and other coupling reactions.[6]
-
Fluoro Group (C2): The highly electronegative fluorine atom strongly influences the electronic properties of the aromatic ring, lowering the HOMO/LUMO energy levels of resulting materials. This is a critical feature for designing electron-acceptor materials in organic electronics.[7] It also enhances the metabolic stability of drug candidates.
-
Methoxy Group (C3): This electron-donating group modulates the electronic character of the molecule, impacting both reactivity and the photophysical properties of its derivatives.
-
Methyl Ester Group (C1): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a secondary site for derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.[2]
Application in Cross-Coupling Reactions: Protocols
Cross-coupling reactions are the most powerful application of this building block. The following protocols are generalized from established methods and should be optimized for specific substrates.[6][8]
Protocol: Suzuki-Miyaura Coupling
This protocol facilitates the formation of a C-C bond, ideal for creating biaryl structures common in both medicinal chemistry and organic electronics.[3]
Objective: To couple Methyl 5-bromo-2-fluoro-3-methoxybenzoate with an arylboronic acid.
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment, which is crucial to prevent catalyst degradation.[8]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). The choice of catalyst and ligand can significantly impact yield and may require screening.
-
Solvent Addition: Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (4:1 v/v).[6]
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for the specified time (2-24 hours).[3]
-
Self-Validation & Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. For more challenging substrates, catalysts with specialized ligands like dppf may be necessary to facilitate the catalytic cycle.[9]
-
Base: The base is essential for the transmetalation step, activating the boronic acid. Carbonates are effective and commonly used, though phosphates or hydroxides may be required in some cases.[6]
-
Solvent: The solvent mixture must be capable of dissolving both the organic and inorganic reagents to ensure the reaction proceeds efficiently. The presence of water is often beneficial for the transmetalation step.
Protocol: Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds, a critical transformation for synthesizing many pharmaceutical agents.
Objective: To couple Methyl 5-bromo-2-fluoro-3-methoxybenzoate with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction carefully with aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude material via column chromatography.
Causality Behind Choices:
-
Ligand: Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand (like XPhos), which promotes the crucial reductive elimination step and stabilizes the palladium catalyst.[6]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
Many kinase inhibitors feature a hetero-biaryl core functionalized with an amine side chain. Methyl 5-bromo-2-fluoro-3-methoxybenzoate is an ideal starting point for such a scaffold.
Conceptual Workflow: A two-step sequence involving a Suzuki coupling followed by a Buchwald-Hartwig amination can be envisioned.
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Topic: Derivatization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate for Structure-Activity Relationship Studies
An Application Guide for Medicinal Chemists
Abstract
This technical guide provides a detailed framework for the strategic derivatization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. The inherent functionalities of this starting material—a synthetically tractable aryl bromide, a bioisosterically significant fluorine atom, a metabolically influential methoxy group, and a modifiable methyl ester—offer multiple avenues for chemical exploration. We present detailed, field-proven protocols for key transformations including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position, as well as amide bond formation via hydrolysis of the C1-ester. The causality behind experimental choices, purification strategies, and rigorous analytical characterization are discussed to provide a self-validating system for generating diverse compound libraries aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Strategic Foundation for SAR Studies
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is an exemplary starting scaffold for medicinal chemistry campaigns. Its design incorporates features that are critical for modern drug design. A systematic modification of this scaffold is essential for elucidating the SAR, which maps how structural changes in a molecule influence its biological activity and properties.[1]
-
C5-Bromo Position: The bromine atom is the primary vector for diversification. It serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, and alkyl groups (C-C bonds) or nitrogen-based functionalities (C-N bonds). This position is ideal for exploring interactions within a receptor's binding pocket.
-
C1-Ester Functionality: The methyl ester provides a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an extensive library of amines to form amides.[2] This strategy allows for the modulation of polarity, hydrogen bonding capabilities, and overall pharmacokinetic properties.
-
Fixed Structural Elements (Fluoro and Methoxy Groups): The 2-fluoro and 3-methoxy groups are critical anchoring elements.
-
Fluorine: The presence of a fluorine atom can profoundly impact a molecule's properties. It can enhance binding affinity through unique electrostatic interactions, block metabolic oxidation at that position, and increase lipophilicity, thereby influencing membrane permeability.[3][4][5]
-
Methoxy Group: The methoxy group is a common feature in approved drugs, capable of forming hydrogen bonds, modulating electronics, and influencing the compound's metabolic fate and solubility.[6][7]
-
The overarching strategy is to leverage the C5 and C1 positions to generate a matrix of analogs, while the fluoro and methoxy groups provide a constant electronic and steric influence, allowing for a clearer interpretation of the SAR data.
Caption: General workflow for SAR studies.
Experimental Protocols: Core Derivatization Methodologies
The following protocols are designed to be robust starting points. Researchers should perform small-scale trials to optimize conditions for specific substrates.
Protocol 1: Suzuki-Miyaura C-C Coupling at the C5-Position
This reaction is a cornerstone for creating biaryl structures, which are prevalent in pharmaceuticals.[8] The choice of catalyst, base, and solvent is critical for achieving high yields, especially with electronically modified substrates.[9][10]
Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide with an organoboron species (e.g., boronic acid) in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[11]
| Reagent/Material | Purpose | Example Supplier/Grade |
| Methyl 5-bromo-2-fluoro-3-methoxybenzoate | Starting Material | Synthesis Grade |
| Arylboronic Acid (e.g., Phenylboronic acid) | Coupling Partner | >97% Purity |
| Pd(PPh₃)₄ or CataCXium® A Pd G3 | Palladium Catalyst | Strem, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | Base | ACS Grade |
| 1,4-Dioxane / Water (4:1) | Solvent System | Anhydrous / HPLC Grade |
| Nitrogen or Argon | Inert Atmosphere | High Purity |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq).
-
Reagent Addition: Add the arylboronic acid (1.2 eq) and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent & Catalyst: Under a positive pressure of inert gas, add the 1,4-dioxane/water solvent mixture. Degas the solution by bubbling nitrogen through it for another 10 minutes. Finally, add the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.[12]
Protocol 2: Buchwald-Hartwig C-N Coupling at the C5-Position
This reaction provides facile access to aryl amines, a critical pharmacophore in numerous drug classes.[13] The success of this transformation heavily relies on the choice of a sterically hindered phosphine ligand that promotes the reductive elimination step.[14][15]
Principle: A palladium catalyst, activated by a suitable ligand, couples the aryl bromide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[16]
| Reagent/Material | Purpose | Example Supplier/Grade |
| Methyl 5-bromo-2-fluoro-3-methoxybenzoate | Starting Material | Synthesis Grade |
| Amine (e.g., Morpholine) | Coupling Partner | >98% Purity |
| Pd₂(dba)₃ | Palladium Pre-catalyst | Strem, Sigma-Aldrich |
| Xantphos | Ligand | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% Purity |
| Toluene or Dioxane | Solvent | Anhydrous |
| Nitrogen or Argon | Inert Atmosphere | High Purity |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.05 eq), and Sodium tert-butoxide (1.4 eq) to a flame-dried Schlenk tube.
-
Reagent Addition: Add Methyl 5-bromo-2-fluoro-3-methoxybenzoate (1.0 eq).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere using a Schlenk line.
-
Solvent & Amine: Add anhydrous toluene via syringe, followed by the amine (1.3 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C. The mixture will typically turn dark brown. Monitor progress by LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude material is purified by flash column chromatography (hexane/ethyl acetate gradient) to isolate the N-aryl product.
Protocol 3: Amide Scaffolding at the C1-Position
This two-step sequence transforms the relatively inert methyl ester into a versatile amide linkage, enabling exploration of hydrogen bond donors and acceptors.
Principle: The methyl ester is first hydrolyzed to a carboxylic acid (saponification). The resulting acid is then activated by a coupling reagent and reacted with an amine to form the amide bond, often without purification of the intermediate acid.[17][18]
Caption: Two-step amide formation workflow.
Step A: Saponification
| Reagent/Material | Purpose | Example Supplier/Grade |
| Methyl 5-aryl/amino-2-fluoro-3-methoxybenzoate | Starting Material | From Protocol 1 or 2 |
| Lithium Hydroxide (LiOH) | Base for Hydrolysis | ACS Grade |
| Tetrahydrofuran (THF) / Water (3:1) | Solvent System | HPLC Grade |
| 1M Hydrochloric Acid (HCl) | Acid for Neutralization | Volumetric Standard |
Step B: Amide Coupling
| Reagent/Material | Purpose | Example Supplier/Grade |
| Carboxylic Acid Intermediate | Substrate | From Step A |
| Primary/Secondary Amine | Coupling Partner | >98% Purity |
| HATU | Coupling Reagent | Peptide Synthesis Grade |
| DIPEA | Non-nucleophilic Base | >99% Purity |
| Dimethylformamide (DMF) | Solvent | Anhydrous |
Step-by-Step Methodology:
-
Saponification: Dissolve the starting ester (1.0 eq) in the THF/water mixture. Add LiOH (2.0 eq) and stir at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid (typically 2-6 hours).
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude acid, which is often used directly in the next step.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add the desired amine (1.1 eq), DIPEA (3.0 eq), and finally HATU (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 2-8 hours, monitoring by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the final amide product by flash chromatography or preparative HPLC.[19][20]
Analytical Characterization and Data Validation
Rigorous characterization is non-negotiable for ensuring the integrity of SAR data. Each newly synthesized analog must be validated for identity, structure, and purity.
Standard Characterization Suite:
| Technique | Purpose | Expected Observations & Key Data Points |
| ¹H NMR | Structural confirmation of protons | Appearance of new aromatic/aliphatic signals from the coupled fragment. Disappearance of starting material signals. Correct integration ratios and coupling constants.[21][22] |
| ¹³C NMR | Structural confirmation of carbon backbone | Shift in the C-Br signal (~115-120 ppm) to a new quaternary carbon signal upon coupling. Appearance of new carbon signals corresponding to the added moiety.[23] |
| ¹⁹F NMR | Confirmation of fluorine integrity | The fluorine signal should remain as a singlet or doublet, confirming it did not participate in the reaction. Its chemical shift may change slightly based on the new C5 substituent. |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | Observation of the correct [M+H]⁺ or [M+Na]⁺ ion, confirming the successful incorporation of the new fragment.[24] |
| HPLC | Purity Assessment | A single major peak with >95% purity is the standard requirement for compounds intended for biological screening.[19] |
Conclusion
The derivatization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate provides a robust and flexible platform for comprehensive SAR exploration. By systematically applying well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, medicinal chemists can efficiently generate libraries of diverse analogs. The protocols and analytical guidelines presented herein offer a validated pathway to produce high-quality compounds, enabling the confident elucidation of structure-activity relationships and accelerating the journey from a starting hit to a viable drug candidate.
References
- Time Inform
- Small Molecule Purific
- Small Molecule Purification.
- Separation Science in Drug Development, Part I: High-Throughput Purific
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Purific
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PubMed Central.
- The role of the methoxy group in approved drugs.
- Buchwald-Hartwig Amin
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
- Buchwald–Hartwig amin
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd...
- The role of the methoxy group in approved drugs. PubMed.
- Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Applic
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Semantic Scholar.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 13C n.m.r. studies. X.
- Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
- methyl 3-bromo-5-fluoro-2-methylbenzo
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).
- Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
- Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzo
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central.
- Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- Catalytic amide bond forming methods.
- A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
- Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Rel
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Amide bond formation: beyond the dilemma between activation and racemis
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Evolution of amide bond formation.
- Methyl 5-bromo-2-hydroxybenzo
- (PDF) Methyl 5-bromo-2-hydroxybenzoate.
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- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Advanced Catalyst Selection for Challenging Buchwald-Hartwig Aminations
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-N bond-forming reaction. Here, we move beyond the basics to provide in-depth, field-proven insights into catalyst selection and reaction optimization, particularly for substrates that are notoriously difficult to couple. Our goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during your experiments, offering causative explanations and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
This is the most common problem and can stem from multiple sources, from catalyst inactivity to suboptimal reaction parameters.
Question: My reaction has stalled or shows no product formation. Where do I start troubleshooting?
Answer: A stalled reaction is a classic indicator of a problem with the catalytic cycle. Let's break down the most probable causes and how to address them systematically.
-
Inactive Catalyst Formation: The active LPd(0) species is the engine of your reaction. If it doesn't form efficiently, the catalytic cycle never begins.[1][2]
-
Causality: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in situ reduction to Pd(0). This reduction can be inefficient, especially with challenging substrates, leading to higher required catalyst loadings and inconsistent results.[2]
-
Solution: Switch to a modern, well-defined palladacycle precatalyst (e.g., G3 or G4 precatalysts). These are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to the base, leading to more reproducible and effective catalysis.[3]
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle. Its steric and electronic properties dictate the catalyst's efficacy for a given substrate pair.[4][5]
-
Causality: A ligand that is not bulky enough may not promote the crucial reductive elimination step. Conversely, a ligand that is too bulky might hinder the initial oxidative addition. The choice is highly dependent on the nature of your amine.[2]
-
Solution: Consult a ligand selection guide based on your amine class. For a new or challenging system, screening a small, diverse set of ligands is the most effective approach. See the "Ligand Selection for Challenging Substrates" table below for starting points.
-
-
Incorrect Base Selection: The base's primary role is to deprotonate the amine, but its strength, solubility, and compatibility with your substrates' functional groups are critical.[1][2]
-
Causality: A base that is too weak may not deprotonate the amine efficiently, stalling the reaction. A base that is too strong, like NaOtBu, can be incompatible with sensitive functional groups such as esters or nitro groups.[1] Furthermore, the physical properties of solid inorganic bases can lead to poor mixing and reproducibility.[2]
-
Solution: For substrates with base-sensitive groups, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, though you may need to increase the reaction temperature.[2] Alternatively, a soluble organic base like LHMDS can be advantageous, especially for reactions at lower temperatures.[1]
-
-
Poor Substrate Reactivity: Aryl chlorides and sterically hindered substrates are inherently less reactive and require more potent catalyst systems.[6][7]
-
Causality: The oxidative addition of a Pd(0) catalyst into an Ar-Cl bond is significantly slower than for Ar-Br or Ar-I bonds.[4] Steric hindrance around the halide or on the amine can impede access to the palladium center.[7]
-
Solution: For aryl chlorides, employ bulky, electron-rich phosphine ligands like XPhos or RuPhos.[8] For severely hindered substrates, specialized ligands have been developed that can facilitate these challenging couplings.[7][9][10] Increasing catalyst loading (from 1-2 mol% to 3-5 mol%) and temperature can also be effective.
-
Issue 2: Formation of Significant Byproducts
Unexpected products not only lower the yield of your desired compound but also complicate purification.
Question: I'm observing significant hydrodehalogenation and/or homocoupling byproducts. How can I minimize these?
Answer: These side reactions are common competitors to the main catalytic cycle and are often indicative of an imbalance in the rates of the desired reaction steps.
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Causality: This byproduct arises from β-hydride elimination, a process that can compete with reductive elimination.[4] It is more prevalent with amines that possess β-hydrogens.
-
Solution: The choice of ligand is crucial here. Bulky, electron-rich ligands can sterically hinder β-hydride elimination and accelerate the desired reductive elimination step.[4] Optimizing the base and temperature can also shift the balance away from this side reaction.
-
-
Homocoupling (Ar-X → Ar-Ar or R₂NH → R₂N-NR₂):
-
Causality: This side reaction can be promoted by certain catalyst systems and reaction conditions, particularly if the oxidative addition is fast but the subsequent steps are slow.
-
Solution: Carefully optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[3] Screening different ligands may also identify a system less prone to this side reaction.
-
Ligand Selection Guide for Challenging Substrates
The following table provides starting points for ligand selection for particularly difficult Buchwald-Hartwig aminations. Note that optimization is often still required.
| Substrate Class | Recommended Ligands | Typical Base(s) | Key Considerations & Rationale |
| Sterically Hindered Aryl Halides | XPhos, RuPhos, specialized P,N-ligands[9][10] | NaOtBu, K₃PO₄ | Bulky ligands are essential to promote reductive elimination of the sterically congested product.[4] |
| Electron-Deficient Anilines | BrettPhos, AdBrettPhos | Cs₂CO₃, K₃PO₄ | These anilines are less nucleophilic. Electron-rich, bulky ligands enhance catalyst activity to overcome this.[11] |
| Heteroaromatic Amines | DavePhos, XantPhos[2][3] | K₃PO₄, Cs₂CO₃ | Heterocycles can act as catalyst poisons. These ligands can mitigate this effect and promote coupling. |
| Amides & Lactams | tBuBrettPhos, AdBrettPhos | K₂CO₃, K₃PO₄ | Amides are poor nucleophiles. Highly active and specialized ligands are required to achieve good yields.[5] |
| Primary Aliphatic Amines | BrettPhos, XPhos | NaOtBu, LHMDS | BrettPhos offers good selectivity for the monoarylation of primary amines over the secondary amine product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of a bulky, electron-rich phosphine ligand?
A1: These ligands, central to modern Buchwald-Hartwig catalysis, play several critical roles. Their large steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the rate-determining oxidative addition step.[4] Furthermore, their electron-donating nature increases the electron density on the palladium center, which also facilitates oxidative addition. Finally, their steric hindrance accelerates the final reductive elimination step, releasing the product and regenerating the catalyst.[2][4]
Q2: I'm using an aryl iodide and getting poor results. I thought iodides were more reactive?
A2: While in many cross-coupling reactions the reactivity order is I > Br > Cl, this is not always the case for the Buchwald-Hartwig amination. The iodide anion generated during the reaction can form unreactive palladium iodide dimer complexes, effectively taking the catalyst out of the cycle.[1][2] This inhibitory effect can lead to lower yields compared to the corresponding aryl bromide or even chloride.[2] Using toluene as a solvent can sometimes mitigate this issue due to the poor solubility of the iodide salts.[1]
Q3: How critical is it to maintain an inert atmosphere?
A3: It is absolutely critical. While many modern precatalysts are air-stable solids, the active Pd(0) species generated in situ is highly sensitive to oxygen.[12] Failure to maintain a rigorously inert atmosphere (using argon or nitrogen) is a common cause of reaction failure. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous and properly degassed.[12]
Experimental Protocols
General Protocol for a Small-Scale Screening Reaction (Inert Atmosphere)
This protocol provides a reliable starting point for screening reactions. All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.[12][13]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
Preparation (in a glovebox is ideal): To an oven-dried Schlenk tube, add the aryl halide (if solid), palladium precatalyst, and base.
-
Seal and Purge: Seal the tube with the cap. If not in a glovebox, connect the tube to a Schlenk line and perform three evacuate-refill cycles with argon or nitrogen.[14]
-
Add Liquid Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add Amine: Add the amine via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stirring: Stir the reaction for the intended duration (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate in vacuo.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. Retrieved from [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available from [Link]
-
D. A. Watson, et al. (2009). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Harvard University. Available from [Link]
-
J&K Scientific. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Purification of Crude Methyl 5-bromo-2-fluoro-3-methoxybenzoate
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude Methyl 5-bromo-2-fluoro-3-methoxybenzoate. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this important pharmaceutical intermediate.
I. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, providing step-by-step solutions and the scientific rationale behind them.
Low Purity After Initial Work-up
Q1: My initial crude product shows multiple spots on TLC, and the purity by HPLC is below 85%. What are the likely impurities and how can I remove them?
A1: Low purity in the crude product is often due to the presence of starting materials, reagents, and side-products from the synthesis. The most common impurities in the synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate include:
-
Unreacted Starting Materials: Such as 5-bromo-2-fluoro-3-methoxybenzoic acid.
-
Positional Isomers: Bromination of the aromatic ring can sometimes lead to the formation of isomers, which can be difficult to separate.[1]
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid (5-bromo-2-fluoro-3-methoxybenzoic acid) if exposed to acidic or basic conditions during work-up and purification.
-
Debrominated Product: In some cases, debromination of the aromatic ring can occur as a side reaction.[2][3]
Recommended Purification Strategy: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from these impurities.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude product to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
A suggested gradient is starting with 100% hexane and gradually increasing the ethyl acetate concentration. For a similar compound, a 50:1 petroleum ether:ethyl acetate mixture was effective.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
-
Data Presentation: Typical Column Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for separation of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Initial Eluent | 98:2 Hexane:Ethyl Acetate | Starts with low polarity to elute non-polar impurities first. |
| Final Eluent | 80:20 Hexane:Ethyl Acetate | Gradually increases polarity to elute the desired product. |
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Product Solidifies as an Oil or Fails to Crystallize
Q2: I have isolated my product by column chromatography, but it is an oil and I cannot get it to crystallize. How can I induce crystallization?
A2: The inability of a compound to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule.
Troubleshooting Steps:
-
Ensure High Purity: The first step is to ensure the product is of high purity (>98% by HPLC). If not, re-purify by column chromatography.
-
Remove Residual Solvents: Traces of solvent can prevent crystallization. Dry the oily product under high vacuum for an extended period.
-
Recrystallization: This is the most effective method for obtaining a crystalline solid.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For aromatic esters, common recrystallization solvents include methanol, ethanol, isopropanol, and hexane.[1] A patent for a similar compound suggests crystallization from heptane.[5]
-
-
Dissolution:
-
Place the oily product in a clean Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any remaining solvent.
-
Data Presentation: Suitable Recrystallization Solvents
| Solvent | Properties |
| Methanol/Water | A good solvent system for moderately polar compounds. The water acts as an anti-solvent. |
| Ethanol | Often a good choice for aromatic compounds.[1] |
| Isopropanol | Similar to ethanol, can be effective for recrystallization.[1] |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned for optimal solubility. |
| Heptane | A non-polar solvent that has been shown to be effective for similar compounds.[5] |
II. Frequently Asked Questions (FAQs)
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for determining the purity of organic compounds. A C18 reversed-phase column is a good starting point for method development.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities, often without the need for reference standards of the impurities themselves.[7]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities, which can help in their identification.
Q4: My product appears to be degrading during column chromatography on silica gel. What can I do?
A4: Silica gel is acidic and can cause the degradation of sensitive compounds. If you suspect degradation, consider the following:
-
Use Neutral or Basic Alumina: Alumina is an alternative stationary phase that is available in neutral or basic forms and may be more suitable for your compound.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your mobile phase.
-
Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the silica gel.
Q5: How can I confirm the identity of my purified product?
A5: The identity of the purified Methyl 5-bromo-2-fluoro-3-methoxybenzoate should be confirmed using a combination of spectroscopic methods:
-
¹H NMR: Will show the characteristic signals for the aromatic protons, the methoxy group protons, and the methyl ester protons.
-
¹³C NMR: Will show the expected number of carbon signals for the molecule.
-
Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the ester carbonyl group and the aromatic ring.
III. Logical Decision-Making in Purification
The choice of purification method often depends on the nature and quantity of the impurities present. The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Visualization: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
- Google Patents. (2020). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Mustafa, G., Khan, I. U., Ashiq, M. Z., & Akkurt, M. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054916, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
- Google Patents. (2023). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
-
ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
- Sadowsky, D. D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(24), 14314–14322.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Google Patents. (2019). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Khan Academy. (n.d.). Aromatic Halogenation. Retrieved from [Link]
- Lienhart, G. W., Palisin, T., Gross, W., Moll, A., & Eagan, J. M. (2024).
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Chemistry Stack Exchange. (2017). Purification of polar NHS esters. Retrieved from [Link]
-
ResearchGate. (2014). Dehalogenation and Desulfonation from Aryl and Alkyl Compounds with a Cobalt Catalyst in the Presence of Alcohol. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
- Google Patents. (2018). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22613903, Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]
- Google Patents. (2012). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
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- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and byproducts in the synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate derivatives
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its synthesis, ensuring robust and reproducible outcomes in your laboratory.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer: Low yields in the synthesis of Methyl 5-bromo-2-fluoro-3-methoxybenzoate typically stem from incomplete reactions, competing side reactions, or product loss during workup and purification. Consider the following points:
-
Incomplete Bromination: The electrophilic bromination may not have gone to completion. This can be due to insufficient brominating agent, low reaction temperature, or a deactivated catalyst.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material, Methyl 2-fluoro-3-methoxybenzoate. A slight excess (1.05-1.1 equivalents) of the brominating agent, such as N-Bromosuccinimide (NBS), can be used to drive the reaction to completion.[1]
-
-
Suboptimal Temperature: Temperature control is critical. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions.[1]
-
Solution: For many electrophilic aromatic brominations, starting at a lower temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can balance reactivity with selectivity.[1]
-
-
Product Loss During Workup: The product can be lost during aqueous extraction if the pH is not controlled or if emulsions form.
-
Solution: Ensure the organic layer is thoroughly separated. If the ester has partially hydrolyzed to the carboxylic acid, it may be lost to a basic aqueous wash. A neutral or mildly acidic wash (e.g., saturated sodium bicarbonate followed by brine) is often preferable to a strong base wash.
-
-
Purification Challenges: The product may co-elute with non-polar impurities during column chromatography if the solvent system is not optimized.[2]
-
Solution: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to achieve good separation.[2]
-
Question 2: I've identified a significant impurity with a mass corresponding to a di-brominated product. How can I prevent this?
Answer: The formation of a di-brominated byproduct is a classic example of over-bromination. The starting material's aromatic ring is activated by the electron-donating methoxy group, making it susceptible to a second electrophilic attack.[3][4][5]
-
Cause: This side reaction is favored by an excess of the brominating agent, prolonged reaction times, or elevated temperatures.
-
Prevention Strategies:
-
Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the brominating agent.
-
Controlled Addition: Add the brominating agent (e.g., a solution of bromine or solid NBS) portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Temperature Management: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the rate of the second bromination, which typically has a higher activation energy than the first.[1]
-
Question 3: My final product is contaminated with the corresponding carboxylic acid (5-bromo-2-fluoro-3-methoxybenzoic acid). What is the source of this impurity?
Answer: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester functional group.[6][7]
-
Cause: This can occur under either acidic or basic conditions if water is present. Potential sources of water and acid/base include:
-
Wet solvents or reagents.
-
Using strong aqueous acids or bases during the workup procedure.[8] For instance, washing with a strong sodium hydroxide solution to remove acidic impurities will inevitably hydrolyze some of the desired ester product.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous, especially if using a Lewis acid catalyst that is sensitive to moisture.
-
Careful Workup: Neutralize the reaction mixture carefully. Use a mild base like saturated sodium bicarbonate solution to quench the reaction and wash the organic layer. Minimize the contact time between the organic phase and any aqueous layers.[6]
-
Question 4: I'm observing multiple isomeric products instead of a clean, single regioisomer. How can I improve selectivity?
Answer: While the directing groups on the ring strongly favor bromination at the 5-position, the formation of minor regioisomers can occur if reaction conditions are not optimal.[1]
-
Cause: The methoxy group directs ortho- and para-, while the fluorine directs ortho- and para-. The desired product is para to the methoxy and ortho to the fluorine. A potential isomer could arise from bromination at the position ortho to the methoxy group, although this is sterically hindered. Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of these less-favored isomers.[1]
-
Improving Regioselectivity:
-
Lower Reaction Temperature: Performing the reaction at 0 °C or even lower temperatures often enhances the kinetic preference for the sterically accessible and electronically favored 5-position.[1]
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often considered more regioselective than molecular bromine (Br₂) for activated systems.[1][9]
-
Solvent Effects: The choice of solvent can influence selectivity. Polar aprotic solvents like acetonitrile or halogenated solvents like dichloromethane are common.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, offering deeper insight into the underlying chemical principles.
Question 1: Why is bromination highly selective for the 5-position of the Methyl 2-fluoro-3-methoxybenzoate ring?
Answer: The high regioselectivity is a result of the cumulative electronic and steric effects of the three substituents on the aromatic ring. In electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position.
-
-OCH₃ (Methoxy group at C3): This is a powerful activating group due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.[3][4][10]
-
-F (Fluoro group at C2): While electronegative, fluorine can also donate electron density through resonance. It is considered a deactivating group overall but is still ortho, para-directing. It directs to its ortho (C1 and C3) and para (C5) positions.
-
-COOCH₃ (Methyl Ester group at C1): This is a deactivating group that withdraws electron density from the ring, directing incoming electrophiles to its meta (C3 and C5) positions.
The directing effects synergize to strongly favor the C5 position:
-
The powerful methoxy group activates the C5 position (which is ortho to it, but the position is blocked by Fluorine, and para to it is the C6 position). Let's re-evaluate the positions relative to the substituents.
-
Relative to -COOCH3 (C1): C5 is meta.
-
Relative to -F (C2): C5 is meta.
-
Relative to -OCH3 (C3): C5 is meta.
-
Let's re-examine the starting material: Methyl 2-fluoro-3-methoxybenzoate.
-
-OCH₃ (C3): Directs ortho (C2, C4) and para (C6).
-
-F (C2): Directs ortho (C1, C3) and para (C5).
-
-COOCH₃ (C1): Directs meta (C3, C5).
The positions are activated or directed as follows:
-
Position 4: Activated (ortho to -OCH₃).
-
Position 5: Directed (para to -F, meta to -COOCH₃).
-
Position 6: Activated (para to -OCH₃).
The methoxy group is the strongest activating director.[4] Between positions 4 and 6, position 6 is less sterically hindered. However, the desired product is the 5-bromo isomer. This indicates that the combined directing effects are more complex. The para-directing effect of the fluorine and the meta-directing effect of the ester group converge on the C5 position, making it the most favorable site for substitution despite the strong activating effect of the methoxy group on other positions.
Question 2: What is the general mechanism for this bromination reaction?
Answer: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[11]
-
Generation of the Electrophile: A strong electrophile, the bromonium ion (Br⁺) or a polarized bromine complex, is generated. If using Br₂ with a Lewis acid like FeBr₃, the catalyst polarizes the Br-Br bond to create a more potent electrophile.[3][4] If using NBS, it serves as a source of electrophilic bromine.
-
Nucleophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic bromine. This step is the rate-determining step and breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
-
Deprotonation: A weak base (e.g., the FeBr₄⁻ complex or the solvent) removes a proton from the carbon atom that formed the new bond with the bromine. This final step restores the aromaticity of the ring and yields the final product.[11]
Question 3: What are the advantages of using N-Bromosuccinimide (NBS) over liquid Bromine (Br₂)?
Answer: Both are effective brominating agents, but NBS offers several practical and safety advantages, particularly in a research or fine chemical setting.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Handling & Safety | Crystalline solid, easier and safer to weigh and handle.[1][9] | Highly corrosive, volatile, and toxic fuming liquid. Requires specialized handling procedures. |
| Selectivity | Often provides higher regioselectivity, especially for activated rings, reducing over-bromination.[1][9] | Can be less selective, potentially leading to a mixture of isomers and di-brominated products if not carefully controlled.[5] |
| Byproducts | The primary byproduct is succinimide, which is often water-soluble and easily removed during workup. | Generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas and must be neutralized.[11] |
| Reaction Conditions | Often used in polar aprotic solvents like acetonitrile; can be initiated by radical or acid catalysts.[1] | Typically requires a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) for aromatic bromination.[3][4] |
Question 4: Can I start the synthesis from 2-fluoro-3-methoxybenzoic acid instead of the methyl ester?
Answer: Yes, it is very common to perform the bromination on the free carboxylic acid first and then esterify the resulting 5-bromo-2-fluoro-3-methoxybenzoic acid as a subsequent step.
-
Advantages: The carboxylic acid group is a meta-director, which further reinforces the directing effect towards the desired 5-position. This can sometimes lead to even cleaner bromination.
-
Disadvantages: This adds an extra step (esterification) to the synthesis. Additionally, carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh, high-temperature conditions, although this is not typically a concern for standard bromination protocols.[12][13][14] A common esterification method involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[2]
References
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Mechanism of Anisole's Electrophilic Substitution. Homework.Study.com.
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Bromination Of Anisole. backoffice.cedro.org.pe.
-
How is the bromination mechanism of anisole carried out? Quora.
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Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH).
-
(PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate.
-
Electrophilic aromatic bromination of anisole. ResearchGate.
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH).
-
Protodecarboxylation of benzoic acids under radical conditions. Royal Society of Chemistry.
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Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed.
-
Hydrolysis of ester that carry alkyl bromide. ResearchGate.
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Technical Support Center: Reactions Involving Fluorinated Benzoic Acids. Benchchem.
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The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
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Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
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Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
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methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. Chemicalbook.
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Method for preparing p-fluoro anisole. Google Patents.
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What is the mechanism of alkaline hydrolysis of methyl bromide? Quora.
-
Hydrolysis of methyl esters. Google Patents.
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The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Benchchem.
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Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. ACS Publications.
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Methyl Esters. Organic Chemistry Portal.
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2-bromo-3-fluoro-6-methoxybenzoic acid (C8H6BrFO3). PubChem.
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Methyl 5-bromo-2-fluoro-3-methoxybenzoate. CymitQuimica.
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Technical Support Center: Synthesis of 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Benchchem.
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Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
-
Contemporary synthetic strategies in organofluorine chemistry. Springer Nature.
-
Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
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- 14. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for the functionalization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Welcome to the dedicated technical support guide for the functionalization of Methyl 5-bromo-2-fluoro-3-methoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique substitution pattern of this molecule—featuring an electron-withdrawing fluorine and methyl ester, an electron-donating methoxy group, and a reactive bromine atom—presents both opportunities and challenges.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you anticipate problems, troubleshoot effectively, and optimize your reaction conditions for maximum yield and purity.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for functionalizing the C-Br bond of the title compound.[1][2] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination.[2][3] Success hinges on maintaining the activity of the Pd(0) catalyst and balancing the rates of these elementary steps.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or aryl-alkenyl bonds by coupling the aryl bromide with an organoboron species.[3][4][5]
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with Methyl 5-bromo-2-fluoro-3-methoxybenzoate?
A1: A robust starting point is crucial. Based on extensive literature for similar electron-poor aryl bromides, we recommend a modern catalyst system known for its reliability.
| Component | Recommendation | Rationale |
| Pre-catalyst | XPhos Pd G3 or SPhos Pd G2 (1-3 mol%) | These air- and moisture-stable Pd(II) pre-catalysts reliably generate the active monoligated Pd(0) species in solution, leading to more reproducible results than using separate Pd sources and ligands.[3] |
| Ligand | XPhos or SPhos (included in pre-catalyst) | These bulky, electron-rich dialkylbiarylphosphine ligands accelerate both oxidative addition and reductive elimination, which is critical for sterically hindered and electron-deficient substrates.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | K₃PO₄ is a strong, non-nucleophilic base effective in many Suzuki couplings.[6] K₂CO₃ is a milder alternative that can help prevent ester hydrolysis. |
| Boron Source | Boronic Acid or Pinacol Ester (1.2-1.5 equiv) | Pinacol esters often exhibit greater stability and can reduce homocoupling side products compared to some boronic acids.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A polar aprotic solvent is standard. The addition of water is often necessary to dissolve the inorganic base and facilitate transmetalation. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Q2: My boronic acid is unstable. What can I do?
A2: Boronic acid instability, particularly protodeboronation (replacement of the -B(OH)₂ group with hydrogen), is a common failure mode.[6] Consider switching to the corresponding boronic acid pinacol ester (Bpin) or using anhydrous reaction conditions with a base like potassium fluoride (KF).[6][7] In some cases, using trimethyl borate as an additive can promote the coupling of challenging boronic esters.[8]
Problem: Low to no conversion of the starting aryl bromide.
-
Probable Cause 1: Inactive Catalyst. The Pd(0) species is susceptible to oxidation. If you are not using a stable pre-catalyst, your Pd source may be inactive or the ligand may have oxidized.
-
Solution: Switch to a modern, air-stable pre-catalyst (e.g., Buchwald G2, G3, or G4 palladacycles).[9] Ensure all reagents are high purity and solvents are thoroughly degassed by sparging with argon or nitrogen for 20-30 minutes before adding the catalyst.
-
-
Probable Cause 2: Inefficient Transmetalation. The transfer of the organic group from boron to palladium is a critical, often rate-limiting, step. This step is highly dependent on the base and solvent system.
-
Solution: Screen different bases. If K₃PO₄ is not effective, try Cs₂CO₃ or K₂CO₃. Ensure your base is finely powdered to maximize surface area. For biphasic reactions, vigorous stirring is essential to ensure mixing.[6]
-
-
Probable Cause 3: Steric Hindrance. The methoxy group at the 3-position introduces steric bulk near the reaction center, which can slow down the reaction, especially if the incoming boronic acid is also sterically demanding (e.g., has ortho substituents).
-
Solution: Switch to a more sterically bulky ligand like XPhos or RuPhos, which can promote the coupling of sterically hindered substrates.[3] You may also need to increase the reaction temperature or time.
-
Problem: Significant formation of debrominated product (Methyl 2-fluoro-3-methoxybenzoate).
-
Probable Cause: Reductive Dehalogenation. This side reaction occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid. The hydride source can be trace water, the solvent, or the base.
-
Solution: Ensure all reagents and solvents are scrupulously dry if running an anhydrous reaction. Use a non-coordinating base. Sometimes, lowering the reaction temperature can disfavor the dehalogenation pathway. Catalytic hydrogenation can also cause debromination, so ensure no unintended hydrogen sources are present.[10]
-
Problem: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Probable Cause: Saponification. The methyl ester is sensitive to strong bases, especially in the presence of water at elevated temperatures.
-
Solution: Use a milder base like K₂CO₃ or KF. Minimize the amount of water in the reaction or switch to completely anhydrous conditions if possible. Alternatively, protect the carboxylic acid as a more robust ester or plan to re-esterify the product after the coupling. Basic hydrolysis is a common deprotection strategy, but here it is an unwanted side reaction.[11]
-
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[12] It is invaluable for synthesizing aniline derivatives.
Q1: What is a reliable starting catalyst system for aminating this substrate?
A1: The choice of ligand is paramount and often depends on the amine coupling partner.
| Component | Recommendation | Rationale |
| Pre-catalyst | RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%) | These systems are highly active for C-N bond formation. RuPhos is excellent for a wide range of primary and secondary amines, while BrettPhos is often superior for primary amines.[13] |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine. LHMDS can sometimes be advantageous for substrates with sensitive functional groups.[13] |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | The nature of the amine (aliphatic vs. aromatic, primary vs. secondary) will heavily influence the optimal ligand choice. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | As with Suzuki coupling, elevated temperatures are typically required. |
Problem: Reaction is slow or stalls completely.
-
Probable Cause 1: Poorly Soluble Base. Sodium tert-butoxide can be difficult to dissolve. If the base is not in solution, it cannot effectively deprotonate the amine-palladium complex.
-
Solution: Ensure you are using high-quality, finely powdered NaOt-Bu. Use a solvent in which the base has some solubility, like THF or DME, or use a more soluble base like LHMDS or K₃PO₄ (though the latter is less common for aminations).
-
-
Probable Cause 2: Ligand/Amine Mismatch. The electronic and steric properties of the amine dictate the best ligand. A bulky amine may require a specific ligand to facilitate reductive elimination.
-
Solution: Perform a small ligand screen. For primary amines, try BrettPhos. For secondary amines, RuPhos or XPhos are excellent starting points. Consult ligand selection guides for more detailed recommendations.[14]
-
Problem: Formation of hydrodehalogenated (debrominated) starting material.
-
Probable Cause: β-Hydride Elimination. If the amine coupling partner has β-hydrogens, β-hydride elimination can compete with reductive elimination, leading to debromination and an enamine byproduct.
-
Solution: This is often addressed by ligand choice. Bulky ligands that accelerate reductive elimination can outcompete β-hydride elimination. Try switching to a more sterically demanding ligand.
-
Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, a key structure in many functional materials and complex molecules.[15][16]
Q1: What are the standard conditions for a Sonogashira coupling with this substrate?
A1: Classic Sonogashira conditions involve both palladium and copper co-catalysts.
| Component | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | These are classic, reliable palladium sources for Sonogashira reactions. |
| Cu Co-catalyst | CuI (0.5-2 mol%) | Copper(I) iodide is the standard co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | A liquid amine base is typically used, often serving as both the base and part of the solvent system. |
| Alkyne | Terminal Alkyne (1.2-2.0 equiv) | The alkyne must have a terminal C-H bond. |
| Solvent | THF, DMF, or neat amine base | A polar aprotic solvent is generally used. |
| Temperature | Room Temperature to 80 °C | Sonogashira couplings can often be run under milder temperature conditions than Suzuki or Buchwald-Hartwig reactions. |
Problem: Significant homocoupling of the alkyne (Glaser coupling).
-
Probable Cause: Oxygen in the reaction. The copper-catalyzed homocoupling of alkynes is highly sensitive to the presence of oxygen.
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert (argon or nitrogen) atmosphere throughout the entire setup and reaction. Ensure the copper(I) iodide is high purity and not partially oxidized to greenish Cu(II) salts.
-
Problem: Low yield and recovery of starting materials.
-
Probable Cause 1: Catalyst Inhibition. The fluorine substituent might coordinate to the metal centers, potentially affecting catalyst activity.
-
Solution: Consider using a copper-free Sonogashira protocol. Systems using bulky phosphine ligands or NHC ligands on palladium can sometimes proceed without the need for a copper co-catalyst, which can avoid certain side reactions.[17]
-
-
Probable Cause 2: Poor Base Choice. The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.
-
Solution: If Et₃N is ineffective, try a stronger amine base like DBU or a bulkier one like diisopropylethylamine (DIPEA).
-
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom ortho to an electron-withdrawing methyl ester group makes the C-F bond susceptible to Nucleophilic Aromatic Substitution (SNAr).[18] This provides an alternative strategy for functionalization, especially for introducing nucleophiles like amines, alkoxides, or thiolates.
Mechanism & Reactivity
In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group (fluorine), forming a negatively charged intermediate known as a Meisenheimer complex.[19][20] The aromaticity is restored upon expulsion of the fluoride ion. Fluorine is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate.[21]
Q1: When should I consider SNAr instead of a Buchwald-Hartwig amination to form a C-N bond?
A1: SNAr is an excellent choice when you want to displace the fluorine atom specifically, leaving the bromine available for subsequent cross-coupling. This allows for orthogonal functionalization. SNAr typically does not require a metal catalyst, making it cheaper and avoiding potential metal contamination in the final product. However, it requires a strong nucleophile and is generally limited to the substitution of the C-F bond in this molecule.
Q2: What are typical conditions for an SNAr reaction on this substrate?
A2: Conditions are highly dependent on the nucleophile.
| Component | Recommendation | Rationale |
| Nucleophile | Amine, Alkoxide, Thiolate (2-5 equiv) | A large excess is often used to drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU) | The base deprotonates the nucleophile (e.g., alcohol, thiol) or acts as an acid scavenger for amine reactions. |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | These solvents are excellent at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. |
| Temperature | 50-150 °C | Thermal energy is required to overcome the activation barrier for the initial nucleophilic attack. |
Problem: No reaction occurs, even at high temperatures.
-
Probable Cause 1: Nucleophile is not strong enough. The aromatic ring, while activated, still requires a potent nucleophile.
-
Solution: Increase the nucleophilicity of your reagent. For an alcohol, pre-treat it with a strong base like NaH to form the more nucleophilic alkoxide before adding it to the aryl fluoride.
-
-
Probable Cause 2: Incorrect Solvent Choice. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity, and can destabilize the anionic intermediate.
-
Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMSO or NMP.
-
Problem: Multiple products are observed.
-
Probable Cause: Side reactions with the ester or methoxy group. Strong nucleophiles can potentially react with the methyl ester (transesterification or amidation). Very harsh conditions could demethylate the methoxy group.
-
Solution: Lower the reaction temperature and extend the reaction time. Use a less reactive nucleophile if possible. If the ester is reacting, consider if the SNAr reaction can be performed on the corresponding carboxylic acid, followed by re-esterification.
-
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is the key to identifying the root cause.
References
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Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. (n.d.). Journal of the American Chemical Society. Retrieved January 21, 2026, from [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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The electronic effects of benzoic acid substituents on glycine conjugation. (1994). PubMed. Retrieved January 21, 2026, from [Link]
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Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Catalysis. Retrieved January 21, 2026, from [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Buchwald-Hartwig aminations on bromoflavones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Kinetic study of hydrolysis of benzoates. Part XXII. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 21, 2026, from [Link]
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hydrolysis of esters. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. (n.d.). University of Southampton ePrints. Retrieved January 21, 2026, from [Link]
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Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions. (n.d.). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions. (2025). Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. Retrieved January 21, 2026, from [Link]
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Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
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Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved January 21, 2026, from [Link]
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Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2025). PubMed. Retrieved January 21, 2026, from [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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C–F Bond Formation for the Synthesis of Aryl Fluorides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. Retrieved January 21, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
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Haloalkanes and Haloarenes. (n.d.). NCERT. Retrieved January 21, 2026, from [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (n.d.). Chemical Communications. Retrieved January 21, 2026, from [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2020). YouTube. Retrieved January 21, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved January 21, 2026, from [Link]
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Stability of Methyl 5-bromo-2-fluoro-3-methoxybenzoate under acidic and basic conditions
Technical Support Center: Methyl 5-bromo-2-fluoro-3-methoxybenzoate
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support resource for Methyl 5-bromo-2-fluoro-3-methoxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to anticipate and troubleshoot challenges in your research. This guide is structured as a series of frequently asked questions we receive from drug development professionals and synthetic chemists.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm planning to use Methyl 5-bromo-2-fluoro-3-methoxybenzoate in a multi-step synthesis. What is the primary chemical stability issue I should be concerned about?
The principal stability concern for this molecule is the hydrolysis of its methyl ester functional group.[1] Under either acidic or basic aqueous conditions, the ester can be cleaved to yield the corresponding carboxylic acid (5-bromo-2-fluoro-3-methoxybenzoic acid) and methanol.[2] The aromatic ring and its substituents (bromo, fluoro, methoxy) are generally robust and are not expected to degrade under the conditions typically required for ester hydrolysis.[3][4] The core of your experimental design should revolve around managing the pH of your reaction and workup steps to prevent unintended cleavage of the ester.
Q2: How stable is the ester under basic (alkaline) conditions? I'm considering a reaction using a hydroxide base.
The ester is highly susceptible to rapid and irreversible hydrolysis under basic conditions.[5] This reaction, known as saponification, is typically much faster than acid-catalyzed hydrolysis.[6]
Mechanism Insight: The reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester.[7] This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) as the leaving group.[5] The critical final step, which renders the reaction irreversible, is a very fast acid-base reaction: the newly formed carboxylic acid immediately donates its proton to the strongly basic methoxide ion, forming a stable carboxylate salt and methanol.[5][6] This final deprotonation step effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion.[6]
Q3: What if I need to work under acidic conditions? How stable is the compound?
Under acidic conditions, the ester will undergo hydrolysis, but the reaction is reversible and typically requires heat to proceed at a significant rate.[8]
Mechanism Insight: This reaction is the exact reverse of a Fischer esterification.[2][9] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).[10][11] This step makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[8] After the formation of a tetrahedral intermediate, a series of proton transfers occurs, which converts the methoxy group into a good leaving group (methanol).[8][9] Because every step is an equilibrium, the reaction can be driven toward the carboxylic acid product by using a large excess of water.[6][8]
Q4: My experiment requires holding the compound in a buffered solution, but I'm observing faster-than-expected degradation. Why would this specific molecule be so sensitive?
Your observation is chemically sound. The rate of hydrolysis for Methyl 5-bromo-2-fluoro-3-methoxybenzoate is expected to be significantly faster than that of unsubstituted methyl benzoate due to the electronic effects of the ring substituents.
The Causality: The rate-limiting step in both acidic and basic hydrolysis involves a nucleophile (water or hydroxide) attacking the carbonyl carbon. The speed of this attack is highly dependent on the electrophilicity (i.e., the partial positive charge) of that carbon.[12][13]
-
Electron-Withdrawing Groups (EWGs): The fluoro, bromo, and methoxy groups on this molecule all act as EWGs in their respective positions. They pull electron density away from the benzene ring and, consequently, from the ester's carbonyl carbon.[12][14]
-
Fluoro and Bromo Groups: These halogens are strongly electronegative and exert a powerful inductive electron-withdrawing effect.[15][16]
-
Methoxy Group: While a methoxy group can donate electrons via resonance, its position meta to the ester group minimizes this resonance effect. Therefore, its inductive electron-withdrawing character dominates.[17][18]
-
-
Accelerated Hydrolysis: By increasing the partial positive charge on the carbonyl carbon, these combined EWGs make it a more attractive target for nucleophilic attack, thus accelerating the rate of hydrolysis under both acidic and basic conditions.[13][19]
| Condition | Primary Reaction | Reversibility | Expected Rate | Key Considerations |
| Acidic (pH < 5) | Ester Hydrolysis | Reversible[6] | Moderate to Fast (with heat) | Rate is accelerated by EWGs.[19] Use excess water to drive to completion.[8] |
| Neutral (pH ~7) | Ester Hydrolysis | Reversible | Slow | Hydrolysis can still occur, especially at elevated temperatures. |
| Basic (pH > 9) | Saponification | Irreversible[5] | Very Fast | Reaction goes to completion to form the carboxylate salt.[2] Stoichiometric base is consumed.[2] |
Experimental Protocol: pH Stress Testing
To empirically determine the stability of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in your specific experimental matrix, a forced degradation or "stress testing" study is recommended.[20][21] This protocol provides a framework for such a study.
Objective: To quantify the rate of hydrolysis at acidic, neutral, and basic pH values at a given temperature.
Materials:
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate
-
HPLC-grade Acetonitrile (ACN) and Water
-
Buffers: 0.1 M HCl (acidic), Purified Water or PBS pH 7.4 (neutral), 0.1 M NaOH (basic)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in ACN (e.g., 10 mg/mL). This minimizes the amount of organic solvent in the final stress samples.
-
Sample Preparation:
-
For each pH condition (acidic, neutral, basic), prepare triplicate samples.
-
In a clean vial, add an aliquot of the stock solution to the chosen buffer to achieve a final concentration suitable for analysis (e.g., 50 µg/mL). The final percentage of ACN should be low (<5%) to not significantly affect the reaction kinetics.
-
-
Incubation:
-
Immediately after preparation, take a sample from each vial for the "time zero" (T=0) analysis.
-
Place the sealed vials in a temperature-controlled environment (e.g., 40°C or 60°C) to accelerate degradation.[22]
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase and/or neutralizing it to prevent further degradation before analysis.[23]
-
-
Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating HPLC or LC-MS method.
-
The method must be able to resolve the parent peak of Methyl 5-bromo-2-fluoro-3-methoxybenzoate from its primary degradant, 5-bromo-2-fluoro-3-methoxybenzoic acid.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.
-
This structured approach will provide you with robust, quantitative data on the stability of your compound, allowing you to make informed decisions for subsequent experimental steps.[24]
References
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Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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YouTube. (2019, January 15). mechanism of ester hydrolysis. Retrieved from [Link]
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Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
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Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Brainly. (2018, April 6). [FREE] Write the mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]
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Cuiguai. (2026, January 16). Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Retrieved from [Link]
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Student Doctor Network Forums. (2016, June 21). increasing the rate of ester hydrolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]
-
RSC Publishing. (1967). Mechanism of the Alkaline Hydrolysis of Methyl 2- Benzoylbenzoates. Retrieved from [Link]
-
Reddit. (2026, January 19). Help with mechanism of base catalysed hydrolysis of esters (saponification reaction). : r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]
-
Quora. (2018, November 4). What is the role of methoxy group in phenol acidic strength? Retrieved from [Link]
-
ResearchGate. (2025, November 4). The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. Retrieved from [Link]
-
SlideShare. (n.d.). Stability testing protocols for Pharmacy students.pptx. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
IPL.org. (n.d.). Esters Hydrolysis Rates - 852 Words | Internet Public Library. Retrieved from [Link]
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Pharmaceutical Guidelines. (n.d.). SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid? Retrieved from [Link]
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ResearchGate. (n.d.). General protocol for forced degradation studies (stress testing) of.... Retrieved from [Link]
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SciSpace. (n.d.). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Retrieved from [Link]
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Quora. (2017, November 14). What is the order of the deactivation of a benzene ring in the case of halogens, and why? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.2: Structure and Stability of Benzene. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Retrieved from [Link]
-
MSU chemistry. (n.d.). Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzoic acid. Retrieved from [Link]
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Preventing dehalogenation as a side reaction in palladium-catalyzed couplings
Topic: Preventing Dehalogenation as a Side Reaction
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth troubleshooting strategies, field-proven insights, and detailed protocols to address one of the most common and frustrating side reactions: dehalogenation. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, to optimize your reactions, maximize yields, and streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem?
A: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction where the halide (e.g., I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2][3] This is problematic because it consumes your starting material, leading to a reduced yield of your desired cross-coupled product.[1][2] Furthermore, it introduces a dehalogenated byproduct that often has similar chromatographic properties to the starting material and the product, complicating purification.[1][2]
Q2: What is the primary mechanism that leads to dehalogenation?
A: The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H species can arise from several sources, including the solvent (e.g., alcohols, DMF), the base (especially amine bases), or trace amounts of water in the reaction mixture.[3][4][5] Once formed, the Pd-H species can undergo reductive elimination with the aryl halide intermediate (Ar-Pd-X) to produce the undesired dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[1][4]
Q3: Which types of aryl halides are most susceptible to dehalogenation?
A: The propensity for dehalogenation is influenced by the nature of the halide and the electronic properties of the aryl group. Generally, the reactivity trend for the halide is I > Br > Cl, with aryl iodides often being more susceptible to this side reaction.[3][6] However, this is not a strict rule and can be substrate-dependent.[6] Electron-rich aryl halides are also more prone to dehalogenation.[3] Interestingly, for certain heterocyclic substrates like aminopyrazoles, bromo and chloro derivatives have shown to be superior to iodo derivatives due to a reduced tendency for dehalogenation.[7][8][9][10]
Q4: How does the choice of catalyst and ligand impact dehalogenation?
A: The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction.[1] Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, or N-heterocyclic carbenes (NHCs) are often effective at preventing dehalogenation.[1] These ligands promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.[1] The choice of a well-defined palladium precatalyst can also be beneficial over generating the active catalyst in situ from Pd(OAc)2, as it can lead to a more controlled and reproducible reaction.[1]
Q5: Can the base I use contribute to dehalogenation?
A: Absolutely. The choice and strength of the base can significantly impact the extent of dehalogenation.[3] Strong bases like sodium tert-butoxide (NaOtBu) can promote dehalogenation.[1] Amine bases can also be a source of hydrides, leading to the formation of the problematic Pd-H species.[3][4] Switching to a weaker inorganic base like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often a successful strategy to minimize this side reaction.[1]
Troubleshooting Guides
This section provides structured guidance for addressing dehalogenation when you encounter it in your experiments.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
You've run a Suzuki-Miyaura coupling and your LC-MS or GC-MS analysis shows a significant peak corresponding to your dehalogenated starting material.
Caption: Troubleshooting workflow for minimizing dehalogenation.
-
Ligand Modification: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Base Selection: Strong bases can promote dehalogenation. Switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃ is often beneficial.[1]
-
Solvent Exchange: Protic solvents (like alcohols) and some polar aprotic solvents (like DMF) can act as hydride sources.[4][11] Consider switching to a non-polar, aprotic solvent such as toluene or dioxane.[1][11]
-
Temperature Control: Dehalogenation can have a higher activation energy than the desired coupling.[1] Running the reaction at the lowest effective temperature can favor the desired product.[1]
-
Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous and properly degassed to remove potential sources of hydrogen.[1]
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
You are attempting a C-N coupling, but are observing significant formation of the corresponding arene.
The mechanism of Buchwald-Hartwig amination also proceeds through a Pd(0)/Pd(II) catalytic cycle.[12][13] An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[12]
-
Ligand Choice is Key: As with other cross-coupling reactions, sterically hindered and electron-rich ligands are crucial for promoting the desired C-N reductive elimination over dehalogenation.[13] Bidentate phosphine ligands like DPPF can also be effective.[12]
-
Base Considerations: Strong bases like NaOtBu are often used in Buchwald-Hartwig aminations. While necessary for amine deprotonation, they can also promote dehalogenation. Careful screening of the base (e.g., LHMDS, K₃PO₄) may be required.
-
Protecting Groups: For substrates with N-H bonds (e.g., indoles, pyrazoles), the acidic proton can sometimes interfere with the reaction and potentially promote dehalogenation.[1] Protection of the N-H group may be a viable strategy.[1]
Issue 3: Dehalogenation in Heck and Sonogashira Couplings
While the general principles apply, there are specific considerations for these reactions.
-
Heck Coupling:
-
Ligand Choice: Bidentate phosphine ligands like dppp and dppf are commonly used. If dehalogenation is an issue, screening different phosphine ligands, including monodentate ones like P(o-Tol)₃, can be effective.[3]
-
Base: Triethylamine is a common base in Heck reactions. If dehalogenation is observed, consider using an inorganic base like sodium or potassium carbonate.[3] The base is crucial for regenerating the active Pd(0) catalyst.[14][15]
-
-
Sonogashira Coupling:
-
Copper Co-catalyst: The copper(I) co-catalyst is a hallmark of the Sonogashira reaction. However, its presence can sometimes contribute to side reactions. In cases of significant dehalogenation, a copper-free Sonogashira protocol might be a viable alternative.[3]
-
Base/Solvent System: Sonogashira reactions are often run in amine solvents which also act as the base.[3] If dehalogenation is problematic, switching to a non-amine solvent like DMF with an inorganic base such as K₂CO₃ or Cs₂CO₃ could be beneficial.[3]
-
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the desired product versus the dehalogenated byproduct.
Table 1: Effect of Ligand on Dehalogenation in a Model Suzuki Coupling
| Entry | Ligand | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | PPh₃ | 45 | 50 |
| 2 | dppf | 75 | 20 |
| 3 | XPhos | 92 | <5 |
| 4 | SPhos | 95 | <3 |
Data is illustrative and based on general trends reported in the literature.
Table 2: Effect of Base on Dehalogenation in a Model Buchwald-Hartwig Amination
| Entry | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | NaOtBu | 80 | 15 |
| 2 | LHMDS | 88 | 8 |
| 3 | K₃PO₄ | 90 | 5 |
| 4 | Cs₂CO₃ | 93 | <5 |
Data is illustrative and based on general trends reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for the cross-coupling of an aryl bromide with an arylboronic acid, designed to minimize hydrodehalogenation.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-1.5 equiv relative to Pd)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K₃PO₄, and the palladium catalyst/ligand.[1]
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Detection and Quantification of Dehalogenation Byproduct using GC-MS
This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.[3]
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
If necessary, filter the sample through a small plug of silica gel or a syringe filter to remove solid particles.
-
Further dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Use a standard non-polar capillary column (e.g., HP-5MS).
-
Develop a temperature gradient method that effectively separates the starting material, the desired product, and the dehalogenated byproduct.
-
Identify the peaks corresponding to each component by their mass spectra. The dehalogenated byproduct will have a molecular ion corresponding to the replacement of the halogen with a hydrogen atom.
-
Quantify the relative amounts of each component by integrating the respective peak areas in the total ion chromatogram (TIC).
Visualizing the Catalytic Cycle and the Dehalogenation Pathway
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and where the dehalogenation side reaction can interfere.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
-
Reddit. (2019, October 7). significant dehalogenation in stille coupling. Retrieved from [Link]
-
ResearchGate. (2004, November). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Retrieved from [Link]
-
NIH. (2024, May 10). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Retrieved from [Link]
-
ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
NIH. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
NIH. (n.d.). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
RSC Publishing. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]
-
ACS Publications. (2024, February 1). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Retrieved from [Link]
-
Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved from [Link]
-
ResearchGate. (2010, May). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
ACS Publications. (n.d.). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2008, January). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pressure and temperature on the occlusion of hydrogen by palladium. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]
-
SciSpace. (n.d.). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Retrieved from [Link]
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Technical Support Center: Suzuki-Miyaura Reactions with Sterically Hindered Substrates
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming sterically congested carbon-carbon bonds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your demanding coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a sterically hindered substrate is resulting in low or no yield. What are the primary reasons for this failure?
A1: Low yields in these reactions are often a consequence of impeded steps within the catalytic cycle due to steric hindrance. The most common bottlenecks are inefficient oxidative addition of the bulky aryl halide to the Pd(0) complex and a slow reductive elimination step to form the desired C-C bond. Key factors to investigat[1]e include:
-
Ligand Choice: The ligand is paramount. Standard ligands like triphenylphosphine are often inadequate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are typically required to promote these challenging transformations.
-
**Catalyst Activity:[2] Ensure your palladium source is active. Degradation of the precatalyst can lead to diminished catalytic activity.
-
Reaction Conditions[2]: The choice of base, solvent, and temperature are critical and often need to be empirically optimized for highly hindered systems.
Q2: What are the best practices for setting up a Suzuki-Miyaura reaction to avoid common pitfalls?
A2: Meticulous experimental setup is crucial for reproducibility.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. It is imperative to thoro[3]ughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: [3]Use fresh or properly stored boronic acids or their more stable ester derivatives (e.g., pinacol esters) to avoid protodeborylation. The base should be finely[3] powdered and dry, and solvents should be anhydrous.
-
Stirring: For het[3]erogeneous reaction mixtures, vigorous stirring is essential for effective mixing of all components.
Q3: I am observing a s[3]ignificant amount of a dehalogenated byproduct. What is the cause and how can it be minimized?
A3: Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling. This side reaction happen[3][4]s when the Pd(II)-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture. Potential hydride sources[4] include certain solvents or bases. To minimize this, ensure the use of high-purity, anhydrous solvents and select a base less prone to side reactions.
Q4: Homocoupling of my boronic acid is a major side product. How can I prevent this?
A4: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen. This can occur if the Pd([4]II) precatalyst is not efficiently reduced to the active Pd(0) state or if the reaction is not adequately protected from air. Ensuring a rigorously ine[4]rt atmosphere and using conditions that favor the catalytic cycle over competing pathways can mitigate homocoupling.
In-Depth Troubleshooting Guide
Issue 1: Low or No Product Formation
When faced with a low-yielding Suzuki-Miyaura reaction involving sterically hindered substrates, a systematic approach to optimization is key. The following decision-making workflow can guide your troubleshooting efforts.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Ligand Selection: The steric bulk and electron-donating properties of the ligand are critical. Bulky ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step with hindered aryl halides. Electron-rich ligands inc[4]rease the electron density on the palladium center, which also facilitates oxidative addition. For tetra-ortho-substitut[5][6]ed biaryl synthesis, highly specialized ligands may be necessary.
-
Base Selection: [12]The base plays a crucial role in the transmetalation step, activating the boronic acid. For hindered substrates, a stronger, non-nucleophilic base is often required to drive the reaction forward.
-
Recommended Ba[8]ses:
-
Potassium Phosphate (K₃PO₄): A versatile and commonly effective base.
-
Cesium Carb[2][11]onate (Cs₂CO₃): Often provides better results due to its higher solubility.
-
Potassium t[2][13]ert-butoxide (t-BuOK): A very strong base that can be effective for particularly challenging couplings, often used in solvents like dioxane.
-
-
-
Solvent Selection:[8][12] The solvent influences the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents are generally preferred.
-
Recommended Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices. In some cases, a mixture [2]of an organic solvent and water can be beneficial, particularly for the solubility of inorganic bases. However, the role of the [14]solvent can be complex and may influence reaction selectivity.
-
Issue 2: Catalyst[15] Deactivation
A common reason for incomplete conversion is catalyst deactivation. The active Pd(0) species can be sensitive and prone to decomposition.
Caption: Simplified catalyst deactivation pathways in Suzuki-Miyaura coupling.
-
Mitigation Strategies:
-
Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes stabilize the catalytic species and prevent aggregation into inactive palladium black.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Careful temperature optimization is necessary.
-
Use of Precatalysts: Modern palladium precatalysts are often more stable and provide a controlled release of the active Pd(0) species, leading to more consistent results.
-
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands and Bases
This protocol provides a framework for optimizing the reaction conditions for a challenging Suzuki-Miyaura coupling.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and base (2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum and cycle between vacuum and argon (or nitrogen) three to five times to establish an inert atmosphere.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent. Add the appropriate amount of this solution to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine conversion and yield.
Data Summary Table: Example Optimization
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | <5 |
| 2 | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 65 |
| 3 | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 78 |
| 4 | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
| 5 | XPhos (2) | t-BuOK (2) | Dioxane | 100 | >95 |
This table illustrates[8][12] a typical optimization process where changing the ligand from PPh₃ to a Buchwald-type ligand (SPhos, XPhos) and then optimizing the base and solvent system leads to a significant improvement in yield.
Conclusion
Succ[2][8][11][12]essfully performing Suzuki-Miyaura reactions with sterically hindered substrates requires a departure from standard conditions. A deep understanding of the catalytic cycle's steric and electronic demands is essential. By systematically optimizing the choice of ligand, base, and solvent, and by maintaining rigorous experimental technique, even the most challenging biaryl syntheses can be achieved with high efficiency. This guide provides a foundational framework for troubleshooting and developing robust protocols for these critical transformations.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Wang, Y., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]
-
Gagnon, A., et al. (2014). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Available from: [Link]
-
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. Available from: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available from: [Link]
-
Nishikawa, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Han, F. S. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Accounts of Chemical Research, 46(5), 1111-1123. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available from: [Link]
-
Li, Y., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(17), 8036-8043. Available from: [Link]
-
Li, Y., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society. Available from: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available from: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry. Available from: [Link]
-
ResearchGate. Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 5-bromo-2-fluoro-3-methoxybenzoate and its Chloro Analog for Researchers and Drug Development Professionals
Core Physicochemical Differences: The Basis of Reactivity
The divergent reactivity of the bromo and chloro analogs stems from the intrinsic differences in the physicochemical properties of bromine and chlorine. These differences primarily manifest in two key areas: electronegativity and carbon-halogen bond strength.
| Property | Fluorine (at C2) | Chlorine (at C5) | Bromine (at C5) |
| Pauling Electronegativity | 3.98 | 3.16 | 2.96 |
| Van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 |
| C-X Bond Dissociation Energy (Aryl, kcal/mol) | ~124 | ~96 | ~81 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 |
Data compiled from various sources.
Fluorine's exceptionally high electronegativity strongly influences the electron density of the aromatic ring, a factor that becomes particularly important in nucleophilic aromatic substitution. Conversely, the significantly lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond is a decisive factor in transition metal-catalyzed cross-coupling reactions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the introduction of heteroatom nucleophiles onto an aromatic ring. In the context of the title compounds, the fluorine atom at the C2 position, activated by the electron-withdrawing ester group, is the most likely site for substitution. The halogen at the C5 position (bromo or chloro) primarily exerts an electronic influence on the reaction rate.
Expected Reactivity Order: Methyl 5-bromo-2-fluoro-3-methoxybenzoate ≈ Methyl 5-chloro-2-fluoro-3-methoxybenzoate (with the bromo analog potentially being slightly more reactive).
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2][3]
Caption: The addition-elimination mechanism of SNAr.
The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, such as halogens, stabilize this intermediate through their inductive effect (-I effect), thereby increasing the reaction rate.[4] Fluorine is the most electronegative halogen, followed by chlorine and then bromine.[5] Consequently, the halogen at the C5 position will influence the overall electron deficiency of the ring.
While both bromine and chlorine are electron-withdrawing, chlorine's higher electronegativity provides slightly better stabilization of the Meisenheimer intermediate compared to bromine. However, this effect is attenuated by the distance from the reaction center (C2). Therefore, the difference in reactivity between the 5-bromo and 5-chloro analogs in SNAr at the C2-fluoro position is expected to be minimal. The dominant factor activating the ring for this specific transformation is the C2-fluorine itself, which has a powerful inductive effect.[2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for C-C and C-heteroatom bond formation. In these reactions, the reactivity of the halogen at the C5 position is of primary importance.
Expected Reactivity Order: Methyl 5-bromo-2-fluoro-3-methoxybenzoate >> Methyl 5-chloro-2-fluoro-3-methoxybenzoate
The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[6] This step involves the cleavage of the carbon-halogen bond and is almost always the rate-determining step for the series of aryl halides.
The C-Br bond is significantly weaker than the C-Cl bond (approx. 81 kcal/mol vs. 96 kcal/mol for aryl halides).[5] This lower bond dissociation energy means that the C-Br bond undergoes oxidative addition to the palladium catalyst much more readily and under milder conditions than the C-Cl bond.[7][8]
This difference in reactivity is substantial and allows for selective cross-coupling at the C-Br position while leaving a C-Cl bond intact for subsequent transformations. The chloro analog, while still reactive, will typically require more forcing conditions to achieve comparable reaction rates and yields. This often entails higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems (e.g., catalysts with bulky, electron-rich phosphine ligands).[9]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
The following are representative, generalized protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. These should be considered as starting points, and optimization for specific substrates and nucleophiles/coupling partners is highly recommended.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C2-Fluoro Position
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the aryl fluoride (Methyl 5-bromo- or 5-chloro-2-fluoro-3-methoxybenzoate, 1.0 equiv), the desired nucleophile (e.g., a secondary amine or alcohol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a dry, polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Halogen Position
-
Reaction Setup: In a reaction vessel, combine the aryl halide (Methyl 5-bromo- or 5-chloro-2-fluoro-3-methoxybenzoate, 1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% for the bromo analog; a more active catalyst like PdCl₂(dppf) or a Buchwald-type pre-catalyst may be needed for the chloro analog), and a base (e.g., aqueous K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).[9]
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-100 °C for the bromo derivative; 100-120 °C or higher may be required for the chloro derivative) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between Methyl 5-bromo-2-fluoro-3-methoxybenzoate and its 5-chloro analog should be dictated by the intended synthetic route.
-
For Palladium-Catalyzed Cross-Coupling Reactions: Methyl 5-bromo-2-fluoro-3-methoxybenzoate is the unequivocally superior substrate. Its greater reactivity allows for the use of milder reaction conditions, a broader range of coupling partners, and simpler, less expensive catalyst systems. This translates to higher efficiency, better functional group tolerance, and potentially lower costs in process development.
-
For Nucleophilic Aromatic Substitution at the C2-Fluoro Position: The difference in reactivity between the two analogs is expected to be negligible. The choice can therefore be based on other factors such as cost and availability.
References
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[No title] (n.d.). Ias.ac.in. Retrieved January 21, 2026, from [Link].
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Reichle, V. F., & MacMillan, D. W. C. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS central science, 9(5), 830–844. [Link].
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link].
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Wang, L., Wang, Q., Li, J., Geng, R., & Qu, G. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of organic chemistry, 87(5), 3741–3749. [Link].
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Neufeldt, S. R., & Sanford, M. S. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS catalysis, 10(19), 11413–11419. [Link].
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Rank each group of compounds from most reactive to least reactive toward electrophilic aromatic substitution: f. bromobenzene, chlorobenzene, fluorobenzene, iodobenzene. (n.d.). Pearson. Retrieved January 21, 2026, from [Link].
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link].
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Muller, F. L., & Klein, C. D. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical science, 15(3), 779–792. [Link].
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[No title] (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link].
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Muller, F. L., & Klein, C. D. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 15(3), 779–792. [Link].
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The Nobel Prize in Chemistry 2010. (2010, October 6). NobelPrize.org. [Link].
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Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. [Link].
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Ghaffari, T., & Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(20), 6759–6780. [Link].
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Chemistry Stack Exchange. [Link].
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A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Analysis of Bromo-, Chloro-, and Fluoro-Substituted Benzoates
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in pharmaceutical and materials science for constructing C-C bonds. While aryl bromides are reliable substrates, the economic and logistical advantages of using aryl chlorides and the potential for late-stage functionalization offered by aryl fluorides present significant opportunities. This guide provides a comprehensive comparison of the Suzuki coupling performance of bromo-, chloro-, and fluoro-substituted benzoates. We will dissect the underlying chemical principles governing their reactivity, explore the evolution of catalyst systems designed to activate these progressively challenging substrates, and provide field-proven experimental protocols to empower researchers in navigating these critical transformations.
The Decisive Step: Understanding C-X Bond Activation
The efficacy of any Suzuki-Miyaura coupling is fundamentally dictated by the rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The strength of this bond directly correlates with the energy barrier for this critical step. The trend in bond dissociation energies (BDE) for halobenzenes is as follows:
C-F > C-Cl > C-Br > C-I
This hierarchy explains the well-established reactivity trend for aryl halides in Suzuki couplings: I > Br > OTf >> Cl > F.[1][2] The robust C-F bond presents the most significant challenge, while the C-Br bond is cleaved with relative ease. The electron-withdrawing nature of the benzoate's ester group generally enhances the electrophilicity of the aromatic ring, which can facilitate oxidative addition for all halides compared to electron-rich arenes.[1]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst System Evolution: A Response to Halide Inertness
The journey from coupling aryl bromides to fluorides is a story of catalyst innovation. As the C-X bond becomes stronger, the demands placed on the catalyst—specifically the ligand environment around the metal center—increase dramatically.
Bromo-Substituted Benzoates: The Reliable Workhorse
Bromo-benzoates are ideal substrates for Suzuki coupling. The C-Br bond is sufficiently labile to undergo oxidative addition under relatively mild conditions.
-
Catalyst Choice: Standard, commercially available palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and simple phosphine ligands (e.g., PPh₃) are often sufficient.[3]
-
Causality: The primary role of the ligand here is to stabilize the Pd(0) species. The electronic and steric demands are not exceptionally high, making triphenylphosphine a suitable and cost-effective choice.
Chloro-Substituted Benzoates: Overcoming the Activation Barrier
Aryl chlorides are economically attractive starting materials but their stronger C-Cl bond necessitates more potent catalyst systems.[3]
-
Catalyst Choice: The development of bulky, electron-rich phosphine ligands by groups like Buchwald and Fu was a watershed moment for the coupling of aryl chlorides.[4][5][6] Ligands such as SPhos, XPhos, and tri-tert-butylphosphine (P(t-Bu)₃) are now standard. N-heterocyclic carbenes (NHCs) also offer a highly effective alternative.[7]
-
Causality: These bulky ligands promote the formation of a highly reactive, monoligated Pd(0)L species, which is necessary to cleave the stronger C-Cl bond. Their strong σ-donating ability increases the electron density on the palladium center, further facilitating the oxidative addition step.[8]
Fluoro-Substituted Benzoates: The Frontier of C-X Activation
The exceptional strength of the C-F bond makes aryl fluorides the most challenging substrates. Palladium catalysts are often ineffective, leading researchers to explore alternative transition metals.
-
Catalyst Choice: Nickel-based catalyst systems have proven far more effective for activating C-F bonds.[1] A common system involves a nickel(0) source, such as Ni(cod)₂, paired with an electron-rich ligand like tricyclohexylphosphine (PCy₃).[9][10]
-
Causality: Nickel's different electronic properties and smaller atomic radius are thought to facilitate the difficult C-F bond cleavage. Furthermore, specialized protocols have been developed to enhance reactivity. These include the use of ortho-directing groups to facilitate cyclometalation or the addition of co-catalysts like ZrF₄ and TiF₄, which are believed to promote the reaction.[9][11][12]
Caption: Reactivity hierarchy of halo-benzoates in Suzuki coupling.
Comparative Performance Data
The following table summarizes the key distinctions and typical conditions required for the successful Suzuki-Miyaura coupling of halo-benzoates. Yields are representative and highly dependent on the specific boronic acid partner and substrate substitution.
| Parameter | Bromo-Benzoate | Chloro-Benzoate | Fluoro-Benzoate |
| C-X BDE (kcal/mol) | ~81 | ~96 | ~125 |
| Relative Reactivity | High | Moderate | Very Low |
| Typical Metal Catalyst | Palladium | Palladium | Nickel |
| Typical Pd Pre-catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | N/A (Pd often ineffective) |
| Typical Ni Pre-catalyst | N/A | N/A | Ni(cod)₂, NiCl₂(PCy₃)₂ |
| Typical Ligand | PPh₃, dppf | P(t-Bu)₃, SPhos, XPhos, NHCs | PCy₃, dppe |
| Typical Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₃PO₄, CsF, Cs₂CO₃ | CsF, K₃PO₄ |
| Typical Temperature | 60 - 100 °C | 80 - 120 °C | 80 - 130 °C |
| Notes | Most reliable and versatile substrate. | Cost-effective; requires specialized, often proprietary, ligands. | Challenging; requires careful optimization and inert conditions. May require directing groups or additives.[11][12] |
Field-Proven Experimental Protocols
The following protocols are designed as robust starting points for researchers. Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Reagents and solvents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki Coupling of Methyl 4-Bromobenzoate (Standard Conditions)
This protocol utilizes a classic, reliable catalyst system suitable for activated aryl bromides.[13]
-
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add methyl 4-bromobenzoate, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of Argon.
-
Add the degassed Toluene/Water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of Methyl 4-Chlorobenzoate (Advanced Conditions)
This protocol employs a modern Buchwald-type ligand necessary for activating the more robust C-Cl bond.[4][6]
-
Materials:
-
Methyl 4-chlorobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Remove the flask from the glovebox. Add methyl 4-chlorobenzoate, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Follow workup and purification steps as described in Protocol 1.
-
Protocol 3: Nickel-Catalyzed Suzuki Coupling of Methyl 4-Fluorobenzoate
This protocol utilizes a nickel catalyst, which is essential for cleaving the highly stable C-F bond. This reaction is highly sensitive to air and moisture.[9][10]
-
Materials:
-
Methyl 4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Ni(cod)₂ (0.1 mmol, 10 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.2 mmol, 20 mol%)
-
Cesium Fluoride (CsF) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Strictly in a glovebox: To a vial, add Ni(cod)₂, PCy₃, and CsF.
-
Add a solution of methyl 4-fluorobenzoate and the arylboronic acid pinacol ester in anhydrous 1,4-dioxane.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum block at 120 °C.
-
Stir vigorously for 18-36 hours.
-
Cool the reaction to room temperature. Carefully unseal the vial.
-
Pass the reaction mixture through a short plug of celite, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion and Future Outlook
The choice of halogen on a benzoate substrate fundamentally dictates the entire strategic approach to a Suzuki-Miyaura coupling. While bromides offer reliability with standard methods, the economic and synthetic advantages of chlorides have been unlocked through the development of advanced phosphine and NHC ligands. The final frontier, C-F activation, is now accessible primarily through nickel catalysis, opening new avenues for late-stage functionalization in drug discovery and materials science. As catalyst technology continues to evolve, we anticipate the development of even more efficient and milder conditions, further blurring the lines of reactivity and expanding the synthetic chemist's toolkit.
References
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Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
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ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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PubMed. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-11. [Link]
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Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]
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Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285–4292. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubMed Central (PMC). (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. Retrieved from [Link]
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6055-6066. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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ResearchGate. (n.d.). Aerobic Ligand‐Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Chemical Society Reviews. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Introduction: The Utility of a Polysubstituted Benzene Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of highly functionalized aromatic building blocks is paramount. Methyl 5-bromo-2-fluoro-3-methoxybenzoate is one such scaffold, prized for its specific arrangement of functional groups. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the fluoro and methoxy groups modulate the electronic properties and steric environment of the ring. This substitution pattern is instrumental in the synthesis of complex molecules where precise control over regiochemistry is essential.
However, reliance on a single building block can introduce limitations in synthetic design, cost, and supply chain stability. Researchers may require altered reactivity, a different substitution pattern for structure-activity relationship (SAR) studies, or a more cost-effective starting material. This guide provides a comparative analysis of viable alternatives to Methyl 5-bromo-2-fluoro-3-methoxybenzoate, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Reactivity Profile of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
The synthetic utility of this reagent is primarily defined by the reactivity of the C-Br bond. It is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling with an organoboron reagent. This is one of the most widely used reactions for constructing biaryl scaffolds.[1][2]
-
Sonogashira Coupling: Creates C(sp²)-C(sp) bonds through reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4]
-
Buchwald-Hartwig Amination: Forms C(sp²)-N bonds by coupling with a primary or secondary amine, a fundamental transformation in the synthesis of pharmaceuticals.[5][6]
The fluorine and methoxy substituents are not inert spectators. The electron-withdrawing fluorine atom can influence the rate of oxidative addition to the palladium catalyst, while the methoxy group's electronic and steric presence can direct regioselectivity in certain reactions.
Strategic Selection of an Alternative Reagent
Choosing an alternative is not merely a substitution but a strategic decision. The ideal choice depends on the specific synthetic goal, such as enhancing reaction rates, improving yields, reducing costs, or exploring new chemical space.
Sources
A Comparative Guide to Spectroscopic Analysis for Structure Confirmation of Methyl 5-bromo-2-fluoro-3-methoxybenzoate Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of complex aromatic compounds such as Methyl 5-bromo-2-fluoro-3-methoxybenzoate and its derivatives, which are valuable intermediates in medicinal chemistry, precise structural verification is paramount. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques, primarily ¹H and ¹³C NMR, for the structural elucidation of this class of molecules. We will explore the causal relationships behind spectral features and present a framework for analysis, supported by experimental data from related compounds and established spectroscopic principles.
The Imperative of Orthogonal Spectroscopic Techniques
While ¹H and ¹³C NMR are arguably the most powerful tools for the routine confirmation of organic structures in solution, a multi-faceted approach provides the highest level of confidence. Techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer complementary information. MS provides the molecular weight and fragmentation patterns, giving clues to the overall composition and connectivity, while IR spectroscopy identifies the presence of key functional groups.[1] However, for the definitive determination of regio- and stereochemistry in substituted aromatics, NMR stands unparalleled.[2][3]
Deciphering the ¹H NMR Spectrum: A Predictive Approach
The ¹H NMR spectrum of Methyl 5-bromo-2-fluoro-3-methoxybenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene ring.[4]
-
Electron-Withdrawing Groups (EWGs): The fluorine, bromine, and methyl ester groups are all electron-withdrawing, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm).[5][6]
-
Electron-Donating Groups (EDGs): The methoxy group is electron-donating, which shields the aromatic protons, particularly at the ortho and para positions, shifting their signals to a higher field (lower ppm).[5][7]
In Methyl 5-bromo-2-fluoro-3-methoxybenzoate, the two aromatic protons are in a meta relationship to each other. Their precise chemical shifts will be a composite of the shielding and deshielding effects of all four substituents.
Furthermore, spin-spin coupling will lead to the splitting of these signals. The magnitude of the coupling constant (J) provides valuable information about the relative positions of the coupled nuclei. For aromatic systems, typical coupling constants are:
-
ortho-coupling (³JHH): 6–10 Hz
-
meta-coupling (⁴JHH): 2–4 Hz
-
para-coupling (⁵JHH): 0–1 Hz
Due to the presence of fluorine, we will also observe heteronuclear coupling:
-
ortho-coupling (³JHF): 6–10 Hz
-
meta-coupling (⁴JHF): 4–8 Hz
-
para-coupling (⁵JHF): 1–3 Hz
The aromatic protons in Methyl 5-bromo-2-fluoro-3-methoxybenzoate will likely appear as doublets of doublets due to both H-H meta-coupling and H-F coupling.
The Informative Power of ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are also influenced by the electronic environment.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to electronegative substituents (F, O, Br) will be shifted further downfield.
-
Methyl Carbons: The methyl carbons of the ester and methoxy groups will appear upfield, generally between 50 and 60 ppm.
The presence of fluorine will also lead to C-F coupling, which can be observed over one, two, or three bonds, providing further confirmation of the substitution pattern. The magnitude of ¹JCF is typically large (240–320 Hz).
Comparative Analysis with Structurally Related Derivatives
To illustrate the principles described above, the following table summarizes the expected and observed ¹H and ¹³C NMR spectral data for Methyl 5-bromo-2-fluoro-3-methoxybenzoate and a selection of its derivatives.
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | OCH₃ (δ, ppm, s) | COOCH₃ (δ, ppm, s) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| Methyl 5-bromo-2-fluoro-3-methoxybenzoate (Predicted) | H-4: ~7.3-7.5 (dd, ⁴JHH ≈ 2-3, ⁴JHF ≈ 4-6) H-6: ~7.1-7.3 (dd, ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2) | ~3.9 | ~3.9 | ~110-160 | ~165 |
| Methyl 3-bromobenzoate | 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J=8.0, 1H), 7.34 (m, 1H) | - | 3.91 | 122.3, 128.0, 129.8, 132.1, 132.4, 135.7 | 165.5 |
| Methyl 3-fluorobenzoate | 7.83 (d, J=7.6, 1H), 7.72 (d, J=9.2, 1H), 7.40 (m, 1H), 7.24 (m, 1H) | - | 3.91 | 116.5, 119.6, 120.0, 125.2, 129.8, 130.0, 132.1, 132.3, 160.0, 164.9 | 165.7 |
| Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | 7.99 (s, 1H), 6.49 (s, 1H) | 3.91 | 3.93 | Not Reported | Not Reported |
Note: The predicted values for the target compound are based on established substituent effects and data from related compounds.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for structure confirmation, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool into a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phase and baseline corrections.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Employ a relaxation delay (D1) of 2-5 seconds to ensure quantitative signal intensities for non-quaternary carbons.
-
-
Advanced NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks and confirm the relative positions of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) H-C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Visualization of the Structure Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of Methyl 5-bromo-2-fluoro-3-methoxybenzoate derivatives.
Caption: Workflow for the synthesis and structural confirmation of Methyl 5-bromo-2-fluoro-3-methoxybenzoate derivatives.
Molecular Structure and Key NMR Correlations
The following diagram depicts the structure of Methyl 5-bromo-2-fluoro-3-methoxybenzoate with key expected HMBC correlations highlighted.
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A Senior Application Scientist's Guide to the X-ray Crystallography of Molecules Derived from Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For researchers, medicinal chemists, and material scientists, the journey from a promising lead compound to a market-ready product is often paved with atoms and bonds. Understanding the precise three-dimensional structure of a molecule and its derivatives is paramount for optimizing properties such as solubility, stability, and biological activity. X-ray crystallography remains the gold standard for unambiguously determining molecular structure at the atomic level.[1][2]
This guide focuses on a class of molecules derived from Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a substituted aromatic compound with a rich potential for derivatization. We will not merely present a rigid protocol but will instead provide a comprehensive framework for a comparative crystallographic study. This document is designed to equip you with the scientific rationale, experimental strategies, and data analysis paradigms necessary to explore the structure-property relationships within this chemical space.
The Scientific Rationale: Why Crystallize Derivatives of This Scaffold?
The parent molecule, Methyl 5-bromo-2-fluoro-3-methoxybenzoate, is decorated with functional groups that offer a fascinating playground for crystal engineering. Each substituent is chosen for its potential to influence intermolecular interactions, which in turn govern the crystal packing and, ultimately, the material's bulk properties.
-
The Bromine Atom: A heavy halogen, bromine is a strong participant in halogen bonding, a highly directional interaction that can be exploited to form robust and predictable supramolecular assemblies. Its influence on crystal packing is a key area of investigation in modern crystal engineering.
-
The Fluorine Atom: As the most electronegative element, fluorine's impact on crystal packing is complex and often counterintuitive. While it can participate in weak hydrogen bonds (C-H···F), its primary influence often stems from modulating the molecule's electrostatic potential, which can dramatically alter packing motifs from expected π-stacking to herringbone arrangements.[3] The contribution of F···F interactions to lattice energy can be significant, increasing with the number of fluorine atoms in a structure.[4]
-
The Methoxy Group: The methoxy group is a versatile player. It can act as a hydrogen bond acceptor and its conformation (in-plane or out-of-plane with the aromatic ring) can significantly influence molecular packing and photophysical properties.[5][6]
-
The Methyl Ester: This group provides a reliable hydrogen bond acceptor site and a point for straightforward chemical modification (e.g., hydrolysis to the carboxylic acid or amidation) to create a diverse library of derivatives.
By systematically modifying this scaffold and analyzing the resulting crystal structures, a researcher can build a robust understanding of how specific chemical changes translate into tangible structural consequences.
The Research Workflow: A Roadmap from Synthesis to Insight
A successful comparative crystallographic study requires a systematic approach. The following workflow outlines the key stages, from conceptualization to data analysis.
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A Senior Application Scientist's Guide to Screening Biological Activities of Compounds Derived from Methyl 5-bromo-2-fluoro-3-methoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising starting material to a biologically active compound is both an art and a science. This guide provides an in-depth technical comparison of the potential biological activities—specifically anticancer, anti-inflammatory, and antimicrobial—of compounds synthesized from the versatile precursor, Methyl 5-bromo-2-fluoro-3-methoxybenzoate. We will explore the synthetic rationale, present comparative experimental data from analogous compounds, and provide detailed protocols for essential biological screening assays.
The Strategic Importance of Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a Precursor
Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic compound that serves as an excellent starting point for the synthesis of diverse molecular scaffolds. Its key structural features—a bromine atom, a fluorine atom, a methoxy group, and a methyl ester—offer multiple reaction sites for derivatization.
-
The bromine atom is a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
-
The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final compounds. The strategic incorporation of fluorine is a well-established strategy in modern drug discovery[1].
-
The methoxy group can be a key pharmacophoric feature or can be demethylated to a hydroxyl group, providing another point for modification or for hydrogen bonding interactions with biological targets.
-
The methyl ester can be readily hydrolyzed to a carboxylic acid, which can then be converted to amides or other functional groups.
This combination of reactive sites allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening.
Synthetic Pathways to Bioactive Scaffolds
From this single precursor, a variety of compound classes with known biological activities can be synthesized. Here, we focus on two prominent and accessible classes: Benzophenones and Flavonoids .
Synthesis of Substituted Benzophenones
Benzophenones are a class of compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A common route to synthesize substituted benzophenones from Methyl 5-bromo-2-fluoro-3-methoxybenzoate would involve a Friedel-Crafts acylation or a related cross-coupling reaction.
Synthesis of Flavonoid Derivatives
Flavonoids are a large family of polyphenolic compounds with well-documented anti-inflammatory, antioxidant, and anticancer properties[2][3]. The synthesis of flavonoid derivatives from our precursor could be envisioned through multi-step sequences involving the formation of a chalcone intermediate, which then undergoes cyclization.
Comparative Analysis of Biological Activities
Anticancer Activity
The anticancer potential of novel synthetic compounds is often initially assessed using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell growth.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Representative Benzophenone and Flavonoid Derivatives
| Compound Class | Derivative Example | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Benzophenone | Halogenated Benzophenone | 1.30 | 1.12 | - | [4] |
| Methylated Benzophenone | 1.23 | 1.18 | - | [4] | |
| Flavonoid | Halogenated Flavonol | 0.71 | 1.12 | - | [4] |
| Methylated Flavonol | 1.23 | 1.18 | - | [4] |
Data presented are for structurally similar compounds and serve as a predictive comparison.
From this representative data, we can infer that both benzophenone and flavonoid scaffolds substituted with halogens or methyl groups, which can be readily introduced from our starting material, exhibit potent anticancer activity, often in the low micromolar range. The presence of a halogen, such as the fluorine already present in our precursor, is often associated with enhanced cytotoxic effects[4][5].
Anti-inflammatory Activity
The anti-inflammatory properties of synthetic compounds can be evaluated using both in vitro and in vivo models. A common in vivo assay is the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory effects.
Table 2: Comparative in vivo Anti-inflammatory Activity of Representative Flavonoid Derivatives
| Compound Class | Derivative Example | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |
| Flavonoid | Oroxylin A | Mouse (CIA model) | 10 mg/kg | Significant reduction in Th17 cells and pro-inflammatory cytokines | [6] |
| Baicalin | Rat (CIA model) | - | Reduction of IL-1β and TNF-α | [6] |
Data presented are for structurally similar compounds and serve as a predictive comparison.
Flavonoids, in particular, have demonstrated significant in vivo anti-inflammatory activity by modulating key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and various interleukins[6][7]. These findings suggest that flavonoid derivatives synthesized from Methyl 5-bromo-2-fluoro-3-methoxybenzoate would be promising candidates for anti-inflammatory screening.
Antimicrobial Activity
The antimicrobial efficacy of new compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Flavonoid Derivatives
| Compound Class | Derivative Example | Staphylococcus aureus | Mycobacterium tuberculosis | Reference |
| Flavonoid | Luteolin | - | 25 | [8] |
| Myricetin | 31.25 | 50 | [8][9] | |
| Baicalein | - | 50 | [8] |
Data presented are for structurally similar compounds and serve as a predictive comparison.
The data on analogous flavonoids indicate that these compounds can exhibit potent activity against both Gram-positive bacteria and mycobacteria[8][9]. The presence of hydroxyl and methoxy groups, which can be incorporated into the final structures derived from our precursor, plays a crucial role in their antimicrobial action[9].
Experimental Protocols for Biological Screening
To ensure the trustworthiness and reproducibility of biological activity screening, standardized and well-validated protocols are essential. The following are detailed step-by-step methodologies for the key assays discussed.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently pipette up and down to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of a test compound is measured by its ability to reduce the carrageenan-induced paw edema.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram of the Carrageenan-Induced Paw Edema Assay:
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Antimicrobial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the lowest concentration of the agent that completely inhibits visible growth of the microorganism is recorded as the MIC.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): The MIC can be confirmed by adding a viability indicator like resazurin or by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Diagram of the Broth Microdilution Assay:
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
Methyl 5-bromo-2-fluoro-3-methoxybenzoate stands out as a promising and versatile starting material for the synthesis of a diverse range of potentially bioactive compounds. By leveraging established synthetic methodologies, such as cross-coupling reactions and cyclization strategies, libraries of novel benzophenones, flavonoids, and other heterocyclic compounds can be efficiently generated.
The comparative analysis of structurally analogous compounds strongly suggests that derivatives of this precursor are likely to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The presence of the fluoro and methoxy substituents provides a strong rationale for pursuing the synthesis and screening of these novel chemical entities.
The detailed experimental protocols provided in this guide offer a robust framework for the biological evaluation of these synthesized compounds. By following these self-validating systems, researchers can generate reliable and reproducible data, paving the way for the identification of new lead compounds for drug discovery and development. The next logical step is the synthesis of a focused library of compounds from Methyl 5-bromo-2-fluoro-3-methoxybenzoate and the systematic screening of their biological activities using the assays outlined herein.
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Khan, H., et al. (2022). Flavonoids as Potential anti-Inflammatory Molecules: A Review. Molecules, 27(9), 2901. [Link]
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López-Lázaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current medicinal chemistry. Anti-cancer agents, 2(6), 691–714. [Link]
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Chebaibi, M., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Journal of Clinical Medicine, 12(3), 859. [Link]
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Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. [Link]
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Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Journal of Reports in Pharmaceutical Sciences, 11(1), 1-15. [Link]
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The Fluorine Advantage: A Comparative Guide to Fluorinated Building Blocks in Medicinal Chemistry
For the modern medicinal chemist, the strategic incorporation of fluorine into a drug candidate is not merely a substitution, but a calculated maneuver to enhance potency, selectivity, and pharmacokinetic profiles. Over a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound and often beneficial impact on molecular properties.[1][2] This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated compounds, supported by experimental data, to illuminate the rationale behind leveraging fluorinated building blocks in drug discovery. We will delve into the causality behind experimental choices and provide detailed protocols for assessing the key parameters that fluorine so effectively modulates.
The Unique Physicochemical Impact of Fluorine
Fluorine's remarkable influence stems from a combination of its fundamental properties: high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[2] These characteristics collaboratively alter a molecule's electronic distribution, conformation, and metabolic fate.
-
Metabolic Stability: The C-F bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are primary drivers of drug metabolism.[2] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block oxidative metabolism at that position, often leading to a longer drug half-life.[2]
-
Binding Affinity: Fluorine's high electronegativity can create favorable interactions within the binding pockets of target proteins. These can include electrostatic or hydrogen bonding interactions, which can lead to increased potency and selectivity.[2]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the overall impact on a molecule's LogP is influenced by intramolecular interactions and conformational changes.[3] Generally, aromatic fluorination tends to increase lipophilicity.[4]
-
Acidity/Basicity (pKa): The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a drug's ionization state can be critical for optimizing its solubility, permeability, and target engagement.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
The true measure of fluorine's utility is observed in the direct comparison of fluorinated compounds with their non-fluorinated counterparts. The following tables summarize experimental data from various studies, showcasing the quantitative impact of fluorination.
Table 1: Enhancement of Biological Potency
The introduction of fluorine can significantly improve the inhibitory activity of a drug candidate. This is often attributed to enhanced binding affinity with the target protein.
| Compound Pair | Target | Non-Fluorinated IC50/Ki | Fluorinated IC50/Ki | Fold Improvement | Reference |
| Triazine Derivatives | EGFR (mutant T790M/L858R) | 30.7 µM | 6.5 µM | 4.7 | [5] |
| Fentanyl Analogs | µ-Opioid Receptor | --- | Stronger agonistic activity observed in 2-fluoro analogs | --- | [6] |
| Paracetamol Analogs | Analgesic Activity (ED50) | --- | Ring fluorination reduced activity, amide fluorination enhanced activity | --- | [4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. ED50: Median effective dose.
Table 2: Improvement in Metabolic Stability
Blocking metabolic "soft spots" with fluorine is a cornerstone of its application in medicinal chemistry, leading to increased metabolic half-life (t½).
| Compound Pair | In Vitro System | Non-Fluorinated t½ (min) | Fluorinated t½ (min) | Fold Improvement | Reference |
| PF-114 (HIV-1 Capsid Inhibitor) Analog | Human Liver Microsomes (HLM) | 0.7 | 31 | 44 | [7] |
| Risperidone Analog | Not Specified | --- | 9-fluororisperidone is significantly more stable | --- | [8] |
| Anisole Analogs | Pfizer Corporate Database | PhOCH3 | PhOCF3 did not appreciably improve stability | --- | [9] |
t½: Half-life.
Table 3: Modulation of Physicochemical Properties
Fluorination provides a powerful tool to fine-tune the lipophilicity (LogP) and basicity (pKa) of a molecule, which are critical for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound Pair | Property | Non-Fluorinated Value | Fluorinated Value | Change | Reference |
| Pyrrolidine Derivatives | pKa | 8.24 | 7.9 | -0.34 | [3] |
| Anisole Derivatives | LogD | PhOCH3 | PhOCF3 | ~+1.0 | [9] |
| Phenylcyclohexanes | LogP | --- | Increasing fluorination lowers LogP | --- |
LogP: Octanol-water partition coefficient. pKa: Acid dissociation constant. LogD: Distribution coefficient at a specific pH.
Experimental Protocols
To provide a practical framework for researchers, this section details the methodologies for two key experiments used to evaluate the impact of fluorination.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in the phosphate buffer.
-
Prepare a solution of NADPH regenerating system in phosphate buffer.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted test compound and the HLM solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with an internal standard.
-
Centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Workflow Diagram:
Caption: Workflow for determining binding affinity using ITC.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare solutions of the target protein and the ligand (test compound) in the same, degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions. Typical starting concentrations are 5-50 µM for the protein in the cell and 50-500 µM for the ligand in the syringe.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are present.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of injections (e.g., 1-2 µL each) of the ligand solution into the protein solution at regular intervals.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
-
Data Acquisition:
-
The raw data is a series of peaks, with each peak representing the heat change upon a single injection.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat released or absorbed per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting process will yield the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion: A Strategic Imperative in Drug Design
The strategic incorporation of fluorine is a powerful and well-established approach in modern medicinal chemistry to optimize the properties of drug candidates. By enhancing metabolic stability, modulating physicochemical properties, and improving binding affinity, fluorinated building blocks offer a versatile toolkit for addressing many of the challenges encountered in drug discovery. The provided comparative data and experimental protocols underscore the importance of a rational, data-driven approach to leveraging the "fluorine advantage." As synthetic methodologies for fluorination continue to advance, the judicious use of these building blocks will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.
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A Scientist's Guide to Comparative Metabolic Stability Assessment: The Case of Novel Methyl 5-bromo-2-fluoro-3-methoxybenzoate Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential.[1][2] A molecule with poor metabolic stability is often rapidly cleared from the body, leading to insufficient in vivo exposure and diminished efficacy.[1][] Conversely, excessively high stability can lead to accumulation and potential toxicity. Therefore, a carefully balanced metabolic profile is a key objective in the lead optimization phase. This guide provides a comprehensive framework for assessing and comparing the metabolic stability of a series of novel chemical entities, using derivatives of Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a representative case study.
The core principle of this guide is to present a self-validating system of protocols and data interpretation, grounded in established scientific principles. We will explore the causality behind experimental choices and provide actionable insights for researchers, scientists, and drug development professionals.
The Central Role of Metabolic Stability in Drug Development
The journey of a drug candidate from a promising hit to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition. Metabolic stability is a cornerstone of a favorable pharmacokinetic profile, directly influencing a drug's half-life, bioavailability, and dosing regimen.[1][2] Early assessment of metabolic stability allows for the timely identification of metabolic liabilities within a chemical series, guiding medicinal chemists in the design of more robust molecules.[][4]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, chemically modify xenobiotics to facilitate their excretion.[1][4] Understanding a compound's susceptibility to this enzymatic machinery is paramount.
Comparative Assessment Strategy: A Multi-faceted Approach
To comprehensively assess the metabolic stability of our hypothetical derivatives of Methyl 5-bromo-2-fluoro-3-methoxybenzoate (let's designate the core structure as MBFMB ), we will employ a tiered approach. This will involve a primary screen using a high-throughput in vitro assay, followed by more detailed secondary assays for promising candidates.
Our hypothetical derivatives for this guide are:
-
MBFMB-001: The parent molecule, Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
-
MBFMB-002: A derivative with the methyl ester hydrolyzed to a carboxylic acid.
-
MBFMB-003: A derivative where the bromo substituent is replaced with a cyano group.
-
MBFMB-004: A derivative where the methoxy group is replaced by an ethoxy group.
Tier 1: High-Throughput Liver Microsomal Stability Assay
The initial screen will utilize a liver microsomal stability assay. Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[][5][6] This assay provides a rapid and cost-effective way to rank-order compounds based on their intrinsic clearance.[7]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of each test compound in phosphate buffer (pH 7.4).
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare an NADPH regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the liver microsome solution.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[8][9]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing and Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
t½ = -0.693 / slope
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)
| Compound ID | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Metabolic Stability Category |
| MBFMB-001 | 25 | 27.7 | Moderate |
| MBFMB-002 | > 60 | < 11.5 | High |
| MBFMB-003 | 15 | 46.2 | Low |
| MBFMB-004 | 35 | 19.8 | Moderate-High |
| Verapamil (Control) | 12 | 57.8 | Low |
Interpretation of Tier 1 Results:
-
MBFMB-002 demonstrates the highest metabolic stability, likely due to the carboxylic acid moiety being less susceptible to CYP-mediated metabolism.
-
MBFMB-003 exhibits the lowest stability, suggesting the cyano group may introduce a new metabolic liability.
-
MBFMB-001 and MBFMB-004 show moderate stability, with the ethoxy group in MBFMB-004 conferring slightly higher stability than the methoxy group in the parent compound.
Based on these results, MBFMB-002 and MBFMB-004 would be prioritized for further investigation.
Tier 2: Plasma Stability and CYP Reaction Phenotyping
For promising candidates, it is crucial to assess their stability in plasma and to identify the specific CYP enzymes responsible for their metabolism.
This assay determines the compound's stability against plasma enzymes, such as esterases and amidases.[11]
Caption: Workflow for the Plasma Stability Assay.
-
Preparation of Reagents:
-
Prepare a 1 µM working solution of the test compound in plasma.
-
Thaw pooled human plasma on ice.
-
-
Incubation:
-
Sample Processing and Analysis:
-
Process the samples as described in the liver microsomal stability assay.
-
Quantify the remaining parent compound using LC-MS/MS.
-
The half-life in plasma is calculated similarly to the microsomal assay.
| Compound ID | Plasma Half-life (t½, min) | Stability Category |
| MBFMB-002 | > 120 | High |
| MBFMB-004 | > 120 | High |
| Procaine (Control) | 10 | Low |
Interpretation: Both MBFMB-002 and MBFMB-004 are highly stable in plasma, indicating they are not susceptible to hydrolysis by plasma enzymes.
This assay identifies the specific CYP isozymes responsible for the metabolism of a compound.[14][15] This is critical for predicting potential drug-drug interactions.[14] The assay can be performed using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.[14][16]
-
Incubation:
-
Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
The incubation and sample processing steps are similar to the liver microsomal stability assay.
-
-
Data Analysis:
-
Calculate the rate of metabolism for each CYP isozyme.
-
The isozyme that shows the highest rate of metabolism is the primary enzyme responsible for the compound's clearance.
-
| Compound ID | Major Metabolizing CYP Isozyme(s) |
| MBFMB-004 | CYP3A4, CYP2C9 |
Interpretation: The metabolism of MBFMB-004 is primarily mediated by CYP3A4 and to a lesser extent by CYP2C9. This information is vital for later stage clinical studies to avoid co-administration with strong inhibitors or inducers of these enzymes.
Conclusion: A Pathway to Optimized Drug Candidates
This guide has outlined a systematic and scientifically rigorous approach to assessing the comparative metabolic stability of novel drug candidates, using derivatives of Methyl 5-bromo-2-fluoro-3-methoxybenzoate as a hypothetical example. By employing a tiered strategy of in vitro assays, researchers can efficiently rank-order compounds, identify metabolic liabilities, and gain crucial insights into their pharmacokinetic properties.
The experimental protocols and data interpretation frameworks presented here provide a self-validating system for making informed decisions in the lead optimization process. The early and comprehensive assessment of metabolic stability is not merely a screening step; it is a fundamental component of designing safer and more effective medicines. The integration of these principles into drug discovery programs will undoubtedly increase the probability of success in bringing novel therapeutics to patients.
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A Comparative Guide to Modern Catalysts for the Cross-Coupling of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
In the landscape of pharmaceutical and materials science, the synthesis of highly functionalized biaryl and heteroaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for forging these critical carbon-carbon bonds.[1][2] However, the efficiency of this transformation is profoundly dependent on the catalytic system, especially when dealing with challenging substrates.
This guide focuses on a particularly demanding substrate: Methyl 5-bromo-2-fluoro-3-methoxybenzoate . Its unique electronic and steric profile—an electron-deficient aromatic ring combined with ortho-substituents flanking the reactive C-Br bond—presents a significant hurdle for many traditional palladium catalysts. We will provide an in-depth comparison of modern, high-performance palladium catalysts, moving beyond simple protocols to explain the fundamental rationale behind catalyst selection and experimental design for this class of molecule.
The Challenge: Deconstructing the Substrate
The structure of Methyl 5-bromo-2-fluoro-3-methoxybenzoate dictates the challenges a catalytic system must overcome:
-
Steric Hindrance: The fluorine atom at the C2 position and the methoxy group at the C3 position create a sterically congested environment around the C-Br bond at C5. This hindrance can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[3][4]
-
Electronic Effects: The presence of the electron-withdrawing fluoro and methyl ester groups renders the aryl ring electron-deficient. While this can facilitate the oxidative addition step in some cases[5][6], the overall interplay of steric and electronic factors requires a highly active catalyst.
A successful catalyst must possess properties that enable it to navigate this challenging steric and electronic landscape efficiently. This necessitates moving beyond simple catalysts like Pd(PPh₃)₄ to more sophisticated systems.
Catalyst Selection: The Rationale for Biarylphosphine Ligands
For sterically demanding and electron-poor aryl halides, the modern chemist's toolkit is dominated by catalysts featuring bulky, electron-rich mono-phosphine ligands. These ligands, pioneered by the Buchwald and Hartwig groups, are designed to promote the key steps of the catalytic cycle.[7][8] The bulky framework encourages the formation of a highly reactive, monoligated L-Pd(0) species, while the electron-donating nature of the ligand facilitates the oxidative addition and the final, often rate-limiting, reductive elimination step.
For this comparative study, we have selected three of the most powerful and widely adopted Buchwald biarylphosphine ligands, employed as their commercially available, air-stable G3 or G4 palladacycle precatalysts:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, renowned for its effectiveness in coupling sterically hindered aryl chlorides and bromides.[8][9][10] Its bulky triisopropylphenyl group provides a large steric footprint.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another exceptionally active ligand that often provides excellent results for a broad range of substrates.[7][10][11] Its activity is sometimes complementary to XPhos, making it a valuable alternative in screening.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Frequently lauded for its exceptional performance in coupling sterically hindered substrates, particularly in C-N couplings, its utility extends powerfully to challenging C-C bond formations.[7][9]
These ligands will be benchmarked against a more traditional, yet still effective, catalyst, Pd(dppf)Cl₂ , to highlight the advancements in catalyst technology.
Benchmarking Methodology: A High-Throughput Screening Approach
To objectively compare the efficacy of these catalysts, a high-throughput experimentation (HTE) approach is the most efficient and rigorous method.[12][13][14] This allows for the parallel screening of catalysts, bases, and solvents under identical conditions, minimizing experimental variability and accelerating optimization.
The general workflow for such a screening campaign is outlined below.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The bulky XPhos, SPhos, and RuPhos ligands stabilize the electron-rich, 14-electron L-Pd(0) species. This species is highly reactive and readily undergoes oxidative addition into the C-Br bond, even with the steric hindrance presented by the ortho-fluoro and -methoxy groups. [7]2. Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center. [15]3. Reductive Elimination: This is often the rate-determining step, especially for hindered substrates. The steric bulk of the biarylphosphine ligands creates a strained environment around the palladium center, promoting the collapse of the intermediate to form the new C-C bond and regenerate the active Pd(0) catalyst. [7]
Experimental Protocols
The following protocols provide a reliable starting point for researchers working with Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
Protocol 1: High-Throughput Screening Reaction
Objective: To rapidly identify the optimal catalyst and base combination.
Materials:
-
96-well reaction block with septa.
-
Anhydrous, deoxygenated toluene.
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
-
4-Tolylboronic acid.
-
Bases: K₃PO₄, Cs₂CO₃ (finely ground).
-
Catalyst Precursors: XPhos Pd G3, SPhos Pd G3, RuPhos Pd G3, Pd(dppf)Cl₂.
-
Internal Standard (e.g., biphenyl).
Procedure:
-
Glovebox Setup: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Plate Preparation: To each designated well of the 96-well plate, add the solid catalyst (0.002 mmol, 1 mol%) and base (0.4 mmol, 2.0 equiv).
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of Methyl 5-bromo-2-fluoro-3-methoxybenzoate in toluene.
-
Prepare a 0.3 M stock solution of 4-tolylboronic acid in toluene.
-
-
Reagent Addition: Using a multichannel pipette or automated liquid handler, add 1.0 mL of the aryl bromide stock solution (0.2 mmol) to each well. Then, add 1.0 mL of the boronic acid stock solution (0.3 mmol) to each well.
-
Reaction: Securely seal the reaction block with the septa. Remove from the glovebox and place on a pre-heated magnetic stirring hotplate at 80 °C. Stir for 12 hours.
-
Workup and Analysis:
-
Allow the block to cool to room temperature.
-
Unseal and add 1.0 mL of a known concentration internal standard solution (e.g., biphenyl in ethyl acetate) to each well.
-
Add 2.0 mL of water to each well. Seal and shake vigorously.
-
Centrifuge the plate to separate the layers.
-
Carefully take an aliquot from the organic layer of each well for LC-MS or GC-MS analysis to determine the reaction yield.
-
Protocol 2: Preparative Scale-Up Synthesis (Based on XPhos Result)
Objective: To synthesize a multi-gram quantity of the coupled product.
Materials:
-
Oven-dried, three-neck round-bottom flask with a reflux condenser and argon inlet.
-
Methyl 5-bromo-2-fluoro-3-methoxybenzoate (2.63 g, 10.0 mmol).
-
4-Tolylboronic acid (2.04 g, 15.0 mmol).
-
Potassium phosphate (K₃PO₄, 4.25 g, 20.0 mmol).
-
XPhos Pd G3 (94.7 mg, 0.1 mmol, 1 mol%).
-
Anhydrous, deoxygenated toluene (50 mL).
Procedure:
-
Inert Atmosphere: Assemble the glassware and purge with argon for 15 minutes. Maintain a positive pressure of argon throughout the reaction.
-
Reagent Addition: To the flask, add Methyl 5-bromo-2-fluoro-3-methoxybenzoate, 4-tolylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the toluene via cannula or syringe.
-
Heating: Lower the flask into an oil bath pre-heated to 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the challenging Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-fluoro-3-methoxybenzoate, modern biarylphosphine ligands are essential for achieving high yields.
-
Primary Recommendation: XPhos Pd G3 is the recommended starting point for this transformation. [8][9]It consistently provides high yields for sterically hindered aryl bromides and represents a robust and reliable choice.
-
Alternative Options: SPhos Pd G3 and RuPhos Pd G3 are also excellent catalysts that can be effective if XPhos fails to provide optimal results. Screening a small panel of these top-tier catalysts is always a prudent strategy in synthetic route development. [7][11]* Methodology: Employing a high-throughput screening approach can rapidly identify the best reaction conditions, saving valuable time and resources. [14] By leveraging these advanced catalytic systems and a systematic approach to optimization, researchers can efficiently synthesize complex molecules derived from this challenging building block, accelerating progress in drug discovery and materials science.
References
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(43), 14054–14058. [Link]
-
Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2020). Organic Chemistry Frontiers, 7(18), 2717-2722. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences, 21(Suppl 1), S124-S126. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5335-5377. [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2018). Chemical Science, 9(14), 3565–3573. [Link]
-
High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). Organic Letters, 18(8), 1720-1723. [Link]
-
Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). The Journal of Organic Chemistry, 72(15), 5747–5758. [Link]
-
High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. (2022). Reaction Chemistry & Engineering, 7(12), 2631-2639. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6886-6917. [Link]
-
Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. (2015). Science, 347(6217), 49-53. [Link]
-
Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008). European Journal of Inorganic Chemistry, 2008(28), 4393-4402. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2020). Organic & Biomolecular Chemistry, 18(30), 5854-5861. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters, 14(16), 4250-4253. [Link]
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. (2007). Organic Letters, 9(12), 2353–2356. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Chemistry – A European Journal, 25(68), 15435-15448. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2005). Organic Letters, 7(22), 4975–4978. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. (n.d.). Myers' Group, Harvard University. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18073–18083. [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
-
Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. (2014). Queen's University. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Methyl 5-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic compound, a class of chemicals known for potential environmental persistence and varying levels of toxicity.[1][2] Proper management of its waste stream is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined here are designed to protect laboratory personnel, ensure compliance, and minimize environmental impact.
Section 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 5-bromo-2-fluoro-3-methoxybenzoate is not widely available, its identity as a halogenated aromatic ester allows us to infer a hazard profile based on analogous compounds and its functional groups.[1][3] This compound must be treated as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]
Thermal decomposition may release hazardous gases and vapors, including carbon oxides and hydrogen halides (HF, HBr).[5][6] Halogenated aromatic compounds can exhibit toxicity and are often persistent in the environment.[2][7]
| Property | Information |
| Chemical Name | Methyl 5-bromo-2-fluoro-3-methoxybenzoate |
| Inferred Hazards | - Causes skin irritation[6][8]- Causes serious eye irritation[6][8]- May cause respiratory irritation[5][8]- Potential for acute toxicity (oral, dermal, inhalation)[8]- Environmental Hazard: Halogenated organics can be persistent[2] |
| Regulatory Framework | Disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Proactive safety measures are paramount when handling this compound. The causality is simple: preventing exposure is invariably safer and more effective than reacting to it.
-
Engineering Controls: Always handle Methyl 5-bromo-2-fluoro-3-methoxybenzoate inside a certified chemical fume hood. This is your primary line of defense to prevent inhalation of any dust or vapors.[10] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[6]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile). Inspect gloves for any signs of degradation or perforation before use. Remove and wash contaminated gloves before re-use.[8]
-
Body Protection: A lab coat must be worn and kept fully fastened.
-
Section 3: Emergency Protocol for Spills
Accidents can occur despite the best precautions. A swift and correct response is crucial to mitigate hazards. This protocol is intended for minor laboratory spills (less than 1 pound/0.5 kg). For larger spills, or if you are ever unsure, evacuate the area and contact your institution's EHS emergency line immediately.[11]
Step-by-Step Spill Cleanup:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess & Equip: Ensure you are wearing the appropriate PPE as described in Section 2. If the compound is a flammable liquid, eliminate all ignition sources.[11][12]
-
Containment:
-
For Solid Spills: Gently cover the spill with a compatible absorbent material. Use a plastic scoop to carefully place the spilled material and absorbent into a polyethylene bag or a designated hazardous waste container, taking care not to create airborne dust.[12]
-
For Liquid Spills: Surround the spill with absorbent pads or socks to prevent it from spreading.[13] Lay additional pads over the spill, allowing them to soak up the material.[12]
-
-
Decontamination: Once the bulk of the spill is collected, decontaminate the surface. Wipe the area thoroughly with a paper towel wetted with a mild detergent solution.[13]
-
Waste Collection: All materials used for cleanup (gloves, absorbent pads, paper towels, etc.) are now considered hazardous waste.[11] Place them into the same hazardous waste container as the spilled chemical.
-
Labeling & Disposal: Securely seal the container and attach a completed hazardous waste tag (see Section 4). Move the container to your lab's designated Satellite Accumulation Area (SAA).[14]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, even if it is minor.[11]
Section 4: Standard Operating Procedure for Disposal
Disposing of chemical waste is a regulated process. Adherence to these steps ensures compliance with EPA and local regulations.[9] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[9][15]
Step 1: Waste Characterization All waste containing Methyl 5-bromo-2-fluoro-3-methoxybenzoate, including pure unused chemical, reaction mixtures, and contaminated materials, must be classified and managed as hazardous waste.[4]
Step 2: Container Selection and Management The integrity of your waste container is critical to preventing leaks.
-
Select a Compatible Container: Use a container made of a material that will not react with the waste (e.g., HDPE plastic or borosilicate glass).[14] Whenever possible, use the original product container.[14]
-
Ensure Good Condition: The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[14][16]
-
Keep Container Closed: Except when adding waste, the container must always be tightly sealed. This is an EPA requirement to prevent the release of vapors.[4][16]
Step 3: Accurate and Complete Labeling Proper labeling is a legal requirement and essential for safe handling by EHS personnel.
-
Use the Right Tag: Use the official hazardous waste tag provided by your institution's EHS department.[9]
-
Fill Out Completely: The tag must include:
-
The full, unabbreviated chemical name: "Methyl 5-bromo-2-fluoro-3-methoxybenzoate". For mixtures, list all components and their approximate percentages.[9]
-
The date when waste was first added to the container.
-
The physical location (Building, Room Number).
-
The Principal Investigator's name and contact information.[9]
-
Checkmarks for the appropriate hazard pictograms (e.g., irritant, toxic).[9]
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Labs must store hazardous waste at or near the point of generation in a designated SAA.[14][17]
-
Designate the Area: The SAA must be under the control of the laboratory personnel.
-
Segregate Incompatibles: Store halogenated organic waste separately from incompatible chemical classes, such as strong oxidizing agents or bases.[16]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[4]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in an SAA.[17][18]
Step 5: Requesting Disposal Once a waste container is full, or within one year of the start date on the label (whichever comes first), you must arrange for its removal.[14][19]
-
Contact EHS: Follow your institution's specific procedure to submit a hazardous waste pickup request through your EHS department.[4][9]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be done by trained EHS staff or certified contractors.[4]
Disposal Workflow for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
Caption: Decision workflow for handling and disposal.
Section 5: Protocol for Decontaminating Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated. The standard procedure is a triple rinse.[16][18]
-
Select a Solvent: Choose a solvent that can effectively dissolve the chemical residue. For this compound, a small amount of acetone or ethanol would be appropriate.
-
First Rinse: Add a small amount of the solvent to the container. Secure the cap and swirl thoroughly to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into your designated halogenated organic hazardous waste container. This rinsate is hazardous waste. [16]
-
Repeat: Repeat the rinse process two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Preparation: Allow the container to air-dry completely in a fume hood.[18] Once dry, deface or remove the original chemical label.[4][18]
-
Final Disposal: The triple-rinsed, dried, and defaced container can now be disposed of in your laboratory's designated glass waste or regular trash, according to institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
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How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
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Laboratory Waste Management: The New Regulations. MedicalLab Management.
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Methyl 2-bromo-5-methoxybenzoate 97%. Sigma-Aldrich.
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Guardian of the Bench: A Safety and Handling Guide for Methyl 5-bromo-2-fluoro-3-methoxybenzoate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
In the fast-paced environment of drug discovery and chemical research, the integrity of our work and the safety of our researchers are paramount. This guide provides essential safety and handling protocols for Methyl 5-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic compound that, while valuable in synthesis, requires meticulous handling. As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, this protocol is grounded in the established hazard profiles of structurally analogous chemicals.[1][2][3][4][5] This approach allows us to anticipate potential hazards and establish a robust framework for safe laboratory operations.
The foundational principle of this guide is proactive risk mitigation. The procedures outlined below are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and scientific rigor.
Anticipated Hazard Profile
Based on the analysis of similar compounds, Methyl 5-bromo-2-fluoro-3-methoxybenzoate is anticipated to exhibit the following hazards:
-
Skin Irritation (Category 2) : Likely to cause skin irritation upon contact.[1][4][5]
-
Serious Eye Irritation (Category 2) : Poses a risk of serious eye irritation.[1][3][4][5]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][4][5][6]
-
Acute Oral Toxicity (Category 4) : Considered harmful if swallowed.[4][7]
These classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) form the basis for the personal protective equipment (PPE) recommendations and handling procedures that follow.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following table summarizes the minimum PPE requirements for various laboratory operations involving Methyl 5-bromo-2-fluoro-3-methoxybenzoate.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 or P100 respirator if not in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
Causality of PPE Choices:
-
Eye Protection : Due to the high risk of serious eye irritation, chemical splash goggles are the minimum requirement for handling liquids.[3] A face shield provides an additional layer of protection during procedures with a higher splash potential.
-
Hand Protection : Nitrile or neoprene gloves offer good resistance to a range of organic solvents and chemicals.[8] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is essential.
-
Respiratory Protection : Handling the solid form of this compound outside of a ventilated enclosure, such as a fume hood or powder-containment balance hood, can generate airborne particles. In such cases, a respirator is necessary to prevent respiratory tract irritation.
II. Operational Plan: From Bench to Disposal
A systematic approach to handling ensures that safety is integrated into every stage of the experimental workflow.
A. Pre-Experiment Checklist
-
Safety Data Sheet (SDS) Review : Although a specific SDS is unavailable, review the SDS of a closely related compound to reinforce understanding of the potential hazards.
-
Engineering Controls Verification : Confirm that the fume hood is functioning correctly (check the airflow monitor) and that safety shower and eyewash stations are unobstructed and operational.[2]
-
PPE Donning : Put on all required PPE as outlined in the table above.
-
Spill Kit Readiness : Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags is readily accessible.
B. Step-by-Step Handling Protocol
-
Weighing :
-
If possible, weigh the solid material directly in the reaction vessel within a fume hood or a ventilated balance enclosure to minimize dust generation.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
-
Dissolution and Transfer :
-
Add solvents slowly to the solid to avoid splashing.
-
When transferring solutions, use a funnel and keep containers capped when not in use.
-
All transfers of solutions should be conducted within a fume hood.
-
-
Reaction Monitoring :
-
Ensure the reaction apparatus is securely clamped and that any heating or cooling baths are stable.
-
Maintain the fume hood sash at the lowest practical height.
-
-
Work-up and Purification :
-
Quenching of the reaction should be done slowly and cautiously, especially if there is a possibility of gas evolution.
-
Extractions and other liquid-liquid separation steps should be performed with care to avoid pressure buildup in separatory funnels.
-
C. Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow provides a clear action plan.
Caption: Workflow for managing a chemical spill.
III. Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Waste Segregation :
-
All solid waste contaminated with Methyl 5-bromo-2-fluoro-3-methoxybenzoate (e.g., weighing paper, gloves, absorbent materials) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 5-bromo-2-fluoro-3-methoxybenzoate".
-
Include the approximate concentration and any other components in the waste mixture.
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
-
Disposal :
By adhering to these protocols, researchers can confidently handle Methyl 5-bromo-2-fluoro-3-methoxybenzoate, ensuring both personal safety and the integrity of their scientific contributions. This guide serves as a living document, to be reviewed and adapted as new information becomes available, fostering a culture of continuous improvement in laboratory safety.
IV. First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]
-
In Case of Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1][2][7]
-
If Inhaled : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][7]
-
If Swallowed : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]
References
-
NET. (2016). Safety Data Sheet: 5-Bromo-2-fluorobenzotrifluoride. Retrieved from [Link]
-
Carl ROTH. (2022). Safety data sheet. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
